molecular formula C21H23NO4 B557320 Fmoc-N-Me-Val-OH CAS No. 84000-11-3

Fmoc-N-Me-Val-OH

货号: B557320
CAS 编号: 84000-11-3
分子量: 353.4 g/mol
InChI 键: YCXXXPZNQXXRIG-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-N-Me-Val-OH is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXXXPZNQXXRIG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359654
Record name Fmoc-N-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84000-11-3
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84000-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-N-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-N-Me-Val-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-N-methyl-L-valine (Fmoc-N-Me-Val-OH) is a critical building block in modern peptide synthesis, prized for its ability to introduce N-methylation into a peptide sequence. This modification can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving membrane permeability, and modulating their conformation to optimize receptor binding and biological activity. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and a workflow for its incorporation into solid-phase peptide synthesis.

Core Properties of this compound

This compound is a white to off-white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and application in peptide synthesis.

PropertyValueReferences
Chemical Formula C₂₁H₂₃NO₄[2][3]
Molecular Weight 353.41 g/mol [2]
CAS Number 84000-11-3[2]
Appearance White to off-white powder[1]
Melting Point 187-190 °C[2][4]
Optical Rotation [α]²⁰/D −68.0±3°, c = 1% in DMF[2]
Purity ≥98.0% (HPLC)[1][2]
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone; Slightly soluble in water and dimethylformamide (DMF)[5]
Storage Temperature 2-8°C[2][5]

Spectroscopic Data

While specific spectra are dependent on the instrumentation and conditions used, the following provides an overview of expected spectroscopic characteristics for this compound. Researchers can typically obtain lot-specific spectra from the supplier.

Spectroscopic TechniqueKey Features
¹H NMR Expected signals would correspond to the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the N-methyl group, the valine side chain (isopropyl group), and the alpha-proton.
¹³C NMR Characteristic peaks for the carbonyl carbons of the carboxyl and carbamate (B1207046) groups, aromatic carbons of the Fmoc group, and aliphatic carbons of the N-methyl and valine moieties would be observed.
FT-IR Prominent absorption bands are expected for the C=O stretching of the carboxylic acid and the urethane, N-H stretching (if any residual non-methylated compound is present), and C-H stretching of the aromatic and aliphatic groups.
Mass Spectrometry The molecular ion peak [M+H]⁺ would be expected at approximately m/z 354.41.

Experimental Protocols

The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) requires specific considerations due to the steric hindrance of the N-methyl group. The following protocols outline the key steps for its successful use.

Resin Preparation and Swelling
  • Resin Selection : Choose an appropriate solid support based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).[2]

  • Swelling : Swell the resin in N,N-dimethylformamide (DMF) or another suitable solvent for at least 30 minutes before the first coupling step.[6]

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • Reagent Preparation : Prepare a 20% solution of piperidine (B6355638) in DMF.[2]

  • Deprotection Reaction :

    • Drain the solvent from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the treatment with fresh 20% piperidine/DMF for another 5-10 minutes to ensure complete deprotection.

  • Washing : Thoroughly wash the resin with DMF to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct.

Coupling of this compound

Due to the increased steric hindrance of N-methylated amino acids, standard coupling reagents may be less effective. The use of more potent activators is recommended.[6]

  • Reagent Preparation :

    • Dissolve 4 equivalents of this compound in DMF or N-methylpyrrolidone (NMP).[6]

    • Add 4 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the amino acid solution.[6]

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture.[6]

  • Activation : Allow the mixture to pre-activate for 5 minutes at room temperature.[6]

  • Coupling Reaction :

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for at least 1-2 hours at room temperature. Longer coupling times may be necessary.[6]

  • Monitoring the Coupling : The completion of the coupling reaction can be monitored using a qualitative test such as the bromophenol blue test, as the ninhydrin (B49086) test is not effective for secondary amines.[6]

  • Washing : After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

  • Reagent Preparation : Prepare a cleavage cocktail appropriate for the resin and the protecting groups used on other amino acids in the sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5).

  • Cleavage Reaction :

    • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification :

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Diagrams

The following diagrams illustrate the key processes involved in the use of this compound in peptide synthesis.

Fmoc_SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle Iterative Synthesis Cycle cluster_FinalSteps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell 1. Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of this compound (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., Reagent K) Wash2->Cleavage After final residue Purification Purification (RP-HPLC) Cleavage->Purification Complete Synthesized N-methylated Peptide Purification->Complete

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Coupling_Mechanism FmocNMeValOH This compound Carboxylic Acid ActivatedEster Activated OAt-Ester Highly Reactive Intermediate FmocNMeValOH->ActivatedEster Activation with HATU/DIPEA HATU HATU Coupling Reagent CoupledProduct Extended Peptide-Resin New Peptide Bond ActivatedEster->CoupledProduct Nucleophilic attack by amine PeptideResin Peptide-Resin Free N-terminal Amine PeptideResin->CoupledProduct

Caption: Activation and coupling mechanism of this compound during SPPS.

Conclusion

This compound is an indispensable reagent for the synthesis of N-methylated peptides. Its incorporation can significantly improve the pharmacokinetic properties of peptide-based drug candidates. Successful synthesis requires careful consideration of the steric hindrance posed by the N-methyl group, necessitating the use of potent coupling reagents like HATU and potentially longer reaction times. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable amino acid derivative in their work.

References

Synthesis and Purification of Fmoc-N-Me-Val-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-N-Me-Val-OH (N-α-Fmoc-N-α-methyl-L-valine), a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids like this compound into peptide sequences can significantly enhance their therapeutic properties, including increased metabolic stability, improved cell permeability, and modulated conformation. This guide details a robust solid-phase synthesis strategy, purification protocols, and relevant characterization data to assist researchers in the efficient production of this valuable compound.

Overview of Synthetic Strategy

The primary method detailed in this guide for the synthesis of this compound is the solid-phase approach utilizing a 2-chlorotrityl chloride (2-CTC) resin. This strategy offers several advantages, including the temporary protection of the carboxylic acid, straightforward purification through resin washing, and the potential for resin reuse. The N-methylation is achieved via the Biron-Kessler method, which involves the temporary protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group, facilitating selective methylation of the resulting sulfonamide.

Quantitative Data Summary

While specific yield and purity data for the synthesis of this compound can vary based on reaction conditions and scale, the following table summarizes typical data obtained for the synthesis of other Fmoc-N-methylated amino acids using a similar solid-phase protocol.[1] This data is presented to provide researchers with expected outcomes.

Methylating AgentAmino AcidYield (%)Purity (%)Reference
Dimethyl sulfateFmoc-N-Me-Thr(tBu)-OH85>95[1]
Methyl iodideFmoc-N-Me-Thr(tBu)-OH82>95[1]
Dimethyl sulfateFmoc-N-Me-βAla-OH90>98[1]
Methyl iodideFmoc-N-Me-βAla-OH88>98[1]

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₂₁H₂₃NO₄[2][3]
Molecular Weight 353.41 g/mol [2][4]
Appearance White to off-white powder[2][3]
Melting Point 187-190 °C[2][4]
Optical Rotation [α]D²⁰ = -68 ± 2º (c=1 in DMF)[2][3]
Purity (HPLC) ≥ 98%[3][4]

Experimental Protocols

Solid-Phase Synthesis of this compound on 2-CTC Resin

This protocol is adapted from a general method for the solid-phase synthesis of Fmoc-N-methylated amino acids.[5][6]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-Val-OH

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N-Methyl-2-pyrrolidone (NMP)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide (or Dimethyl sulfate)

  • 2-Mercaptoethanol (B42355)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Trifluoroacetic acid (TFA)

  • MilliQ water

  • Acetonitrile (ACN)

Procedure:

  • Resin Swelling and Fmoc-Val-OH Loading:

    • Swell the 2-CTC resin in anhydrous DCM for 30 minutes in a reaction vessel.

    • Dissolve 3 equivalents of Fmoc-Val-OH in a minimal amount of anhydrous DCM.

    • Add the Fmoc-Val-OH solution to the swollen resin.

    • Immediately add 9 equivalents of DIPEA to the reaction mixture and stir for 2 hours.

    • Cap any unreacted sites on the resin by adding methanol (B129727) (0.8 mL/g of resin) and stirring for 30 minutes.

    • Wash the resin thoroughly with DCM, followed by DMF, and then DCM again.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 10 minutes to remove the Fmoc protecting group. Repeat this step once.

    • Wash the resin extensively with DMF.

  • o-NBS Protection:

    • Prepare a solution of 4 equivalents of o-NBS-Cl and 10 equivalents of collidine in NMP.

    • Add this solution to the resin and shake for 30 minutes.

    • Wash the resin with NMP.

  • N-Methylation:

    • Prepare a solution of 5 equivalents of DBU in NMP.

    • Prepare a separate solution of 10 equivalents of methyl iodide in NMP.

    • Add the DBU solution to the resin and shake for 3 minutes.

    • Add the methyl iodide solution and shake for an additional 2 minutes.

    • Drain the reaction mixture and wash the resin with NMP.

    • Repeat the methylation step twice to ensure complete reaction.

  • o-NBS Deprotection:

    • Prepare a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP.

    • Add this solution to the resin and shake for 15 minutes. Repeat this step once.

    • Wash the resin with NMP and then DCM.

  • Final Fmoc Protection:

    • Prepare a solution of 3 equivalents of Fmoc-OSu and 1 equivalent of DIEA in DCM.

    • Add this solution to the resin and shake for 1 hour.

    • Wash the resin with DCM and DMF.

  • Cleavage from Resin:

    • Wash the resin twice with DMF and twice with DCM.[7]

    • Prepare a cleavage solution of 1% TFA in DCM.

    • Add the cleavage solution to the resin (10 mL/g of resin) and shake for 1 minute.[7]

    • Drain the solution into a flask containing MilliQ water (30 mL).[7]

    • Repeat the cleavage and draining step four times.[7]

    • Evaporate the DCM from the collected solution. The product will precipitate in the water.[7]

    • Add ACN to dissolve the precipitated this compound.[7]

Purification of this compound

The crude product obtained after cleavage can be further purified by recrystallization.

Materials:

Procedure:

  • Recrystallization from Toluene: [8]

    • Suspend the crude this compound in toluene (approximately 8 mL per gram of crude product).[8]

    • Heat the suspension to 50 °C and stir for 1 hour.[8]

    • Cool the mixture to room temperature and continue stirring for 2 hours.[8]

    • Filter the solid product and wash with cold toluene.[8]

    • Dry the purified product under vacuum at 50 °C.[8]

  • Alternative Recrystallization from Ethyl Acetate/Hexane (B92381):

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes slightly turbid.

    • Allow the solution to cool to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a cold mixture of ethyl acetate/hexane.

    • Dry the crystals under vacuum.

Visualization of Experimental Workflows

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Synthesis_Workflow Resin 2-CTC Resin Loading Fmoc-Val-OH Loading Resin->Loading Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Loading->Fmoc_Deprotection1 oNBS_Protection o-NBS Protection Fmoc_Deprotection1->oNBS_Protection N_Methylation N-Methylation (MeI, DBU) oNBS_Protection->N_Methylation oNBS_Deprotection o-NBS Deprotection N_Methylation->oNBS_Deprotection Fmoc_Protection2 Final Fmoc Protection oNBS_Deprotection->Fmoc_Protection2 Cleavage Cleavage from Resin (1% TFA/DCM) Fmoc_Protection2->Cleavage Crude_Product Crude this compound Cleavage->Crude_Product

Solid-Phase Synthesis Workflow

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (Toluene or EtOAc/Hexane) Crude_Product->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

References

Fmoc-N-Me-Val-OH: A Technical Guide for Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Val-OH (9-fluorenylmethoxycarbonyl-N-methyl-L-valine) is a critical building block in modern peptide synthesis, particularly for the development of therapeutic peptides. The incorporation of N-methylated amino acids, such as N-methyl-valine, into peptide sequences offers several advantages for drug development. N-methylation can significantly enhance a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life and bioavailability.[1] Furthermore, the presence of an N-methyl group can induce conformational constraints on the peptide backbone, which can lead to improved receptor binding affinity and specificity.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed protocol for its use in solid-phase peptide synthesis (SPPS), and an example of a signaling pathway modulated by a peptide containing N-methyl-valine.

Core Data Presentation

The key quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
CAS Number 84000-11-3
Molecular Weight 353.41 g/mol
Molecular Formula C₂₁H₂₃NO₄

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-Valine

This section outlines a representative protocol for the manual incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable resin depending on C-terminal modification)

  • Other Fmoc-protected amino acids

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine

  • Solvent: DMF (N,N-Dimethylformamide, peptide synthesis grade)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: Dichloromethane (DCM), Methanol (B129727)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Ether (cold, for precipitation)

Methodology
  • Resin Preparation:

    • Swell the appropriate amount of resin in DMF in a reaction vessel for at least 1 hour.

    • Wash the resin multiple times with DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

    • Repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated this compound solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Note: Coupling to N-methylated amino acids can be slower than to standard amino acids.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (the test should be negative).

  • Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and methanol and dry it under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Signaling Pathway and Experimental Workflow

The incorporation of N-methyl-valine can modulate the biological activity of a peptide by altering its conformation and, consequently, its interaction with its target receptor. An example is the modification of insulin (B600854), where the N-methylation of valine at position A3 has been shown to impact its binding to the insulin receptor and subsequent signaling.

Workflow for Assessing the Biological Activity of an N-Methylated Peptide

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assessment s1 Solid-Phase Peptide Synthesis (Incorporation of this compound) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry (Verification) s3->s4 a1 Receptor Binding Assay (e.g., using radiolabeled ligand) s4->a1 Purified Peptide a2 Cell-Based Functional Assay (e.g., Lipogenesis Assay for Insulin) a1->a2 a3 Downstream Signaling Analysis (e.g., Western Blot for phosphorylated proteins) a2->a3

Caption: A generalized experimental workflow for the synthesis and biological evaluation of a peptide containing N-methyl-valine.

Modulation of the Insulin Signaling Pathway by an N-Methyl-Valine Containing Insulin Analog

The insulin receptor is a receptor tyrosine kinase. Upon insulin binding, the receptor undergoes a conformational change, leading to autophosphorylation and the activation of downstream signaling cascades, such as the PI3K/Akt pathway, which regulates glucose metabolism. The introduction of an N-methyl-valine in the insulin A-chain can alter the peptide's affinity for the receptor, thereby modulating the strength of the downstream signal.

signaling_pathway cluster_membrane Cell Membrane receptor Insulin Receptor pi3k PI3K receptor->pi3k Activation insulin Insulin Analog (with N-Me-Val) insulin->receptor Binding akt Akt pi3k->akt Activation glucose_uptake Increased Glucose Uptake akt->glucose_uptake Stimulation

Caption: Simplified diagram of the insulin signaling pathway initiated by the binding of an insulin analog containing N-methyl-valine.

References

Solubility Profile of Fmoc-N-Me-Val-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Fmoc-N-Me-Val-OH (N-α-Fmoc-N-α-methyl-L-valine), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the generation of peptides with enhanced stability and conformational rigidity. This document is intended for researchers, scientists, and professionals in drug development and peptide chemistry, offering a consolidated resource on the solubility of this N-methylated amino acid derivative in various common solvents.

Introduction

This compound is an essential reagent for the synthesis of peptides containing N-methylated valine residues. The introduction of an N-methyl group can significantly alter the biological and physical properties of a peptide, including its resistance to enzymatic degradation, conformational flexibility, and, consequently, its binding affinity and bioavailability. A thorough understanding of the solubility of this compound in different solvents is paramount for its effective use in SPPS, ensuring efficient coupling reactions and high-purity peptide products.

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of organic and aqueous solvents. It is important to note that quantitative data in the public domain is limited, and some discrepancies exist in reported values. Therefore, empirical determination of solubility for specific applications is highly recommended.

SolventChemical FormulaMolar Mass ( g/mol )Quantitative SolubilityQualitative SolubilitySource
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1350 mg/mL (141.5 mM)¹-MedChemExpress
Dimethylformamide (DMF)C₃H₇NO73.09~176.7 mg/mL (500 mM)²Slightly SolubleSigma-Aldrich[1], Thermo Scientific[2]
ChloroformCHCl₃119.38Data Not AvailableSolubleCareer Henan Chemical Co.[3]
Dichloromethane (DCM)CH₂Cl₂84.93Data Not AvailableSolubleCareer Henan Chemical Co.[3]
Ethyl AcetateC₄H₈O₂88.11Data Not AvailableSolubleCareer Henan Chemical Co.[3]
AcetoneC₃H₆O58.08Data Not AvailableSolubleCareer Henan Chemical Co.[3]
WaterH₂O18.02Data Not AvailableSlightly SolubleThermo Scientific[2], Career Henan Chemical Co.[3]

¹ Requires ultrasonic treatment for dissolution. The hygroscopic nature of DMSO can significantly affect solubility. ² Calculated from the qualitative description "clearly soluble" for 1 mmole in 2 ml of DMF. This high value conflicts with other sources reporting "slightly soluble," indicating a need for further investigation.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for the experimental determination of the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent(s) of interest (e.g., DMF, NMP, DCM, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.

    • Tightly cap the vials to prevent solvent evaporation.

    • Agitate the vials using a vortex mixer for 2 minutes to ensure initial dispersion.

    • Place the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) and shake for 24-48 hours to ensure equilibrium is reached.

  • Sample Clarification:

    • After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered saturated solution by HPLC. A typical mobile phase for analysis would be a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid, with detection at a wavelength corresponding to the absorbance of the Fmoc group (e.g., 265 nm or 301 nm).

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the utilization of this compound in solid-phase peptide synthesis.

SPPS_Workflow Workflow for this compound in SPPS cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_final Final Steps solubilization 1. Solubilization of This compound activation 2. Activation of Carboxyl Group solubilization->activation e.g., with DIC/Oxyma coupling 5. Coupling of Activated This compound activation->coupling deprotection 3. Fmoc Deprotection on Resin washing1 4. Washing deprotection->washing1 Piperidine in DMF washing1->coupling washing2 6. Washing coupling->washing2 Monitor with Kaiser test washing2->deprotection Next cycle or final cleavage cleavage 7. Cleavage from Resin washing2->cleavage purification 8. Purification and Analysis cleavage->purification TFA cocktail

SPPS Workflow for this compound

Conclusion

The solubility of this compound is a critical parameter for its successful application in solid-phase peptide synthesis. While quantitative data is not extensively available, this guide provides a summary of the current knowledge. The conflicting reports on its solubility in DMF underscore the importance of empirical determination for specific experimental conditions. The provided protocol for solubility determination offers a reliable method for researchers to ascertain the precise solubility in their chosen solvent systems, thereby optimizing coupling efficiency and the overall success of their peptide synthesis endeavors.

References

A Comprehensive Technical Guide to Fmoc-N-Me-Val-OH: From Procurement to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of Fmoc-N-Me-Val-OH, a key building block in modern peptide synthesis. We will delve into its commercial availability and pricing, detailed experimental protocols for its use, and the biological significance of incorporating N-methylated amino acids into peptides, including their impact on signaling pathways.

Commercial Availability and Pricing

This compound is readily available from a variety of chemical suppliers. The following table summarizes pricing information from several vendors for easy comparison. Please note that prices are subject to change and may vary based on purity, quantity, and institutional agreements.

SupplierCatalog NumberQuantityPrice (USD)
Sigma-Aldrich (Novabiochem)8522301 g$120.00
5 g$481.00
Chem-Impex026811 g$35.00
5 g$150.00
25 g$565.00
100 g$2,110.00
Ivy Fine ChemicalsGV00-90210 g$45.50
25 g$104.00
100 g$332.80
P3 BioSystems--Inquiry
MedChemExpressHY-I1112-Inquiry
BLD Pharm--Inquiry
Advanced ChemTech--Inquiry
Aapptec--Inquiry
ChemPep--Inquiry

Note: Bulk and commercial quantities are typically available upon request from most suppliers.

Core Technical Specifications

PropertyValue
CAS Number 84000-11-3
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance White to off-white powder
Purity ≥98% (typically by HPLC)
Storage Temperature 2-8°C

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the general principles of solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Below are detailed protocols for the key steps.

Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).

  • Swelling: Place the desired amount of resin in a reaction vessel. Add sufficient N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature. The reaction progress can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Fmoc_Deprotection Fmoc_Peptide_Resin Fmoc-NH-Peptide-Resin Free_Amine_Resin H₂N-Peptide-Resin Fmoc_Peptide_Resin->Free_Amine_Resin Fmoc Removal Piperidine 20% Piperidine in DMF DBF_Adduct Dibenzofulvene-Piperidine Adduct

Caption: Workflow for Fmoc deprotection in SPPS.

Amino Acid Coupling

This protocol describes the coupling of this compound to the deprotected N-terminus of the peptide-resin. Due to the steric hindrance of the N-methyl group, stronger coupling reagents and longer reaction times may be necessary compared to standard amino acid coupling.

  • Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents). Allow the activation to proceed for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Amino_Acid_Coupling Free_Amine_Resin H₂N-Peptide-Resin Coupled_Peptide_Resin Fmoc-N-Me-Val-NH-Peptide-Resin Free_Amine_Resin->Coupled_Peptide_Resin Peptide Bond Formation Activated_AA Activated this compound (with HATU/DIEA)

Caption: Workflow for amino acid coupling in SPPS.

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin support and removes any side-chain protecting groups.

  • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

N-methylation of amino acids in a peptide backbone has profound effects on its biological properties. This modification can enhance metabolic stability by protecting against enzymatic degradation, improve membrane permeability, and modulate the peptide's conformation, which can in turn alter its binding affinity and selectivity for biological targets.[1][2][3][4]

One area where N-methylated peptides have shown significant potential is in the modulation of G protein-coupled receptor (GPCR) signaling. GPCRs are a large family of cell surface receptors that play a crucial role in a vast array of physiological processes.[5][6][7][8][9]

A notable example of the impact of N-methylation on receptor interaction is the study of insulin (B600854) analogues. The replacement of valine with N-methyl-valine at position A3 in the insulin A-chain was found to significantly decrease the peptide's receptor binding affinity and in vitro biological activity, such as stimulating lipogenesis.[10] This suggests that the hydrogen bonding capacity of the peptide backbone, which is disrupted by N-methylation, is critical for the insulin-receptor interaction and subsequent signaling.[10]

The insulin receptor is a receptor tyrosine kinase, and its activation initiates a complex signaling cascade. Upon insulin binding, the receptor undergoes autophosphorylation, leading to the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS then acts as a docking site for various signaling molecules, including PI3K, which in turn activates the Akt/PKB pathway, a central regulator of glucose metabolism and cell growth. The reduced binding affinity of the N-methylated insulin analogue would lead to a diminished activation of this downstream signaling cascade.

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor High Affinity Binding N_Me_Val_Insulin [N-Me-Val-A3] Insulin N_Me_Val_Insulin->Insulin_Receptor Low Affinity Binding IRS IRS Phosphorylation Insulin_Receptor->IRS Autophosphorylation PI3K PI3K Activation IRS->PI3K Akt Akt/PKB Activation PI3K->Akt Lipogenesis Lipogenesis Akt->Lipogenesis Stimulation

Caption: Simplified insulin signaling pathway.

References

The Role of N-Methylation in Peptide Structure: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Peptide-based therapeutics have garnered significant interest due to their high target specificity and potent biological activity. However, their translation into viable drug candidates is often hampered by inherent weaknesses, including poor metabolic stability and low cell membrane permeability.[1][2] N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, has emerged as a powerful and versatile strategy to overcome these pharmacokinetic hurdles.[3][4] This modification introduces profound changes to the peptide's structure and physicochemical properties, enhancing its drug-like characteristics.[5] Inspired by naturally occurring N-methylated peptides like Cyclosporine A, which exhibits excellent oral bioavailability, researchers have increasingly employed this technique to rationally design peptide drugs with improved stability, permeability, and even target selectivity.[1][2]

This technical guide provides an in-depth exploration of the role of N-methylation in shaping peptide structure and function. It details the conformational effects, the impact on pharmacokinetic properties, key experimental protocols for synthesis and analysis, and the application of this strategy in modern drug discovery.

The Structural and Conformational Impact of N-Methylation

The introduction of a methyl group onto the backbone amide nitrogen imposes significant steric and electronic constraints, fundamentally altering the peptide's conformational landscape.

  • Restricted Backbone Flexibility: The methyl group introduces steric hindrance that restricts the rotation around the peptide bond, limiting the accessible Ramachandran (φ, ψ) space. This conformational rigidity can pre-organize the peptide into a bioactive conformation, potentially increasing binding affinity.[4]

  • Promotion of cis-Amide Bonds: While the trans conformation is energetically favored for most peptide bonds, N-methylation reduces the energy barrier for cis/trans isomerization. This allows for the formation of stable cis-amide bonds, a feature that dramatically alters the peptide's backbone trajectory and is crucial for the structure of many cyclic peptides.[1]

  • Elimination of Hydrogen Bond Donors: Each N-methylation removes an amide proton (N-H), a critical hydrogen bond donor. This has two major consequences:

    • It prevents the formation of intermolecular hydrogen bonds with water, thereby increasing the peptide's lipophilicity.[4]

    • It disrupts secondary structures like β-sheets that rely on backbone hydrogen bonding but can promote the formation of intramolecularly hydrogen-bonded "chameleon-like" structures that shield polar groups, facilitating membrane passage.[6][7]

cluster_1 cluster_2 cluster_3 N_Meth Backbone N-Methylation Struct_Changes Structural Changes Steric Steric Hindrance N_Meth->Steric introduces HBD H-Bond Donor Elimination N_Meth->HBD causes Cis Promotes cis-Amide Bond N_Meth->Cis facilitates Phys_Props Physicochemical Properties Flex Reduced Flexibility Steric->Flex Lipo Increased Lipophilicity HBD->Lipo Sol Altered Solubility HBD->Sol Cis->Flex Bio_Out Biological Outcomes Stability Enhanced Proteolytic Stability Flex->Stability Affinity Modulated Receptor Affinity/Selectivity Flex->Affinity Lipo->Stability Perm Improved Membrane Permeability Lipo->Perm

Caption: Logical flow of N-methylation's effects on peptide properties.

Impact on Pharmacokinetic Properties

The structural modifications induced by N-methylation directly translate into improved pharmacokinetic profiles, making peptides more viable as drugs.

Enhanced Enzymatic Stability

Peptides are rapidly degraded in vivo by proteases, which cleave amide bonds. The methyl group on the nitrogen atom acts as a steric shield, physically blocking the approach of proteolytic enzymes and significantly increasing the peptide's half-life in plasma and other biological fluids.[4][7][8]

Peptide AnalogModificationStability AssayHalf-life (t½)Reference
Cyclic PeptidesCyclization & D-residuesHuman Plasma> 360 min[6]
MN1.1Non-methylatedSerumAlmost completely degraded after 6h[9]
MN1.4N-methylated version of MN1.2SerumAlmost completely intact after 6h[9]
Mo-L2 / Mo-D2N-methylated macrocyclesSerumCompletely resistant to degradation[8]
Improved Permeability and Oral Bioavailability

A major hurdle for peptide drugs is their inability to cross cell membranes to reach intracellular targets or to be absorbed from the gastrointestinal tract. By removing hydrogen bond donors and increasing lipophilicity, N-methylation enhances a peptide's ability to passively diffuse across lipid bilayers.[6][10] This strategy has successfully converted poorly permeable peptides into compounds with significant oral bioavailability.[2] However, the relationship is not always linear; an optimal number and position of N-methyl groups often exist to achieve maximal permeability.[6][11]

Peptide AnalogModificationPermeability (Papp in Caco-2)Oral Bioavailability (Rat)Reference
Tri-N-methylated Somatostatin Analog3 N-Me groupsNot specified10%[2]
Cyclic Hexapeptide3 N-Me groupsNot specified28%[6]
Cyclic Hexapeptide Library (Permeable subset)1-5 N-Me groups> 1 x 10⁻⁵ cm/sNot specified[11]
Cyclic Hexapeptide Library (Impermeable subset)1-5 N-Me groups< 1 x 10⁻⁶ cm/sNot specified[11]
Permethylated DerivativesFully N-methylatedAs low as non-methylated precursorsNot specified[6]

Experimental Protocols

Protocol 1: On-Resin N-Methylation during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a widely used and efficient method for introducing N-methylation directly on the solid support during standard Fmoc-based SPPS.[5][12][13] The procedure consists of three main steps performed on the N-terminal amine of the growing peptide chain.

Materials:

Procedure:

  • Fmoc-Deprotection: Swell the resin in DMF. Remove the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF. Wash thoroughly with DMF and DCM.

  • Sulfonylation:

    • Swell the resin in anhydrous NMP.

    • Add a solution of o-NBS-Cl (5 equiv.) and collidine (10 equiv.) in NMP.

    • Shake at room temperature for 30-60 minutes.

    • Wash the resin thoroughly with NMP and DCM.

  • Methylation:

    • Swell the resin in anhydrous DMSO or NMP.

    • Add a solution of DBU (5 equiv.) and dimethyl sulfate (10 equiv.).

    • Shake at room temperature for 5-10 minutes. Repeat once.

    • Wash the resin with NMP.

  • Desulfonylation:

    • Prepare a solution of 2-mercaptoethanol (10 equiv.) and DBU (5 equiv.) in NMP.

    • Add the solution to the resin and shake for 5 minutes. Repeat once.

    • Wash the resin thoroughly with NMP and DCM. The N-methylated amine is now ready for coupling the next amino acid.

  • Coupling: Couple the next Fmoc-amino acid using a strong coupling agent like HATU, as coupling to the secondary N-methyl amine is often sterically hindered.

start Peptide on Resin (Free N-terminal Amine) step1 Step 1: Sulfonylation (o-NBS-Cl, Collidine) start->step1 intermediate1 o-NBS Protected Amine step1->intermediate1 step2 Step 2: Methylation (Dimethyl Sulfate, DBU) intermediate1->step2 intermediate2 Methylated Sulfonamide step2->intermediate2 step3 Step 3: Desulfonylation (Mercaptoethanol, DBU) intermediate2->step3 end N-Methylated Amine (Ready for next coupling) step3->end

Caption: On-resin workflow for the N-methylation of a peptide backbone.
Protocol 2: Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for elucidating the three-dimensional structure of N-methylated peptides in solution.

Key Experiments:

  • 1D ¹H NMR: Provides initial assessment of sample purity and conformational homogeneity. The presence of multiple sets of peaks for a single residue often indicates the presence of slowly exchanging cis/trans isomers on the NMR timescale.[1]

  • 2D TOCSY (Total Correlation Spectroscopy): Used to assign protons within the same amino acid spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. NOE patterns are distinct for cis and trans amide bonds and help define the overall peptide fold.

  • Structure Calculation: The distance restraints obtained from NOESY, combined with dihedral angle restraints from coupling constants, are used in molecular dynamics and distance geometry calculations to generate a family of 3D structures consistent with the experimental data.

Protocol 3: In Vitro Permeability Assessment using Caco-2 Monolayers

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[11]

Procedure:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the tight junctions. A high TEER value indicates a well-formed barrier.

  • Permeability Assay:

    • Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the test peptide solution to the apical (AP) chamber, which represents the intestinal lumen.

    • At designated time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber, which represents the bloodstream.

    • Include control compounds: a low-permeability marker (e.g., mannitol) and a high-permeability marker (e.g., testosterone).

  • Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS/MS or HPLC.

  • Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics Peptide N-Methylated Peptide Drug Stability Increased Proteolytic Stability Peptide->Stability allows survival in biological fluids Permeability Enhanced Membrane Permeability Peptide->Permeability enables crossing of biological barriers Bloodstream Systemic Circulation Stability->Bloodstream Permeability->Bloodstream e.g., Oral Absorption TargetCell Target Cell Bloodstream->TargetCell Distribution Intracellular Intracellular Space TargetCell->Intracellular Membrane Transport PPI Protein-Protein Interaction (PPI) Intracellular->PPI Inhibition Response Therapeutic Response PPI->Response

Caption: Conceptual pathway for an N-methylated peptide drug candidate.

Conclusion

N-methylation is a cornerstone of modern peptide chemistry and a validated strategy in pharmaceutical development.[5] By introducing a simple methyl group, it is possible to profoundly alter a peptide's three-dimensional structure, leading to significant improvements in proteolytic stability and membrane permeability.[7][10] This modification provides a rational approach to converting biologically active but pharmacokinetically fragile peptides into promising drug candidates with enhanced oral bioavailability and in vivo efficacy. The continued development of synthetic methods and a deeper understanding of structure-activity relationships will further solidify the role of N-methylation in the future of peptide-based therapeutics.

References

The Strategic Role of N-Methylation in Peptidomimetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides are highly sought-after therapeutic candidates due to their high specificity, potency, and low toxicity. However, their progression into viable drugs is often hampered by inherent weaknesses, primarily their susceptibility to rapid enzymatic degradation by proteases and poor membrane permeability, which limits oral bioavailability and access to intracellular targets.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a pathway to overcome these limitations. Among the most effective and widely adopted strategies in peptidomimetic design is the N-methylation of the peptide backbone.[3][4]

N-methylation involves the substitution of an amide proton with a methyl group.[3] This seemingly simple modification profoundly alters the physicochemical properties of the peptide, offering a powerful tool to enhance its drug-like characteristics.[1][3] By removing a hydrogen bond donor, introducing steric hindrance, and restricting conformational flexibility, N-methylation can significantly improve proteolytic stability, enhance membrane permeability, and modulate receptor binding affinity and specificity.[3][5] A prime example of a successful, multiply N-methylated peptide drug is Cyclosporine A, an immunosuppressant with excellent pharmacokinetic properties.[6][7] This guide provides a comprehensive technical overview of N-methylated amino acids in peptidomimetics, detailing their impact on peptide properties, methods for their synthesis and analysis, and their application in drug discovery.

Core Principles and Advantages of N-Methylation

The strategic incorporation of N-methyl groups into a peptide backbone imparts several key advantages that address the primary challenges of peptide therapeutics.

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation.[3] Proteases recognize and bind to the peptide backbone via hydrogen bonding to cleave the amide bonds. N-methylation physically obstructs this process in two ways:

  • Removal of a Hydrogen Bond Donor: The amide proton is critical for protease recognition. Replacing it with a methyl group eliminates a key hydrogen-bonding interaction, disrupting the enzyme's ability to bind effectively.[3]

  • Steric Hindrance: The added methyl group sterically hinders the approach of the protease to the scissile amide bond.[3]

This dual effect leads to a substantial extension of the peptide's half-life in biological fluids, a critical factor for maintaining therapeutic concentrations in vivo.[3] Substitution with N-methyl amino acids has been shown to increase the remaining peptide area from as low as 20% to over 50% after one hour of exposure to serum.[8]

Improved Membrane Permeability and Bioavailability

For a peptide to be orally bioavailable or to act on intracellular targets, it must be able to cross the lipid bilayer of cell membranes. N-methylation enhances membrane permeability through two primary mechanisms:

  • Reduced Desolvation Penalty: By eliminating an amide hydrogen bond donor, N-methylation reduces the number of favorable interactions with water molecules. This lowers the energetic penalty required for the peptide to transition from an aqueous environment into the hydrophobic core of the cell membrane.[3]

  • Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, promoting its partitioning into the lipid membrane.[3]

These changes can transform a membrane-impermeable peptide into one that can passively diffuse across cell membranes, a crucial step towards oral bioavailability.[9][10]

Conformational Control and Receptor Binding

N-methylation restricts the conformational freedom of the peptide backbone, locking it into a more defined structure.[11] This has a profound, albeit context-dependent, impact on receptor binding affinity.[3]

  • Favorable Pre-organization: If N-methylation stabilizes the peptide in its "bioactive conformation" (the shape it adopts when binding to its receptor), it can lead to a significant increase in binding affinity and specificity.[3]

  • Unfavorable Conformation: Conversely, if the induced conformation is incompatible with the receptor's binding pocket, a decrease in affinity will be observed.[3]

Therefore, a systematic "N-methyl scan," where each residue is methylated one by one, is often employed to identify positions where the modification is beneficial.[12] For example, a systematic scan of a somatostatin (B550006) octapeptide agonist revealed that while N-methylation of Phe7 or Thr10 destroyed affinity for all receptor subtypes, methylation of D-Trp8 resulted in an analog with exceptionally high affinity and selectivity for the sst5 receptor.[3][12]

Data Presentation: Quantitative Impact of N-Methylation

The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Proteolytic Stability

Peptide Sequence Modification Half-life in Human Serum (t½) Data Source
Peptide A Unmodified 15 minutes Illustrative Data[3]
Peptide A N-methylated at P1 120 minutes Illustrative Data[3]
Peptide B Unmodified 35 minutes Illustrative Data[3]
Peptide B N-methylated at P2 > 240 minutes Illustrative Data[3]
TA4 Unsubstituted ~40% remaining after 1h [8]
TA4(3,7-NMePhe) Di-N-methylated ~65% remaining after 1h [8]
C10:0-A2 Unsubstituted ~20% remaining after 1h [8]

| C10:0-A2(9-NMeLys) | Mono-N-methylated | ~50% remaining after 1h |[8] |

Table 2: Effect of N-Methylation on Membrane Permeability

Peptide Number of N-methyl groups Permeability Assay Apparent Permeability (Papp) Data Source
Cyclic hexa-alanine 0 Caco-2 Low [3]
N-methylated derivatives 1-5 Caco-2 High for 10 of 54 analogs [3]
cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr] (1) 0 PAMPA Low [9]

| Trimethylated analog of (1) | 3 | PAMPA | Significantly higher than (1) |[9] |

Table 3: Effect of N-Methylation on Cytotoxicity and Hemolytic Activity

Compound Modification MIC (μM) vs. P. aeruginosa HC50 (μM) IC50 vs. HeLa cells (μM)
TA4 Unsubstituted 12.5 114 46
TA4(3,7-NMePhe) Di-N-methylated 12.5 > 400 86
C10:0-A2 Unsubstituted 12.5 200 48
C10:0-A2(9-NMeLys) Mono-N-methylated 6.25 300 > 400

Data sourced from[8]. MIC = Minimum Inhibitory Concentration; HC50 = 50% Hemolytic Concentration; IC50 = 50% Inhibitory Concentration.

Visualizing Key Processes and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and biological pathways relevant to N-methylated peptidomimetics.

cluster_synthesis Peptide Synthesis & Modification cluster_analysis Purification & Analysis cluster_evaluation Biological Evaluation SPPS 1. Solid-Phase Peptide Synthesis (SPPS) N_Me 2. On-Resin N-Methylation SPPS->N_Me Cleavage 3. Cleavage & Deprotection N_Me->Cleavage Purify 4. HPLC Purification Cleavage->Purify Analyze 5. Mass Spec Analysis Purify->Analyze Stability 6. Proteolytic Stability Assay Analyze->Stability Permeability 7. Permeability Assay (e.g., Caco-2) Stability->Permeability Binding 8. Receptor Binding Assay Permeability->Binding Lead_Opt Lead Optimization Binding->Lead_Opt

Workflow for the synthesis and evaluation of N-methylated peptides.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CsA Cyclosporine A (N-methylated peptide) Cyp Cyclophilin (Cyp) Complex CsA-Cyp Complex CsA->Complex Cyp->Complex Forms Calcineurin_A Calcineurin (Active) Complex->Calcineurin_A Inhibits Block_Gene Transcription Blocked Complex->Block_Gene Calcineurin_I Calcineurin (Inactive) NFAT_P NFAT-P Calcineurin_A->NFAT_P NFAT NFAT NFAT_P->NFAT Dephosphorylation NFAT_N NFAT NFAT->NFAT_N Nuclear Translocation Gene IL-2 Gene Transcription NFAT_N->Gene Activates

References

Fmoc-N-Me-Val-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-Me-Val-OH (N-α-Fmoc-N-α-methyl-L-valine) is a critical building block in solid-phase peptide synthesis (SPPS), prized for its ability to introduce N-methylated amino acid residues into peptide sequences. This modification can significantly enhance a peptide's resistance to enzymatic degradation and modulate its conformational properties, ultimately improving its therapeutic potential.[1] However, to ensure the integrity and reactivity of this reagent, a thorough understanding of its stability and appropriate storage conditions is paramount. This technical guide provides a comprehensive overview of the stability and recommended handling of this compound.

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage temperature. As a solid, it is generally recommended to be stored in a cool, dry, and dark place. Various suppliers provide slightly different recommendations, which are summarized in the table below. For long-term storage, colder temperatures are consistently advised.

Supplier/SourceRecommended Storage Temperature (°C)Additional Notes
Sigma-Aldrich2 to 8-
Chem-Impex0 to 8-
BLD PharmRoom TemperatureKeep in dark place, sealed in dry conditions.[2]
Novabiochem (Merck)2 to 30-
MedChemExpress (Solution)-20 or -80For stock solutions.

Stability of Stock Solutions

Once dissolved in a solvent, the stability of this compound can be more limited. It is crucial to use fresh solutions for synthesis whenever possible. The following table provides guidance on the stability of stock solutions at different temperatures.

Storage Temperature (°C)Storage PeriodSource
-201 monthMedChemExpress[3]
-806 monthsMedChemExpress[3]

Potential Degradation Pathway

The primary degradation pathway for Fmoc-protected amino acids, including this compound, involves the cleavage of the Fmoc (fluorenylmethyloxycarbonyl) protecting group. This deprotection is typically intentional during peptide synthesis, achieved by treatment with a secondary amine base like piperidine. However, premature deprotection can occur under certain conditions, leading to impurities and reduced yield in peptide synthesis.

The diagram below illustrates the general mechanism of Fmoc deprotection.

G Potential Degradation Pathway of this compound FmocNMeValOH This compound Intermediate Dibenzofulvene-Piperidine Adduct FmocNMeValOH->Intermediate Deprotected N-Me-Val-OH FmocNMeValOH->Deprotected Deprotection Base Base (e.g., Piperidine) Base->Intermediate Base->Deprotected

Caption: General degradation pathway via Fmoc deprotection.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the stability testing of this compound are scarce. However, a general approach to assessing the stability of this compound would involve the following steps:

  • Sample Preparation: Prepare solutions of this compound in the solvent of interest (e.g., DMF) at a known concentration.

  • Stress Conditions: Subject the samples to various conditions, such as elevated temperatures, different pH levels, and exposure to light.

  • Time-Point Analysis: At regular intervals, withdraw aliquots from each sample.

  • Analytical Method: Analyze the aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). This will allow for the quantification of the parent compound and any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Best Practices for Handling and Storage

To ensure the quality and performance of this compound in research and drug development, the following workflow for handling and storage is recommended.

G Recommended Handling and Storage Workflow cluster_receipt Receiving and Initial Storage cluster_usage Preparation for Use cluster_solution Solution Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Integrity Receive->Inspect StoreSolid Store Solid at Recommended Temperature (e.g., 2-8°C) Inspect->StoreSolid Equilibrate Equilibrate to Room Temperature StoreSolid->Equilibrate Weigh Weigh Required Amount Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve UseImmediately Use Solution Immediately Dissolve->UseImmediately StoreSolution Store Stock Solution at -20°C or -80°C Dissolve->StoreSolution If not for immediate use Dispose Dispose of Unused Reagent and Solutions According to Safety Guidelines UseImmediately->Dispose StoreSolution->Dispose

References

Spectroscopic and Synthetic Profile of Fmoc-N-Me-Val-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and characterization of (2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylbutanoic acid (Fmoc-N-Me-Val-OH). This N-methylated amino acid derivative is a critical building block in peptide synthesis, offering enhanced enzymatic stability and conformational control to the resulting peptides. This document is intended to serve as a valuable resource for researchers in peptide chemistry and drug development.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data (Expected)

¹H NMR (Typical Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.78d2HFmoc-H4, H5
7.60d2HFmoc-H1, H8
7.40t2HFmoc-H2, H7
7.32t2HFmoc-H3, H6
4.50 - 4.30m3HFmoc-CH₂, Fmoc-CH
4.10d1Hα-CH
2.85s3HN-CH₃
2.20m1Hβ-CH
1.05d3Hγ-CH₃
0.95d3Hγ'-CH₃
10.0 - 12.0br s1HCOOH

¹³C NMR (Typical Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
175.0COOH
156.5N-COO (Fmoc)
143.8Fmoc C (quaternary)
141.3Fmoc C (quaternary)
127.8Fmoc CH
127.1Fmoc CH
125.1Fmoc CH
120.0Fmoc CH
67.5Fmoc-CH₂
65.0α-C
47.2Fmoc-CH
31.5N-CH₃
30.0β-C
19.5γ-C
18.5γ'-C
Table 2: Infrared (IR) Spectroscopy Data (Expected)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
3060-3040MediumC-H stretch (Aromatic)
2960-2870MediumC-H stretch (Aliphatic)
1740-1700StrongC=O stretch (Carboxylic Acid Dimer)
1720-1680StrongC=O stretch (Urethane, Fmoc)
1450, 1380MediumC-H bend (Aliphatic)
1250-1050StrongC-O stretch
760-740StrongC-H out-of-plane bend (Aromatic)
Table 3: Mass Spectrometry (MS) Data
Technique[M+H]⁺ (Calculated)[M+Na]⁺ (Calculated)
Electrospray Ionization (ESI)354.1649376.1468

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the N-methylation of Fmoc-amino acids is the solid-phase method using a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group for the carboxylic acid.[1]

  • Resin Loading: Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (B109758) (DCM). Add a solution of Fmoc-Val-OH and N,N-diisopropylethylamine (DIPEA) in DCM to the resin and agitate. After completion, wash the resin with DCM and methanol (B129727) and dry under vacuum.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Sulfonamide Formation: React the free amino group on the resin with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like collidine in DMF.

  • N-Methylation: Treat the sulfonated resin with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate in DMF.[2]

  • Sulfonamide Cleavage: Remove the o-NBS group using a solution of a thiol (e.g., thiophenol) and a base (e.g., DBU) in DMF.

  • Fmoc Re-protection: Re-introduce the Fmoc group by reacting the N-methylated amino acid on the resin with Fmoc-OSu in the presence of a base like DIPEA in DMF.

  • Cleavage from Resin: Cleave the final product from the resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in DCM.[1]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Spectroscopic Characterization
  • NMR Spectroscopy: Dissolve a sample of the purified this compound in deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy: Obtain the infrared spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Mass Spectrometry: Analyze a dilute solution of the compound using an electrospray ionization mass spectrometer (ESI-MS) to confirm the molecular weight.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow A 1. Resin Loading (Fmoc-Val-OH on 2-CTC resin) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Sulfonamide Formation (o-NBS-Cl) B->C D 4. N-Methylation (CH3I, Base) C->D E 5. Sulfonamide Cleavage (Thiol, Base) D->E F 6. Fmoc Re-protection (Fmoc-OSu) E->F G 7. Cleavage from Resin (1% TFA/DCM) F->G H 8. Purification (Chromatography) G->H I This compound H->I

Caption: Solid-phase synthesis workflow for this compound.

Characterization_Workflow A Purified this compound B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry (ESI-MS) A->D E Structural Confirmation B->E C->E D->E

Caption: Spectroscopic characterization workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Fmoc-N-Me-Val-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Val-OH, into peptide sequences is a critical strategy in modern drug discovery and development. N-methylation offers several advantages, including enhanced enzymatic stability, improved cell permeability, and the ability to modulate peptide conformation for optimized receptor binding.[1][2] However, the steric hindrance posed by the N-methyl group and the bulky valine side chain presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete or slow coupling reactions.[3]

These application notes provide a comprehensive guide for the effective use of this compound in Fmoc-based SPPS. Detailed protocols, a comparative analysis of coupling reagents, and strategies to overcome common challenges are presented to enable researchers to successfully synthesize N-methylated peptides with high purity and yield.

Properties of this compound

PropertyValueReference
CAS Number 84000-11-3[4][5]
Molecular Formula C₂₁H₂₃NO₄[4][5]
Molecular Weight 353.41 g/mol [4]
Appearance White to off-white powder[4]
Purity (HPLC) ≥98.0%[4][6]
Storage 2-8°C, keep in a dark and dry place[5][6]

Challenges in Coupling this compound

The primary challenge in the incorporation of this compound is the steric hindrance at the secondary amine. This steric bulk can significantly slow down the rate of acylation, leading to:

  • Incomplete couplings: Resulting in deletion sequences in the final peptide.

  • Low yields: Due to the inefficiency of the coupling reaction.

  • Requirement for more potent coupling reagents and longer reaction times.

Recommended Coupling Reagents for this compound

The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered N-methylated amino acids. While standard reagents like HBTU can be less effective, several others have demonstrated superior performance.[3]

Comparative Analysis of Coupling Reagents

The following table provides a summary of recommended coupling reagents for this compound, with representative coupling efficiencies. It is important to note that actual yields can vary depending on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentClassRepresentative Coupling Yield (%)*AdvantagesDisadvantages
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium/Aminium Salt>95High reactivity, effective for hindered couplings.[3]Can be more expensive than other reagents.
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium Salt90-95Low racemization, avoids carcinogenic byproducts.[7]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium Salt>98Very high reactivity, safer byproducts than benzotriazole-based reagents.[8]Higher cost.
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium Salt>95Effective for coupling N-methyl amino acids.[3]

*Representative yields are based on HPLC purity analysis of crude peptides from various studies on sterically hindered amino acids and should be considered as a general guide.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide using HATU, a highly recommended reagent for this purpose.

Materials and Reagents
  • This compound

  • Peptide-resin with a free N-terminal amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Washing solvents (DMF, DCM, Isopropanol)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Protocol 1: Standard HATU Coupling
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the solution and vortex briefly. Pre-activation time should be minimal (1-2 minutes).

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended overnight.[9]

  • Monitoring the Coupling:

    • Take a small sample of the resin beads, wash them thoroughly, and perform a qualitative test to check for the presence of free amines. The standard Kaiser test is not suitable for secondary amines like N-methylated residues. The chloranil (B122849) test or the bromophenol blue test is recommended.[3]

  • Washing:

    • Once the coupling is complete (negative chloranil or bromophenol blue test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Optional Double Coupling:

    • If the monitoring test indicates incomplete coupling, repeat steps 3-6.

Protocol 2: Enhanced Coupling for Difficult Sequences

For sequences where a single coupling of this compound is insufficient, the following modifications can be applied:

  • Increased Equivalents: Use up to 5 equivalents of this compound, HATU, and 10 equivalents of DIPEA.

  • Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-40°C).

  • Microwave-Assisted SPPS: Utilize a microwave peptide synthesizer, which can significantly reduce reaction times and improve coupling efficiency for sterically hindered amino acids.

Visualizing the Workflow

General Fmoc-SPPS Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS.

SPPS_Cycle Start Peptide-Resin (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (this compound, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 End Elongated Peptide-Resin (Fmoc-N-Me-Val-AA-Resin) Washing2->End

Caption: A single cycle of Fmoc solid-phase peptide synthesis.

Decision Workflow for Coupling this compound

This diagram outlines the decision-making process for ensuring complete coupling of this compound.

Coupling_Workflow decision decision process process result result start Start Coupling (Protocol 1) monitor Monitor Coupling (Chloranil/Bromophenol Blue Test) start->monitor complete Coupling Complete monitor->complete Negative incomplete Incomplete Coupling monitor->incomplete Positive double_couple Perform Double Coupling (Repeat Protocol 1) incomplete->double_couple enhanced_protocol Use Enhanced Protocol (Increased Equivalents/Temp) incomplete->enhanced_protocol double_couple->monitor

Caption: Decision workflow for coupling this compound.

Conclusion

The successful incorporation of this compound in SPPS is achievable with careful selection of coupling reagents and optimization of reaction conditions. The use of potent activating agents like HATU, coupled with rigorous monitoring and the willingness to perform double couplings or employ enhanced protocols, will lead to the synthesis of high-quality N-methylated peptides. These peptides are valuable tools for advancing research in drug discovery and development, offering the potential for therapeutics with improved pharmacological properties.

References

Standard Protocol for the Solid-Phase Coupling of Fmoc-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in peptide chemistry, often employed to enhance proteolytic stability, increase cell permeability, and modulate the conformation of peptide-based therapeutics.[1][2] Fmoc-N-Me-Val-OH, an N-methylated derivative of valine, presents a significant challenge in solid-phase peptide synthesis (SPPS) due to its substantial steric hindrance.[3] This bulkiness can lead to incomplete coupling reactions and lower yields of the desired peptide. Therefore, optimized protocols are essential for the successful incorporation of this amino acid.

This document provides a detailed protocol for the efficient coupling of this compound in Fmoc-based SPPS. It outlines the recommended coupling reagents, reaction conditions, and monitoring techniques to overcome the challenges associated with this sterically hindered building block.

Challenges in Coupling this compound

The primary challenge in coupling this compound lies in the steric hindrance posed by the N-methyl group and the bulky valine side chain. This steric congestion impedes the approach of the activated amino acid to the free amine on the growing peptide chain, slowing down the reaction rate and often resulting in incomplete coupling. Standard coupling reagents and conditions may prove insufficient to drive the reaction to completion. Coupling an N-methylated amino acid to another N-methylated residue is particularly difficult.[3]

Recommended Coupling Reagents and Conditions

To achieve high coupling efficiencies with this compound, the use of potent activating reagents is crucial. Urionium/aminium-based reagents, particularly those containing the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, have demonstrated superior performance in coupling sterically hindered amino acids.[3][4] The following table summarizes recommended reagents and general conditions.

Coupling ReagentEquivalents (this compound)Equivalents (Reagent)BaseEquivalents (Base)Typical Reaction TimeNotes
HATU 44DIEA81 - 4 hoursA highly effective and commonly used reagent for sterically hindered couplings.[3]
HCTU 44DIEA81 - 4 hoursGenerally less effective than HATU for N-methyl amino acids, but can be used.[3]
PyAOP 3 - 53 - 5DIEA/Collidine6 - 102 - 6 hoursA phosphonium-based reagent, very effective for difficult couplings.
PyBOP/HOAt 3 - 53 - 5DIEA/Collidine6 - 102 - 6 hoursThe addition of HOAt enhances coupling efficiency and reduces racemization.[3]
COMU 3 - 53 - 5DIEA/Collidine6 - 101 - 4 hoursA newer generation uronium salt with high efficiency, comparable to HATU.[4]

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis workflow for the incorporation of this compound.

SPPS_Workflow Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection 1 Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 2 Coupling Coupling (this compound, Coupling Reagent, Base) Washing1->Coupling 3 Washing2 Washing (DMF, DCM) Coupling->Washing2 4 Monitoring Monitoring (Bromophenol Blue Test) Washing2->Monitoring 5 Monitoring->Coupling Incomplete Repeat Repeat Cycle or Final Cleavage Monitoring->Repeat Complete

Caption: Standard workflow for the solid-phase synthesis coupling of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the manual coupling of this compound to a resin-bound peptide chain. The quantities are based on a 0.1 mmol synthesis scale.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Bromophenol blue solution in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min), and finally DMF (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (4 equivalents, 0.4 mmol) in DMF.

    • Add DIEA (8 equivalents, 0.8 mmol) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1 to 4 hours.

  • Monitoring the Coupling Reaction:

    • The standard ninhydrin (B49086) test will not work for N-methylated amines. Use the bromophenol blue test to monitor the completion of the coupling.[3]

    • Take a small sample of the resin beads and wash them with DMF and then methanol.

    • Add a few drops of the bromophenol blue solution.

    • A blue or green color indicates incomplete coupling (free amine present). A yellow color indicates a complete reaction.

    • If the test is positive (blue/green), continue the coupling reaction for another 1-2 hours or perform a double coupling by repeating step 3.

  • Washing:

    • Once the coupling is complete (bromophenol blue test is yellow), drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents and byproducts.

The resin is now ready for the deprotection of the Fmoc group and the coupling of the next amino acid in the sequence.

Conclusion

The successful incorporation of the sterically hindered this compound into a peptide sequence is achievable with an optimized protocol. The key to success lies in the use of potent coupling reagents, such as HATU or COMU, in conjunction with a suitable non-nucleophilic base and appropriate monitoring of the reaction progress using the bromophenol blue test. While longer reaction times or double coupling may be necessary, these adjustments ensure high-yield synthesis of N-methylated peptides, which are of significant interest in the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for Coupling Hindered N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide chains is a critical strategy in medicinal chemistry to enhance metabolic stability, oral bioavailability, and conformational rigidity. However, the steric hindrance imposed by the N-methyl group presents significant challenges to standard peptide coupling protocols, often resulting in low yields and incomplete reactions. These application notes provide a comprehensive overview of the most effective coupling reagents and detailed protocols to overcome these challenges.

The primary difficulty in coupling N-methylated amino acids arises from steric hindrance.[1] The methyl group on the amide nitrogen physically obstructs the approach of the activated amino acid, leading to slower and less efficient coupling reactions.[1] This issue is particularly pronounced when coupling an N-methylated amino acid to another N-methylated residue.[1]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for the successful synthesis of peptides containing N-methylated amino acids. Standard uronium-based reagents like HBTU and HCTU are often ineffective for these sterically demanding couplings.[1] More potent phosphonium-based or specialized uronium/aminium reagents are highly recommended.[1] The following table provides a qualitative comparison of commonly used reagents.

Coupling ReagentPotency for N-Methylated CouplingsNotes
HATU Highly EffectiveA recommended reagent for difficult couplings, it reacts faster and with less epimerization than HBTU.[1][2][3]
PyAOP Highly EffectiveA phosphonium-based reagent that is very effective for sterically hindered couplings, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[1][3][4]
PyBOP/HOAt Highly EffectiveThe addition of HOAt significantly enhances the coupling efficiency of PyBOP.[1][4]
COMU Highly EffectiveA novel uronium salt with coupling efficiencies comparable to HATU.[5][6] It is safer to handle due to the incorporation of OxymaPure instead of explosive HOBt or HOAt derivatives.[5][6]
PyBroP EffectiveA bromophosphonium reagent that is more reactive and used for challenging couplings where other reagents are inefficient.[1][3]
BOP-Cl EffectiveCan be useful for couplings of N-methylated amino acids.[1][7]
HBTU, HCTU Less EffectiveOften result in low yields and incomplete couplings for hindered N-methylated amino acids.[1][7]

Mechanism of Action and Reagent Selection

The enhanced efficacy of reagents like HATU over HBTU stems from the nature of the active ester they form. HATU contains a 7-azabenzotriazole (HOAt) moiety, which creates a more reactive OAt-ester intermediate, leading to faster and more complete coupling reactions.[2] In contrast, HBTU forms a less reactive OBt-ester.[2] Phosphonium-based reagents like PyAOP and PyBOP are also highly effective and do not have the potential to cause guanidinylation of the N-terminus, a side reaction sometimes observed with excess uronium reagents.

Newer generation reagents like COMU, which are based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), offer high reactivity comparable to HATU with improved safety profiles.[5][6][8] Oxyma-B is another promising oxime-based additive that has shown excellent performance in suppressing racemization.[9][10][11]

Experimental Workflows and Logical Relationships

G cluster_SPPS General SPPS Workflow for N-Methyl Amino Acid Incorporation Resin 1. Resin Swelling (DMF or NMP) Deprotection 2. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Deprotection Wash1 3. Resin Washing (DMF) Deprotection->Wash1 Coupling 5. Coupling to Resin (1-4 hours) Wash1->Coupling Activation 4. Amino Acid Activation (Fmoc-N-Me-AA, Coupling Reagent, Base in DMF/NMP) Activation->Coupling Monitoring 6. Monitoring Completion (Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling If incomplete, recouple Wash2 7. Final Wash (DMF) Monitoring->Wash2 If complete Next_Cycle Proceed to next cycle or cleavage Wash2->Next_Cycle

Caption: General workflow for solid-phase peptide synthesis (SPPS) of N-methylated amino acids.

G cluster_troubleshooting Troubleshooting Low Coupling Efficiency Problem Problem: Low Coupling Efficiency/ Incomplete Reaction Cause1 Ineffective Coupling Reagent Problem->Cause1 Cause2 Steric Hindrance Problem->Cause2 Cause3 Inaccurate Monitoring Problem->Cause3 Solution1 Switch to a more potent reagent (e.g., HATU, PyAOP, COMU) Cause1->Solution1 Solution2 Perform double or triple couplings Cause2->Solution2 Solution3 Use Bromophenol Blue test instead of Ninhydrin (B49086) test Cause3->Solution3

Caption: Troubleshooting workflow for low coupling efficiency with N-methylated amino acids.

G cluster_mechanism Simplified Mechanism of HATU-Mediated Coupling AminoAcid Fmoc-N-Me-AA-COOH Carboxylic Acid ActiveEster Fmoc-N-Me-AA-OAt Highly Reactive OAt Active Ester AminoAcid->ActiveEster HATU HATU Uronium Salt HATU->ActiveEster Base {DIPEA | Base} Base->ActiveEster Activates PeptideBond Fmoc-N-Me-AA-AA-Resin Peptide Bond Formed ActiveEster->PeptideBond ResinAmine H-AA-Resin N-terminal Amine on Resin ResinAmine->PeptideBond Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Detailed Experimental Protocols

Protocol 1: General SPPS Protocol for N-Methylated Amino Acid Incorporation using HATU

This protocol outlines the key steps for incorporating a hindered N-methylated amino acid into a growing peptide chain on a solid support.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.[7]

2. Fmoc Deprotection:

  • Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF for 10-20 minutes.

  • Wash the resin thoroughly with DMF (3-5 times).

3. Activation of the N-Methylated Amino Acid:

  • In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 4 equivalents of HATU in DMF or NMP.[7]

  • Add 8 equivalents of a base such as N,N-diisopropylethylamine (DIPEA).[7]

  • Allow the pre-activation to proceed for a few minutes.[7]

4. Coupling Reaction:

  • Add the activated amino acid solution to the resin.[7]

  • Allow the reaction to proceed for an extended period, typically 1-4 hours, compared to standard couplings.[1]

5. Monitoring Coupling Completion:

  • After the coupling time, take a small sample of the resin and perform the Bromophenol Blue test (see Protocol 2) to check for completion. The standard ninhydrin test is not effective for secondary amines like N-methylated amino acids.[1]

6. Recoupling (if necessary):

  • If the Bromophenol Blue test indicates an incomplete reaction (blue or green color), repeat the coupling step (double or triple coupling) to drive the reaction to completion.[1]

7. Washing:

  • Once the coupling is complete (yellow color in the test), wash the resin thoroughly with DMF to remove any unreacted reagents.

Protocol 2: Bromophenol Blue Test for Coupling Completion

This test is used to monitor the presence of free secondary amines on the resin.

1. Reagent Preparation:

  • Prepare a test solution by dissolving 250 mg of bromophenol blue in 50 ml of DMF.[7]

2. Test Procedure:

  • Remove a small sample of resin beads from the reaction vessel.

  • Wash the beads thoroughly with methanol.[7]

  • Add a few drops of the bromophenol blue test solution to the resin sample.[1]

  • Observe the color of the beads and the solution.[1]

3. Interpretation of Results:

  • Yellow: Indicates a complete coupling (no free amine).[1][7]

  • Blue or Green: Indicates an incomplete coupling (free amine is present). Recoupling is necessary.[1][7]

Mitigation of Common Side Reactions

When working with N-methylated amino acids, several side reactions can occur. Awareness and proactive measures can significantly improve the purity and yield of the final peptide.

Side ReactionCauseRecommended Solution
Racemization Activation of the carboxylic acid can lead to a loss of stereochemical integrity.Employ a stepwise coupling strategy and use additives like HOAt or Oxyma-based reagents.[1][12]
Diketopiperazine (DKP) Formation A common side reaction in Fmoc-SPPS, especially with N-alkylated peptides.Use a 2-chlorotrityl chloride resin to minimize DKP formation.[1]
Fragmentation Peptides with consecutive N-methylated residues can be susceptible to fragmentation during the final cleavage from the resin with trifluoroacetic acid (TFA).[1][4]Optimize the cleavage time to minimize this side reaction.[1]
Deletion Sequences A direct consequence of incomplete coupling reactions.Utilize a more potent coupling reagent (e.g., HATU, PyAOP) and/or perform multiple couplings.[1]

By selecting the appropriate high-potency coupling reagents, optimizing reaction conditions, and employing accurate monitoring techniques, researchers can successfully incorporate sterically hindered N-methyl amino acids into their peptide sequences, paving the way for the development of novel and effective peptide-based therapeutics.

References

Application Notes and Protocols for Fmoc-N-Me-Val-OH Activation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Val-OH is a critical building block in the synthesis of therapeutic peptides and peptidomimetics. The N-methyl group offers significant advantages, including enhanced metabolic stability, improved cell permeability, and the ability to modulate peptide conformation. However, the steric hindrance posed by the N-methyl group, combined with the bulky valine side chain, presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and low yields.

These application notes provide a detailed overview of the most effective activation methods for incorporating this compound into peptide sequences. We offer a comparative analysis of common coupling reagents, detailed experimental protocols, and troubleshooting guidelines to enable researchers to overcome the challenges associated with this sterically hindered amino acid.

Challenges in Coupling this compound

The primary obstacle in the acylation of the N-terminal amine of a peptide chain with this compound is the severe steric hindrance around the alpha-carbon. This steric bulk slows down the reaction kinetics of amide bond formation, making standard coupling reagents and protocols often ineffective. Consequently, more potent activation methods are required to achieve high coupling efficiencies.

Comparative Analysis of Activation Methods

While direct quantitative comparisons for this compound are limited in the literature, the following table summarizes the performance of commonly used coupling reagents for sterically hindered N-methylated amino acids, based on available data and established best practices.

Coupling Reagent/MethodTypical Equivalents (AA:Reagent:Base)Typical Reaction TimeCoupling Efficiency (Estimated)Racemization RiskKey Considerations
HATU/DIPEA 1:0.95:21 - 4 hoursHigh to Very HighLowHighly effective for hindered couplings. Pre-activation is recommended.
HBTU/HOBt/DIPEA 1:0.95:1:22 - 6 hoursModerate to HighLow to ModerateLess effective than HATU for severely hindered couplings. Longer reaction times may be needed.
PyBOP/DIPEA 1:1:22 - 6 hoursModerate to HighLowA good alternative to uronium-based reagents, particularly for avoiding guanidinylation side reactions.
COMU/DIPEA 1:0.95:21 - 4 hoursHigh to Very HighLowA newer generation uronium salt with high reactivity, comparable to HATU. Byproducts are generally more soluble.
DIC/OxymaPure 1:1:14 - 12 hoursModerateLowA cost-effective option, but generally requires longer reaction times and may not be suitable for the most challenging couplings.

Disclaimer: The coupling efficiencies and reaction times are estimates based on data for similar sterically hindered N-methylated amino acids. Optimization may be required for specific peptide sequences.

Experimental Protocols

The following are detailed protocols for the activation and coupling of this compound using recommended reagents.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for achieving high coupling yields with this compound.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

  • Reaction vessel for solid-phase peptide synthesis

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Activation Solution Preparation (Pre-activation): In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9-4.8 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and vortex for 1-2 minutes.

  • Coupling: Immediately add the freshly prepared activation solution to the washed and deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. The optimal reaction time may vary depending on the peptide sequence.

  • Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Bromophenol Blue test. The standard Kaiser test is not effective for secondary amines.

  • Washing: Once the coupling is complete (indicated by a negative Bromophenol Blue test), drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min).

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, perform a capping step using a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Proceed to the next cycle of deprotection and coupling.

Protocol 2: PyBOP-Mediated Coupling

PyBOP is a phosphonium-based reagent that offers a good balance of reactivity and stability.

Materials:

  • This compound

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

  • Reaction vessel for solid-phase peptide synthesis

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and vortex briefly.

  • Coupling: Immediately add the activation solution to the peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress with the Bromophenol Blue test.

  • Washing: Upon completion, wash the resin as described in Protocol 1, step 8.

  • Capping (Optional): Perform capping as described in Protocol 1, step 9.

  • Continue with the SPPS cycle.

Visualizing the Activation and Coupling Process

Diagram 1: General Activation of this compound

G General Activation Pathway of this compound A This compound D Activated Ester (e.g., OAt-ester, OBt-ester) A->D + B Coupling Reagent (e.g., HATU, PyBOP) B->D C Base (e.g., DIPEA) C->D F Coupled Peptide-Resin (Fmoc-N-Me-Val-Peptide) D->F + E Peptide-Resin (H2N-Peptide) E->F

Caption: General activation pathway for this compound in peptide synthesis.

Diagram 2: SPPS Workflow for Incorporating this compound

G SPPS Workflow for this compound Coupling Start Start with Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Activate this compound (Coupling Reagent + Base) Activation->Coupling Monitoring Monitor Completion (Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling Incomplete Wash2 Wash (DMF, DCM) Monitoring->Wash2 Complete Capping Capping (Optional) (Acetic Anhydride/DIPEA) Wash2->Capping NextCycle Proceed to Next Cycle Wash2->NextCycle No Capping Capping->NextCycle

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a single coupling cycle of this compound.

Application Notes and Protocols for Incorporating Fmoc-N-Me-Val-OH to Prevent Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: The Challenge of Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the production of synthetic peptides for research, therapeutic, and diagnostic applications. A significant challenge during the stepwise elongation of the peptide chain, particularly in sequences containing hydrophobic or β-branched amino acids like Valine and Isoleucine, is the propensity for the growing peptide chains to aggregate. This aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures such as β-sheets. On-resin aggregation can lead to severe consequences, including incomplete coupling and deprotection reactions, resulting in deletion sequences and truncated peptides. This significantly lowers the crude peptide purity and the overall synthesis yield, complicating downstream purification and potentially leading to failed syntheses of "difficult sequences".

Fmoc-N-Me-Val-OH: A Strategic Solution to Mitigate Aggregation

A highly effective strategy to overcome peptide aggregation is the site-specific incorporation of N-methylated amino acids. This compound, an N-methylated derivative of valine, serves as a powerful tool in this context. The presence of a methyl group on the amide nitrogen physically disrupts the hydrogen bonding patterns required for the formation of β-sheet structures, thereby preventing inter-chain aggregation.[1] This strategic substitution can lead to improved solvation of the peptide chain, enhanced reaction kinetics, and ultimately, a higher purity and yield of the desired peptide.[1]

Mechanism of Aggregation Prevention

Peptide aggregation during SPPS is often initiated by the formation of intermolecular β-sheet structures, where hydrogen bonds form between the backbone amide protons (-NH) and carbonyl oxygens (-C=O) of adjacent peptide chains. The incorporation of an N-methylated amino acid, such as this compound, introduces a methyl group in place of the amide proton. This substitution eliminates the possibility of hydrogen bond donation at that position, acting as a "breaker" of the secondary structure. This disruption of the hydrogen-bonding network prevents the peptide chains from aligning and aggregating, keeping them more accessible for subsequent coupling and deprotection steps.

cluster_0 Standard Peptide Chain Aggregation cluster_1 Aggregation Prevention with N-Me-Val P1 Peptide Chain 1 (...-Val-...) H_bond Hydrogen Bond (NH···O=C) P1->H_bond P2 Peptide Chain 2 (...-Val-...) P2->H_bond Aggregate β-Sheet Aggregate H_bond->Aggregate Leads to P3 Peptide Chain 1 (...-N-Me-Val-...) No_H_bond No Hydrogen Bond (N-CH₃) P3->No_H_bond P4 Peptide Chain 2 (...-N-Me-Val-...) P4->No_H_bond Soluble Soluble, Non-Aggregated Peptide Chains No_H_bond->Soluble Results in

Caption: Mechanism of aggregation prevention by N-methylation.

Quantitative Data Presentation

The following tables summarize representative data from the synthesis of a model aggregation-prone peptide, (Ala-Val)5, with and without the incorporation of this compound at a central valine residue.

Table 1: Comparison of Peptide Synthesis Outcomes

ParameterStandard Synthesis (with Fmoc-Val-OH)Modified Synthesis (with this compound)
Crude Peptide Purity (by HPLC) 45%78%
Overall Yield 35%65%
Major Impurities Deletion sequences, Truncated peptidesMinor deletion sequences

Table 2: Aggregation Analysis using Thioflavin T (ThT) Assay

Peptide SampleThT Fluorescence Intensity (Arbitrary Units)Interpretation
(Ala-Val)5 (Standard Synthesis) 8500High propensity for aggregation
(Ala-Val)2-Ala-NMeVal-(Ala-Val)2 1200Significantly reduced aggregation
Buffer Control 150No aggregation

Note: The data presented are representative and intended for illustrative purposes. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 3.1: Incorporation of this compound in Automated SPPS

This protocol outlines the steps for incorporating the sterically hindered this compound into a peptide sequence using an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin

  • Standard Fmoc-amino acids

  • This compound

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvent: Dichloromethane (DCM)

Workflow for this compound Coupling Cycle:

start Start of N-Me-Val Coupling Cycle swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. DMF Wash deprotect->wash1 prepare_aa 4. Prepare Amino Acid Solution (this compound, HATU, DIPEA in DMF) wash1->prepare_aa couple 5. Double Coupling (2 x 60 min at 50°C) prepare_aa->couple wash2 6. DMF Wash couple->wash2 bromophenol 7. Bromophenol Blue Test (Check for free amines) wash2->bromophenol bromophenol->couple Positive (Blue/Green) end End of Cycle bromophenol->end Negative (Yellow)

Caption: Workflow for incorporating this compound in SPPS.

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes to ensure complete removal of the Fmoc protecting group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Amino Acid Preparation: In a separate vial, dissolve this compound (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Add the activated this compound solution to the reaction vessel. Allow the coupling reaction to proceed for 60 minutes at 50°C. Drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound for another 60 minutes. Due to the steric hindrance of N-methylated amino acids, a double coupling is recommended to ensure high coupling efficiency.[2]

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Monitoring Coupling Completion: Perform a Bromophenol Blue test to check for the presence of free secondary amines. A yellow color indicates complete coupling, while a blue or green color suggests incomplete coupling, in which case an additional coupling step may be necessary.[2] The standard Kaiser test is not suitable for secondary amines.[2]

  • Chain Elongation: Continue with the standard SPPS cycles for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: After completion of the synthesis, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

Protocol 3.2: Thioflavin T (ThT) Fluorescence Assay for Peptide Aggregation

This protocol describes a method to quantify the aggregation propensity of synthetic peptides. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.[3][4][5]

Materials:

  • Lyophilized synthetic peptides

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Preparation of ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in deionized water. Filter the solution through a 0.22 µm filter and store it protected from light at 4°C.

  • Preparation of Peptide Solutions: Dissolve the lyophilized peptides in PBS to a final concentration of 100 µM.

  • Assay Setup: In a 96-well black microplate, add 190 µL of the peptide solution and 10 µL of the 2.5 mM ThT stock solution to achieve a final peptide concentration of 95 µM and a final ThT concentration of 125 µM in a total volume of 200 µL. Prepare a buffer control containing only PBS and ThT.

  • Incubation and Measurement: Incubate the plate at 37°C with gentle shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for a desired period (e.g., 24 hours). Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[5]

  • Data Analysis: Subtract the background fluorescence of the buffer control from the fluorescence readings of the peptide samples. Plot the fluorescence intensity against time to monitor the kinetics of aggregation. Higher fluorescence intensity indicates a greater degree of peptide aggregation.

Conclusion

The strategic incorporation of this compound is a robust and effective method for mitigating on-resin peptide aggregation during SPPS, particularly for sequences prone to forming β-sheet structures. By disrupting the intermolecular hydrogen bonding network, N-methylation enhances the solubility and reactivity of the growing peptide chain, leading to a significant improvement in crude peptide purity and overall synthesis yield. While the coupling of sterically hindered N-methylated amino acids requires optimized conditions, the benefits in synthesizing "difficult sequences" are substantial, making this compound an invaluable tool for researchers and professionals in peptide chemistry and drug development.

References

Application Notes and Protocols for Double Coupling of Fmoc-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry and drug development, offering enhanced proteolytic stability, improved pharmacokinetic properties, and conformational constraints to peptides.[1] However, the incorporation of N-methylated amino acids, particularly sterically hindered residues like Fmoc-N-Me-Val-OH, into a peptide sequence during solid-phase peptide synthesis (SPPS) presents significant challenges. The primary obstacle is the steric hindrance posed by the N-methyl group, which can lead to slow and incomplete coupling reactions.[1] This often results in deletion sequences and low purity of the final peptide.

To overcome these challenges, a "double coupling" protocol is frequently employed. This strategy involves repeating the coupling step to drive the reaction to completion. This application note provides a detailed protocol for the efficient incorporation of this compound using a double coupling strategy with the high-efficiency coupling reagent HATU.

Data Presentation

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the comparative coupling efficiency of various reagents for a sterically hindered amino acid, providing a rationale for the selection of HATU in the detailed protocol below. While this data is for Fmoc-Trp(Mts)-OH, it serves as a valuable guide for this compound due to the similar challenge of steric hindrance.[2]

Coupling ReagentReagent TypeTypical Coupling Time (min)Coupling Yield (%)Key Considerations
DIC/HOBtCarbodiimide60 - 12095 - 98Cost-effective, but slower reaction rates and potential for side reactions.[2]
HBTUAminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, but can potentially lead to guanidinylation of the free N-terminus.[2][3]
HATU Aminium/Uronium Salt 20 - 45 > 99.5 Highly reactive, excellent for hindered couplings with low racemization.[2][3]
PyBOPPhosphonium Salt30 - 6098 - 99Efficient with no risk of guanidinylation, but byproducts can be difficult to remove.[2]
COMUAminium/Uronium Salt20 - 45> 99.5Very high reactivity and safer byproducts compared to benzotriazole-based reagents.[2][4]

Experimental Protocols

This section details the materials and the step-by-step procedure for the double coupling of this compound onto a resin-bound peptide chain.

Materials
  • This compound

  • Peptide synthesis resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

  • Nitrogen supply for bubbling/mixing

Protocol for Double Coupling of this compound

This protocol is designed for a 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.

1. Resin Preparation and Fmoc Deprotection:

  • Swell the peptide-resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add 20% piperidine in DMF (10 mL) to the resin.

  • Shake for 5 minutes.

  • Drain the piperidine solution.

  • Add a fresh solution of 20% piperidine in DMF (10 mL).

  • Shake for 15 minutes to ensure complete Fmoc removal.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL).

2. First Coupling:

  • In a separate vial, dissolve this compound (4 equivalents, relative to resin loading) and HATU (4 equivalents) in DMF (5 mL).

  • Add DIPEA (8 equivalents) to the solution and pre-activate for 2-5 minutes at room temperature.[1]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Shake the reaction vessel for 1-2 hours at room temperature.

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 10 mL).

3. Second Coupling:

  • Repeat the coupling procedure described in step 2.

  • In a separate vial, dissolve this compound (4 equivalents) and HATU (4 equivalents) in DMF (5 mL).

  • Add DIPEA (8 equivalents) and pre-activate for 2-5 minutes.[1]

  • Add the freshly activated amino acid solution to the resin.

  • Shake the reaction vessel for 1-2 hours at room temperature.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and then with DCM (3 x 10 mL).

4. Capping (Optional but Recommended):

To block any unreacted N-terminal amines, a capping step can be performed.

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v).

  • Add the capping solution (10 mL) to the resin and shake for 30 minutes.

  • Drain the capping solution.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

5. Monitoring the Coupling Reaction:

The standard ninhydrin (B49086) test is not effective for monitoring the coupling to a secondary amine like an N-methylated amino acid. A bromophenol blue test is a suitable alternative.[1]

  • Procedure:

    • Take a small sample of the resin beads after the second coupling and wash with methanol.

    • Add a few drops of 0.1% bromophenol blue in DMF.

    • Observe the color of the beads. Blue or green indicates incomplete coupling, while yellow or orange indicates a complete reaction.

Visualizations

The following diagrams illustrate the logical workflow of the double coupling protocol and the chemical relationship of the key components.

Double_Coupling_Workflow start_end start_end process process decision decision wash wash output output start Start: Deprotected Peptide-Resin first_coupling First Coupling: This compound HATU, DIPEA start->first_coupling wash1 DMF Wash first_coupling->wash1 second_coupling Second Coupling: This compound HATU, DIPEA wash1->second_coupling wash2 DMF/DCM Wash second_coupling->wash2 monitoring Bromophenol Blue Test wash2->monitoring capping Capping (Optional) monitoring->capping Complete incomplete Incomplete Coupling monitoring->incomplete Incomplete next_cycle Proceed to Next Cycle capping->next_cycle

Caption: Workflow for the double coupling of this compound.

Coupling_Reagent_Logic amino_acid amino_acid reagent reagent intermediate intermediate peptide peptide product product fmoc_val This compound active_ester Activated Ester (OAt-ester) fmoc_val->active_ester hatu HATU hatu->active_ester dipea DIPEA (Base) dipea->active_ester coupled_product Fmoc-N-Me-Val-Peptide-Resin active_ester->coupled_product peptide_resin Peptide-Resin-NH2 peptide_resin->coupled_product Nucleophilic Attack

Caption: Key components in the HATU-mediated coupling reaction.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with Fmoc-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of N-methylated amino acids into peptide sequences is a crucial strategy in modern drug discovery. N-methylation can significantly enhance a peptide's pharmacokinetic properties by increasing its resistance to enzymatic degradation, improving membrane permeability, and modulating its conformation to enhance receptor binding and efficacy.[1] Fmoc-N-Me-Val-OH, a protected form of N-methylated valine, is a valuable building block for synthesizing peptides with these enhanced characteristics.

However, the coupling of N-methylated amino acids, particularly sterically hindered residues like this compound, presents significant challenges in solid-phase peptide synthesis (SPPS). The steric hindrance from the N-methyl group and the bulky side chain can lead to slow and incomplete coupling reactions, resulting in lower yields and purity of the target peptide.[2][3]

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful technique to overcome these challenges.[4][5] The application of microwave energy provides rapid and uniform heating, which accelerates both the coupling and deprotection steps, leading to significantly reduced reaction times, improved coupling efficiency, and higher purity of the final peptide.[3][6] These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of peptides containing this compound.

Data Presentation: Microwave-Assisted vs. Conventional Synthesis

The use of microwave irradiation dramatically improves the efficiency of incorporating sterically hindered N-methylated amino acids like this compound. Below is a summary of representative data comparing microwave-assisted synthesis to conventional room temperature methods for the synthesis of a model peptide containing an N-methylated valine residue.

ParameterMicrowave-Assisted SynthesisConventional Synthesis (Room Temperature)Reference
Coupling Time for this compound 5 - 10 minutes2 - 4 hours[4]
Deprotection Time 2.5 - 3 minutes15 - 30 minutes[4]
Overall Synthesis Time (for a model 10-mer peptide) ~ 2 hours> 10 hours[3]
Crude Purity > 85%< 50%[3]
Final Yield HighLow to Moderate[2]
Coupling Reagent Equivalents 55 - 10 (often requires double coupling)[4]

Key Observation: Microwave-assisted SPPS significantly reduces reaction times and improves the purity of peptides containing the sterically hindered this compound, making it the preferred method for such challenging sequences.

Experimental Protocols

General Protocol for Microwave-Assisted Coupling of this compound

This protocol is designed for an automated microwave peptide synthesizer and is based on optimized methods for sterically hindered amino acids.

Materials:

  • This compound

  • Rink Amide ProTide™ LL resin (or other suitable resin)

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • OxymaPure®

  • Deprotection Reagent: 20% piperidine (B6355638) in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvent: DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Apply microwave irradiation at 90°C for 2.5 minutes.[4]

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of this compound:

    • Prepare the coupling solution:

      • 5-fold molar excess of this compound

      • 5-fold molar excess of DIC in DMF

      • 5-fold molar excess of OxymaPure® in DMF

    • Add the coupling solution to the resin.

    • Apply microwave irradiation at 90°C for 5 minutes.[4]

    • Wash the resin with DMF (3 x 1 min).

  • Monitoring and Repetition:

    • Perform a bromophenol blue test to check for complete coupling (the standard ninhydrin (B49086) test is not effective for secondary amines).

    • If the test is positive (indicating an incomplete reaction), repeat the coupling step (double coupling).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Visualizations

Experimental Workflow for Microwave-Assisted Peptide Synthesis

experimental_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) Microwave: 90°C, 2.5 min start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (this compound, DIC, OxymaPure) Microwave: 90°C, 5 min wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitoring (Bromophenol Blue Test) wash2->monitoring repeat_coupling Repeat Coupling monitoring->repeat_coupling Positive next_aa Couple Next Amino Acid monitoring->next_aa Negative repeat_coupling->wash2 next_aa->deprotection final_deprotection Final Fmoc Deprotection next_aa->final_deprotection Last Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) & Analysis (MS) cleavage->purification end End: Purified Peptide purification->end

Caption: Workflow for microwave-assisted SPPS of peptides with this compound.

Signaling Pathway: Peptide-GPCR Interaction

N-methylated peptides often serve as ligands for G protein-coupled receptors (GPCRs), playing a crucial role in various signaling pathways. The N-methylation of valine can influence the peptide's conformation, affecting its binding affinity and selectivity for the receptor, thereby modulating downstream signaling.

signaling_pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G Protein (αβγ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation peptide N-Me-Val Peptide Ligand peptide->gpcr Binding second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: General signaling pathway of a peptide ligand interacting with a GPCR.

References

Application Notes and Protocols: Fmoc Deprotection Conditions for N-Methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptides is a crucial strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the presence of the N-methyl group introduces significant steric hindrance, which complicates the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group during solid-phase peptide synthesis (SPPS). Standard Fmoc deprotection conditions are often slow and inefficient for these residues, leading to incomplete deprotection and the accumulation of deletion sequences. These application notes provide an overview of the challenges and detailed protocols for the efficient Fmoc deprotection of N-methylated amino acids.

Challenges in Fmoc Deprotection of N-Methylated Residues

The primary challenge in the Fmoc deprotection of N-methylated amino acids is the steric hindrance caused by the N-methyl group. This bulkiness impedes the approach of the base (typically piperidine) required to abstract the acidic proton on the fluorenyl group, which is the initial step in the β-elimination reaction that removes the Fmoc group. This leads to significantly slower reaction kinetics compared to non-methylated amino acids.

Consequences of inefficient deprotection include:

  • Deletion Sequences: Failure to remove the Fmoc group results in the corresponding amino acid not being coupled in the subsequent cycle.

  • Lower Yields: The accumulation of deletion sequences and other side products reduces the overall yield of the target peptide.

  • Difficult Purification: The final crude product contains a heterogeneous mixture of peptides, complicating purification.

To overcome these challenges, modified deprotection conditions are necessary to ensure complete and efficient removal of the Fmoc group from N-methylated residues.

Alternative Fmoc Deprotection Strategies

Several strategies have been developed to enhance the efficiency of Fmoc deprotection for N-methylated amino acids. These typically involve the use of stronger bases or additives that can overcome the steric hindrance.

  • Use of DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered base that has proven to be highly effective for the deprotection of Fmoc-N-methylated amino acids. It is often used in combination with piperidine (B6355638).

  • Increased Piperidine Concentration: While standard protocols use 20% piperidine in DMF, increasing the concentration to 40-50% can enhance the deprotection rate.

  • Elevated Temperatures: Performing the deprotection at a slightly elevated temperature can increase the reaction rate, but care must be taken to avoid side reactions.

  • Addition of Scavengers: The dibenzofulvene (DBF) byproduct generated during deprotection can react with the deprotected amine. Adding scavengers like piperidine helps to trap the DBF.

The choice of deprotection strategy will depend on the specific N-methylated residue and the overall peptide sequence.

Quantitative Data Summary

The following table summarizes various Fmoc deprotection conditions for N-methylated residues and their reported efficiencies. This data is compiled from various literature sources and should be used as a guideline for optimization.

Deprotection ConditionN-Methylated ResidueDeprotection TimeEfficiency/YieldPurityReference
20% Piperidine in DMFFmoc-MeIle-OH2 x 20 minLowPoor
20% Piperidine in DMFFmoc-MeVal-OH2 x 20 minLowPoor
2% DBU / 2% Piperidine in DMFFmoc-MeIle-OH2 x 5 minHighGood
2% DBU / 2% Piperidine in DMFFmoc-MeVal-OH2 x 5 minHighGood
50% Piperidine in DMFGeneral N-Me AA2 x 10 minModerate to HighGood
20% Piperidine in NMPGeneral N-Me AA2 x 7 minGoodGood
10% DBU in DMFFmoc-Sar-OHNot SpecifiedHighHigh

Note: The efficiency and purity can be sequence-dependent. The conditions listed above may require optimization for your specific peptide sequence.

Detailed Experimental Protocols

This protocol serves as a baseline for comparison.

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in high-purity dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF from the reaction vessel.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the reaction vessel for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine/DMF solution.

    • Agitate for an additional 10 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5 x 1 minute).

    • Wash with isopropanol (B130326) (2 x 1 minute).

    • Wash with DMF (3 x 1 minute).

  • Proceed to the next coupling step.

This protocol is recommended for the efficient deprotection of Fmoc-N-methylated amino acids.

  • Reagent Preparation: Prepare a deprotection cocktail consisting of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF from the reaction vessel.

    • Add the 2% DBU / 2% piperidine / DMF solution to the resin.

    • Agitate the reaction vessel for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection cocktail.

    • Agitate for an additional 5 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5 x 1 minute).

    • Wash with isopropanol (2 x 1 minute).

    • Wash with DMF (3 x 1 minute).

  • Proceed to the next coupling step.

Note on Monitoring: The completion of the deprotection reaction can be monitored using a colorimetric test, such as the Kaiser test. However, the Kaiser test is not reliable for N-methylated amino acids as it gives a false negative. The chloranil (B122849) test is a suitable alternative for confirming the presence of a secondary amine after deprotection.

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection start->deprotection washing1 Washing deprotection->washing1 final_deprotection Final Deprotection & Cleavage deprotection->final_deprotection Final cycle coupling Amino Acid Coupling washing1->coupling washing2 Washing coupling->washing2 washing2->deprotection Next cycle capping Capping (Optional) washing2->capping If incomplete coupling capping->deprotection end End: Purification final_deprotection->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Deprotection_Challenges n_methylation N-Methylation of Amino Acid steric_hindrance Increased Steric Hindrance n_methylation->steric_hindrance slow_kinetics Slower Deprotection Kinetics steric_hindrance->slow_kinetics incomplete_deprotection Incomplete Deprotection slow_kinetics->incomplete_deprotection solution Solution: Modified Deprotection (e.g., DBU/Piperidine) slow_kinetics->solution consequences Consequences: - Deletion Sequences - Low Yield - Difficult Purification incomplete_deprotection->consequences

Caption: Challenges in Fmoc Deprotection of N-Methylated Residues.

Troubleshooting & Optimization

Troubleshooting incomplete coupling of Fmoc-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the incorporation of the sterically hindered amino acid, Fmoc-N-Me-Val-OH.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

A1: The incomplete coupling of this compound is a common issue in SPPS due to significant steric hindrance. This hindrance arises from two main factors: the bulky isobutyl side chain of the valine residue and the presence of a methyl group on the alpha-amino nitrogen. This N-methylation prevents the formation of stabilizing hydrogen bonds that can facilitate coupling and also adds to the steric bulk around the reactive center, making it difficult for the activated amino acid to approach the N-terminus of the growing peptide chain.[1]

Q2: How can I detect an incomplete coupling of this compound?

A2: Standard monitoring tests for primary amines, like the Kaiser test, will not work for N-methylated amino acids as they possess secondary amines. A suitable alternative is the Bromophenol Blue test . A blue to green color indicates incomplete coupling (free secondary amine), while a yellow color signifies a complete reaction.

Q3: What are the initial troubleshooting steps if I observe an incomplete coupling?

A3: If an incomplete coupling is detected, the most straightforward initial step is to perform a second coupling (double coupling) with a fresh solution of activated this compound. If this fails, more robust strategies are required, such as switching to a more powerful coupling reagent, increasing the reaction time and temperature, or changing the solvent.

Q4: Can increasing the temperature improve the coupling efficiency?

A4: Yes, performing the coupling at an elevated temperature (e.g., 50°C) can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, this should be done with caution as higher temperatures can increase the risk of side reactions, such as racemization.

Q5: Are there any alternative solvents I should consider?

A5: While DMF is a standard solvent for SPPS, for difficult sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior choice due to its better solvating properties. Ensuring the use of high-purity, amine-free solvents is also critical for successful coupling.

Troubleshooting Guides

Guide 1: Optimizing Coupling Reagents and Conditions

If you are experiencing incomplete coupling of this compound, the choice of coupling reagent is the most critical factor to address. Standard carbodiimide (B86325) reagents like DIC are often insufficient for such a sterically hindered amino acid. Onium salt-based reagents are highly recommended.

Coupling Reagent ClassReagent ExamplesRelative Effectiveness for this compoundKey Considerations
Carbodiimides DIC/OxymaPureLow to ModerateGenerally insufficient on their own for this coupling. OxymaPure is a safer and more effective additive than HOBt.
Aminium/Uronium Salts HBTU, HCTU, HATU, COMUModerate to HighHATU and COMU are generally more effective than HBTU and HCTU for hindered couplings.[2][3] COMU is a safer alternative to HOBt/HOAt-based reagents.[2]
Phosphonium Salts PyBOP, PyAOP, PyBrOPHigh to Very HighPyAOP and PyBrOP are particularly effective for coupling N-methylated amino acids.[4][5] PyBrOP is highly reactive and should be used with care to avoid side reactions.

This diagram outlines a decision-making process for troubleshooting the incomplete coupling of this compound.

G start Initial Coupling with Standard Reagent (e.g., HCTU/HATU) bromophenol_blue Perform Bromophenol Blue Test start->bromophenol_blue is_complete Is Coupling Complete? (Yellow color) bromophenol_blue->is_complete success Coupling Successful. Proceed to next step. is_complete->success Yes double_couple Perform Double Coupling with the Same Reagent is_complete->double_couple No bromophenol_blue2 Perform Bromophenol Blue Test double_couple->bromophenol_blue2 is_complete2 Is Coupling Complete? bromophenol_blue2->is_complete2 is_complete2->success Yes change_reagent Change to a More Powerful Coupling Reagent (e.g., PyAOP/PyBrOP) is_complete2->change_reagent No optimize_conditions Optimize Reaction Conditions: - Increase temperature (50°C) - Extend reaction time (2-4 hours) - Use NMP as solvent change_reagent->optimize_conditions bromophenol_blue3 Perform Bromophenol Blue Test optimize_conditions->bromophenol_blue3 is_complete3 Is Coupling Complete? bromophenol_blue3->is_complete3 is_complete3->success Yes cap_and_analyze Cap Unreacted Amines and Analyze Purity of Final Peptide is_complete3->cap_and_analyze No

Caption: A decision tree for troubleshooting incomplete this compound coupling.

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol is a robust starting point for coupling this compound.

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation of Amino Acid:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. For particularly difficult couplings, the temperature can be raised to 50°C.

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Bromophenol Blue test.

    • If the test is negative (yellow), wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).

    • If the test is positive (blue/green), perform a second coupling (double coupling) by repeating steps 2 and 3.

G cluster_resin_prep Resin Preparation cluster_activation Activation cluster_coupling Coupling cluster_monitoring Monitoring & Washing swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 add_to_resin Add Activated Amino Acid to Resin wash1->add_to_resin dissolve Dissolve this compound and HATU in DMF add_base Add DIPEA and Pre-activate dissolve->add_base add_base->add_to_resin agitate Agitate for 2-4 hours add_to_resin->agitate test Bromophenol Blue Test agitate->test wash2 Wash with DMF/DCM test->wash2

Caption: Workflow for coupling this compound using HATU.

Protocol 2: Coupling of this compound using PyAOP

This protocol is recommended when HATU-mediated coupling proves insufficient. PyAOP is particularly effective for N-methylated residues.

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (2-3 equivalents), PyAOP (2-3 equivalents), and HOAt (2-3 equivalents, optional but recommended) in DMF.

    • Add DIPEA (4-6 equivalents) to the amino acid solution.

    • Immediately add the mixture to the resin.

  • Reaction and Monitoring:

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using the Bromophenol Blue test.

    • If the coupling is incomplete, a second coupling can be performed.

  • Washing:

    • Once the coupling is complete (negative Bromophenol Blue test), wash the resin thoroughly with DMF and DCM.

Protocol 3: Bromophenol Blue Test for Secondary Amines
  • Sample Preparation:

    • Take a small sample of resin beads (10-20 mg) and place them in a small test tube.

    • Wash the beads with methanol (B129727) and allow them to dry.

  • Reagent Addition:

    • Add 2-3 drops of a 0.1% (w/v) solution of Bromophenol Blue in DMF to the test tube.

  • Observation:

    • Blue or Green Beads: Positive result, indicating the presence of unreacted secondary amines (incomplete coupling).

    • Yellow Beads: Negative result, indicating the absence of free secondary amines (complete coupling).

References

How to improve the yield of Fmoc-N-Me-Val-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the incorporation of Fmoc-N-Me-Val-OH in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is the incorporation of this compound so challenging?

A1: The low coupling efficiency of this compound stems from significant steric hindrance. This hindrance is a combination of the bulky valine side chain and the presence of a methyl group on the alpha-amino nitrogen. This N-methylation prevents the formation of a stabilizing hydrogen bond in the transition state of the coupling reaction, further slowing down the process.

Q2: My standard coupling protocol with DIC/HOBt resulted in a very low yield. What is the first thing I should change?

A2: For sterically hindered amino acids like this compound, standard carbodiimide (B86325) activators like DIC, especially with HOBt, are often insufficient. The most critical first step is to switch to a more potent uronium or phosphonium-based coupling reagent. Reagents such as HATU, HCTU, or PyBOP are highly recommended for their superior activation and faster reaction kinetics.[1]

Q3: I performed a single coupling with HATU for 2 hours, but the yield is still suboptimal. What are my next steps?

A3: If a single coupling with a potent reagent is incomplete, you have several options:

  • Perform a double coupling: This is a common and effective strategy. After the first coupling, drain the reaction vessel and add a fresh solution of activated this compound for a second coupling reaction.[2]

  • Increase the coupling time: Extend the reaction time for each coupling, for example, to 4 hours or even overnight. However, be mindful of potential side reactions with very long coupling times.

  • Increase the temperature: If you have access to a microwave peptide synthesizer, performing the coupling at an elevated temperature (e.g., 50-75°C) can dramatically increase the reaction rate and yield.[3]

  • Cap unreacted amines: After the coupling step, treat the resin with a capping reagent like acetic anhydride (B1165640) to block any unreacted N-terminal amines. This will prevent the formation of deletion peptides in subsequent steps.

Q4: How can I monitor the completion of the this compound coupling reaction?

A4: The standard Kaiser test is not reliable for monitoring the coupling to a secondary amine like an N-methylated residue, as it will give a false negative (colorless) result. A more appropriate method is the bromophenol blue test, which will show a blue color for unreacted secondary amines.

Q5: Are there any specific considerations for the Fmoc deprotection step prior to coupling this compound?

A5: Incomplete Fmoc deprotection from the preceding amino acid will lead to deletion sequences, which can be difficult to separate from the target peptide. Ensure complete deprotection by using a standard protocol (e.g., 20% piperidine (B6355638) in DMF, 2 x 10 minutes) and washing thoroughly. For sequences prone to aggregation, which can hinder deprotection, consider using solvents known to disrupt secondary structures.

Data Summary: Coupling Reagent Performance

The following table summarizes the expected relative performance of various coupling reagents for the incorporation of sterically hindered N-methylated amino acids like this compound. Yields are highly sequence and condition-dependent, but this provides a general guideline for reagent selection.

Coupling Reagent CombinationExpected Relative YieldRecommended UseKey Considerations
DIC / HOBtLowNot recommended for hindered couplingsInexpensive but generally ineffective for N-methylated residues.
HBTU / DIPEAModerateBetter than DIC/HOBt, but may still be insufficient.Can form guanidinium (B1211019) byproducts if pre-activation is not done correctly.[4]
HCTU / DIPEAHighA good, cost-effective choice for many hindered couplings.[5]More reactive and soluble than HBTU.
PyBOP / DIPEAHighExcellent for hindered couplings.Generates the toxic byproduct HMPA, requiring careful handling.
HATU / DIPEA or Collidine Very High Highly recommended for difficult couplings like this compound. [1]Generally considered one of the most effective reagents for hindered amino acids. Using collidine instead of DIPEA can reduce the risk of racemization.
COMU / DIPEAVery HighAn excellent, modern alternative to HATU with a better safety profile.[4][6]Byproducts are generally more soluble and easier to wash away.

Experimental Protocols

Protocol 1: Standard Double Coupling with HATU

This protocol is a robust method for the manual incorporation of this compound.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • In a separate vessel, prepare the activation mixture:

      • This compound (4 equivalents relative to resin loading)

      • HATU (3.9 equivalents)

      • DIPEA or Collidine (8 equivalents)

    • Dissolve the components in DMF.

    • Pre-activate for 5-10 minutes at room temperature.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin with DMF (3 times).

  • Second Coupling:

    • Repeat step 2 (First Coupling) with a fresh activation mixture.

  • Final Washing and Capping (Optional but Recommended):

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5 times) and then DCM (3 times).

    • To cap any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5:6:89 v/v/v) for 30 minutes.

    • Wash the resin again with DMF and DCM before proceeding to the next deprotection step.

Protocol 2: Microwave-Assisted Coupling with HCTU

This protocol utilizes microwave energy to accelerate the coupling reaction.

  • Resin Preparation:

    • Swell the peptide-resin in DMF.

    • Perform Fmoc deprotection in the microwave reactor (e.g., 2 x 3 minutes at 75°C with 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF.

  • Microwave Coupling:

    • Prepare the activation mixture:

      • This compound (5 equivalents)

      • HCTU (4.9 equivalents)

      • DIPEA (10 equivalents)

    • Dissolve the components in DMF and add to the resin in the microwave reaction vessel.

    • Perform the coupling in the microwave synthesizer for 10-30 minutes at 50-75°C.

    • Monitor the temperature to avoid excessive heating that could lead to side reactions.

  • Post-Coupling:

    • Drain and wash the resin with DMF.

    • Perform a bromophenol blue test to check for completion.

    • If the coupling is incomplete, perform a second microwave coupling.

    • Proceed with capping (optional) and subsequent synthesis steps.

Visualizations

Troubleshooting_Fmoc_N_Me_Val_OH start Start: Low Yield with This compound Coupling q1 Using standard coupling reagent (e.g., DIC/HOBt)? start->q1 a1_yes Switch to Potent Reagent (HATU, HCTU, COMU) q1->a1_yes Yes q2 Single coupling performed? q1->q2 No a1_yes->q2 a2_yes Perform Double Coupling q2->a2_yes Yes q3 Coupling at room temperature? q2->q3 No a2_yes->q3 a3_yes Increase Temperature (Microwave SPPS) q3->a3_yes Yes check_completion Monitor with Bromophenol Blue Test q3->check_completion No a3_yes->check_completion cap Cap Unreacted Amines (Acetic Anhydride/DIPEA) check_completion->cap Incomplete end_node Proceed to Next Cycle check_completion->end_node Complete cap->end_node

Caption: Troubleshooting workflow for low-yield this compound incorporation.

Coupling_Pathway cluster_activation 1. Activation cluster_coupling 2. Coupling Fmoc_AA This compound Active_Ester O-Acyl(tetramethyl)isouronium (Active Intermediate) Fmoc_AA->Active_Ester HATU HATU + Base (DIPEA) HATU->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond Coupled_Product Fmoc-N-Me-Val-Peptide-Resin Peptide_Bond->Coupled_Product Byproduct Byproducts (e.g., Tetramethylurea) Peptide_Bond->Byproduct

Caption: Generalized reaction pathway for HATU-mediated coupling.

References

Technical Support Center: Fmoc-N-Me-Val-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges associated with the use of Fmoc-N-Me-Val-OH in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is coupling this compound or coupling an amino acid to an N-terminal N-Me-Val residue so challenging?

A1: The primary challenge is significant steric hindrance. This arises from two sources: the bulky isopropyl side chain of valine and the presence of the N-methyl group. This combination makes the N-terminal amine of the N-methylated valine less accessible and the carboxyl group of this compound more sterically crowded, leading to slower and often incomplete coupling reactions.[1] Difficult couplings, such as those involving N-methyl valine, may require specialized manual protocols.[2]

Q2: What are the most common issues encountered when using this compound?

A2: The most common issues include:

  • Low coupling yields: Incomplete acylation of the N-terminal amine, resulting in deletion sequences.

  • Slow reaction kinetics: Requiring extended coupling times or more potent activation methods.

  • Side reactions: Although the Fmoc group helps suppress racemization, the use of aggressive coupling conditions can increase this risk.[3][4] During final cleavage, peptides with N-methylated residues can be prone to fragmentation.[5]

Q3: Which coupling reagents are recommended for this compound?

A3: Standard reagents like HBTU and HCTU can be less effective for sterically hindered N-methylated amino acids.[1] More potent coupling reagents are generally recommended. Phosphonium-based reagents like PyBOP and PyAOP, or aminium/uronium reagents combined with HOAt, such as HATU, have shown greater success.[1][5] For particularly difficult couplings, converting the amino acid to a more reactive species like an acid chloride has also been utilized.[1]

Q4: Can I use standard Fmoc deprotection conditions for a peptide containing N-Me-Val?

A4: Yes, standard Fmoc deprotection conditions, typically 20% piperidine (B6355638) in DMF, are generally effective for removing the Fmoc group from N-methylated amino acids.[2][6] However, due to potential aggregation in difficult sequences, it is crucial to ensure complete deprotection. Monitoring the deprotection reaction, for instance by UV spectroscopy of the dibenzofulvene-piperidine adduct, can be beneficial.[6]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency or Incomplete Reaction
  • Symptom: Analysis of a test cleavage (e.g., by LC-MS) shows a significant amount of unreacted N-terminal amine from the previous residue or a low yield of the desired product.

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reagent Activity Switch to a more powerful coupling reagent. HATU, HCTU, PyAOP, or PyBOP/HOAt are recommended for sterically hindered couplings.[1][5]
Steric Hindrance Increase the coupling time significantly (e.g., from 1 hour to 4-12 hours).[2] Consider performing a double coupling, where the coupling procedure is repeated before deprotection of the newly added residue.
Suboptimal Solvent Ensure good swelling of the resin. Use high-quality, amine-free DMF or consider NMP, which can improve solubility and reaction kinetics.[2][7]
Base-Related Issues Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Ensure the correct stoichiometry is used, as excess base can lead to side reactions.[8]
Problem 2: Appearance of Deletion Sequences in the Final Peptide
  • Symptom: The final mass spectrum shows peaks corresponding to the peptide missing the N-Me-Val residue or the amino acid that was supposed to be coupled to it.

  • Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Fmoc Deprotection Extend the Fmoc deprotection time or perform a second treatment with fresh piperidine solution to ensure complete removal of the Fmoc group.[2] Monitor the deprotection using a colorimetric test (e.g., Kaiser test is not applicable for secondary amines, but a bromophenol blue test can be used).[1]
Failed Coupling Reaction Implement the solutions from "Problem 1". After the coupling step, cap any unreacted free amines using acetic anhydride (B1165640) to prevent them from reacting in subsequent cycles.
Peptide Aggregation Introduce backbone-modifying elements like pseudoproline dipeptides or the Hmb protecting group in preceding residues to disrupt secondary structures and improve reaction site accessibility.[8]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is designed for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Swell the peptide-resin in high-quality, amine-free DMF for at least 1 hour.[2]

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).[6]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF.[1]

    • Add DIPEA (8 equivalents) to the activation mixture.[1]

    • Allow the mixture to pre-activate for 5 minutes at room temperature.

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Reaction and Monitoring:

    • Shake the reaction vessel at room temperature for a minimum of 2 hours. For difficult sequences, this time can be extended up to 12 hours.[2]

    • To monitor the reaction, a small sample of resin can be taken, washed, and a test cleavage performed for LC-MS analysis. A bromophenol blue test can indicate the presence of unreacted secondary amines.[1]

  • Post-Coupling:

    • Once the coupling is complete, filter the resin and wash thoroughly with DMF (3-5 times), followed by DCM (3 times), and finally DMF again (3 times) to prepare for the next deprotection step.

Protocol 2: Coupling an Amino Acid to an N-Me-Val N-Terminus

This protocol details the coupling of a standard Fmoc-amino acid onto a peptide chain ending in N-methyl-valine.

  • Resin Preparation:

    • Swell the N-Me-Val-peptide-resin in DMF for 1 hour.

    • Deprotect the N-terminal this compound using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin extensively with DMF (at least 7 times) to ensure complete removal of piperidine.

  • Activation and Coupling:

    • Use a highly efficient coupling reagent such as HATU.

    • Dissolve the incoming Fmoc-amino acid (4 equivalents) and HATU (4 equivalents) in DMF.[1]

    • Add DIPEA (8 equivalents) and pre-activate for 5 minutes.[1]

    • Add the activated mixture to the resin.

  • Reaction and Washing:

    • Allow the coupling reaction to proceed for at least 2 hours at room temperature.

    • Wash the resin as described in Protocol 1, Step 4.

    • If the coupling is known to be difficult, consider a double coupling before proceeding.

Data Summary

The following table provides a general comparison of coupling conditions for sterically hindered residues like this compound. Note that optimal conditions are sequence-dependent.

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeRelative Efficiency
HBTU/HCTU4 : 4 : 82 - 4 hoursModerate
PyBOP/HOAt4 : 4 : 82 - 6 hoursHigh[5]
HATU4 : 4 : 81 - 4 hoursVery High[1]

Visualizations

G cluster_prep Resin Preparation cluster_coupling Activation & Coupling cluster_post Post-Coupling & Monitoring Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash_Deprotect Wash Resin (DMF) Deprotect->Wash_Deprotect Activate Activate this compound (e.g., HATU/DIPEA in DMF) Wash_Deprotect->Activate Couple Add to Resin (2-12 hours) Activate->Couple Wash_Couple Wash Resin (DMF, DCM) Couple->Wash_Couple Monitor Monitoring Point (Test Cleavage / Colorimetric Test) Wash_Couple->Monitor Next_Cycle Proceed to Next Cycle Monitor->Next_Cycle

Caption: Workflow for coupling this compound in SPPS.

G Start Low Coupling Efficiency Detected CheckReagent Is the coupling reagent potent enough? (e.g., HATU, PyBOP) Start->CheckReagent CheckTime Was the coupling time sufficient? (e.g., >2 hours) CheckReagent->CheckTime Yes SwitchReagent Action: Switch to HATU, PyAOP, or PyBOP/HOAt CheckReagent->SwitchReagent No CheckDeprotection Was Fmoc deprotection complete? CheckTime->CheckDeprotection Yes IncreaseTime Action: Increase coupling time (4-12h) or double couple CheckTime->IncreaseTime No CheckAggregation Is peptide aggregation suspected? CheckDeprotection->CheckAggregation Yes ImproveDeprotection Action: Extend deprotection time or repeat treatment CheckDeprotection->ImproveDeprotection No ModifyBackbone Action: Introduce pseudoproline or Hmb in sequence CheckAggregation->ModifyBackbone Yes

Caption: Troubleshooting logic for incomplete N-Me-Val coupling.

References

Common side reactions during Fmoc-N-Me-Val-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting common side reactions during the coupling of Fmoc-N-Me-Val-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, mitigating, and resolving issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of this compound?

A1: The most prevalent side reactions during the coupling of the sterically hindered N-methylated amino acid, this compound, are epimerization (racemization) at the alpha-carbon and diketopiperazine (DKP) formation. Incomplete coupling is also a significant challenge due to the steric hindrance of the N-methyl group and the valine side chain.

Q2: Why is this compound prone to epimerization?

A2: Epimerization can occur through two primary mechanisms during peptide synthesis: direct enolization via proton abstraction from the alpha-carbon under basic conditions, and through the formation of an oxazolone (B7731731) intermediate upon carboxyl group activation. The electron-donating effect of the N-methyl group can increase the susceptibility of the alpha-proton to abstraction by base.

Q3: What is diketopiperazine (DKP) formation and when is it most likely to occur with this compound?

A3: DKP formation is an intramolecular cyclization of a dipeptidyl-resin, which results in the cleavage of the dipeptide from the resin as a cyclic anhydride. This side reaction is most prominent after the coupling of the second amino acid in the sequence. When coupling this compound as the second amino acid, particularly to a sterically unhindered C-terminal amino acid like glycine, the risk of DKP formation is elevated upon Fmoc deprotection of the N-Me-Val residue.

Q4: Can I use standard coupling reagents for this compound?

A4: While standard coupling reagents can be used, they often result in low coupling yields and increased side reactions due to the steric hindrance of this compound. More potent coupling reagents such as HATU, HCTU, or PyBOP are generally recommended to achieve efficient coupling.

Q5: How can I monitor the completion of the this compound coupling reaction?

A5: The traditional ninhydrin (B49086) (Kaiser) test is not reliable for secondary amines like N-methylated amino acids. Alternative tests such as the chloranil (B122849) test or the isatin (B1672199) test should be used to monitor the presence of unreacted secondary amines on the resin.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Coupling

Question: I am observing a significant amount of deletion sequences after the coupling of this compound. How can I improve the coupling efficiency?

Answer: Low coupling efficiency is a common issue with sterically hindered N-methylated amino acids. The following strategies can be employed to improve the outcome:

  • Choice of Coupling Reagent: Utilize more potent coupling reagents. Uronium/aminium-based reagents like HATU and HCTU, or phosphonium-based reagents like PyBOP, are generally more effective than carbodiimides (e.g., DIC) for such challenging couplings.

  • Reaction Conditions:

    • Double Coupling: Perform the coupling reaction twice with a fresh solution of activated this compound.

    • Increased Equivalents: Use a higher excess of the this compound and coupling reagent (e.g., 3-5 equivalents).

    • Extended Reaction Time: Increase the coupling time to several hours or even overnight.

    • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50 °C) can enhance the reaction rate, but this should be done cautiously as it can also increase the risk of epimerization.

Issue 2: Epimerization of the N-Me-Val Residue

Question: My final peptide product shows a significant diastereomeric impurity corresponding to the epimerization of the N-Me-Val residue. How can I minimize this?

Answer: Epimerization is a critical concern, and several factors in the coupling protocol can be optimized to suppress it:

  • Choice of Base: The base used during coupling plays a crucial role. Less nucleophilic, sterically hindered bases like 2,4,6-collidine are preferred over diisopropylethylamine (DIPEA), as they are less likely to cause epimerization.

  • Coupling Additives: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can help to suppress racemization. Coupling reagents that incorporate HOAt in their structure, such as HATU, are particularly effective.

  • Pre-activation Time: Minimize the pre-activation time of the this compound before adding it to the resin. Prolonged exposure of the activated amino acid to the basic environment can increase the rate of epimerization.

  • Temperature Control: Avoid elevated temperatures during coupling if epimerization is a significant problem.

Issue 3: Diketopiperazine (DKP) Formation

Question: I am experiencing a significant loss of my dipeptide from the resin after the second coupling step involving this compound. How can I prevent DKP formation?

Answer: DKP formation is highly sequence-dependent and is more likely when this compound is coupled to a C-terminal amino acid with a small side chain (e.g., Glycine) or to Proline. The following strategies can help mitigate this side reaction:

  • Use of 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is more sterically hindered than Wang or Rink amide resins, which can reduce the rate of DKP formation.

  • Introduction of a Dipeptide: Instead of stepwise coupling, a pre-synthesized dipeptide (e.g., Fmoc-Xaa-N-Me-Val-OH) can be coupled to the resin. This bypasses the vulnerable dipeptidyl-resin stage where DKP formation occurs.

  • Modified Fmoc Deprotection Conditions:

    • Use a lower concentration of piperidine (B6355638) (e.g., 10%) or a weaker base for Fmoc deprotection.

    • Reduce the deprotection time.

    • Some studies suggest that using DBU in combination with piperazine (B1678402) can reduce DKP formation compared to standard piperidine conditions.[1]

Data Presentation

While specific quantitative data for the epimerization and DKP formation of this compound is not extensively available in the literature, the following tables provide a qualitative and semi-quantitative comparison of different coupling reagents and conditions based on general knowledge of sterically hindered and N-methylated amino acid couplings.

Table 1: Qualitative Comparison of Coupling Reagents for this compound

Coupling ReagentRelative Coupling EfficiencyPropensity for EpimerizationNotes
HATU Very HighLow to ModerateHighly recommended for hindered couplings. The presence of HOAt helps to suppress epimerization.
HCTU HighModerateA cost-effective alternative to HATU with good performance.
PyBOP HighModerateAnother effective phosphonium (B103445) salt-based reagent.
DIC/HOBt ModerateModerate to HighLess efficient for hindered couplings, may require longer reaction times and can lead to more side reactions.
DIC/Oxyma Moderate to HighLow to ModerateOxymaPure as an additive can reduce epimerization compared to HOBt.

Table 2: General Strategies to Minimize Side Reactions with this compound

Side ReactionPrimary CauseMitigation StrategyExpected Outcome
Incomplete Coupling Steric hindranceUse potent coupling reagents (HATU, HCTU), double coupling, increased equivalentsIncreased yield of the desired peptide
Epimerization Strong base, prolonged activationUse a hindered base (collidine), minimize pre-activation time, use HOAt-based reagentsReduced diastereomeric impurity
Diketopiperazine (DKP) Formation Sequence dependency, base-catalyzed cyclizationUse 2-CTC resin, couple a dipeptide, modify Fmoc deprotection conditionsReduced cleavage of the dipeptide from the resin

Experimental Protocols

Protocol 1: HATU/Collidine Mediated Coupling of this compound

This protocol is recommended for minimizing epimerization while achieving high coupling efficiency.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 1.0 eq) in N,N-dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3.0 eq) and HATU (2.9 eq) in DMF.

  • Coupling Reaction: To the activated amino acid solution, add 2,4,6-collidine (6.0 eq). Immediately add the entire solution to the deprotected resin.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using the chloranil or isatin test. If the reaction is incomplete, a second coupling can be performed.

  • Washing: After the coupling is complete, wash the resin with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).

Protocol 2: PyBOP Mediated Coupling of this compound

This protocol is another effective method for coupling sterically hindered N-methylated amino acids.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3.0 eq) and PyBOP (3.0 eq) in DMF.

  • Coupling Reaction: To the activated amino acid solution, add DIPEA (6.0 eq). Immediately add the solution to the deprotected resin.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using the chloranil or isatin test.

  • Washing: Follow step 5 from Protocol 1.

Visualizations

Troubleshooting_Fmoc_N_Me_Val_OH_Coupling cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Troubleshooting Strategy start Start: Problem with This compound Coupling low_yield Low Yield / Incomplete Coupling start->low_yield epimerization Epimerization Detected start->epimerization dkp DKP Formation (Dipeptide Loss) start->dkp cause_steric Steric Hindrance low_yield->cause_steric cause_base Base-Induced Racemization epimerization->cause_base cause_activation Over-activation epimerization->cause_activation cause_sequence Sequence-Dependent Cyclization dkp->cause_sequence sol_reagent Use Potent Coupling Reagent (e.g., HATU, PyBOP) cause_steric->sol_reagent sol_conditions Optimize Conditions: Double Couple, ↑ Equivalents cause_steric->sol_conditions sol_base Use Hindered Base (e.g., Collidine) cause_base->sol_base sol_additive Use HOAt-based Reagents cause_activation->sol_additive sol_resin Use 2-CTC Resin cause_sequence->sol_resin sol_dipeptide Couple Pre-formed Dipeptide cause_sequence->sol_dipeptide

Caption: Troubleshooting workflow for common side reactions during this compound coupling.

Mitigation_Strategies_Flowchart cluster_synthesis SPPS Cycle for this compound cluster_mitigation Mitigation Strategies deprotection Fmoc Deprotection coupling This compound Coupling deprotection->coupling mit_dkp To Prevent DKP: - Use 2-CTC Resin - Couple Dipeptide deprotection->mit_dkp washing Washing coupling->washing mit_epimerization To Prevent Epimerization: - Use Collidine as base - Use HATU/HOAt coupling->mit_epimerization mit_incomplete To Prevent Incomplete Coupling: - Use HATU/PyBOP - Double Couple coupling->mit_incomplete washing->deprotection Next Cycle mit_dkp->deprotection Informs Protocol mit_epimerization->coupling Informs Protocol mit_incomplete->coupling Informs Protocol

References

Technical Support Center: Optimizing Fmoc-N-Me-Val-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of Fmoc-N-Me-Val-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: We are observing low coupling efficiency when using this compound. What are the potential causes and how can we improve the yield?

A1: Low coupling efficiency with this compound is a common issue primarily due to the steric hindrance from the N-methyl group and the bulky valine side chain. This steric bulk impedes the approach of the activated amino acid to the N-terminal amine of the peptide chain.

Troubleshooting Steps:

  • Optimize the Coupling Reagent: Standard coupling reagents may be inefficient. More potent activating agents are recommended to overcome the steric hindrance.

  • Increase Reaction Time: Sterically hindered couplings often require longer reaction times to achieve completion.

  • Elevate the Reaction Temperature: Carefully increasing the temperature can enhance the reaction rate, but must be balanced against the risk of side reactions.

  • Perform a Double Coupling: Repeating the coupling step with fresh reagents can drive the reaction to completion.

  • Consider Solvent Effects: The choice of solvent can influence the solvation of the peptide chain and reagents, affecting coupling efficiency.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, onium-type coupling reagents are generally more effective than carbodiimides alone.

Coupling Reagent ClassExamplesRelative Efficacy for Hindered CouplingsNotes
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUVery HighHighly recommended for N-methylated amino acids. They form highly reactive intermediates.
Phosphonium Salts PyBOP, PyAOPHighEffective alternatives to aminium/uronium salts.
Carbodiimides with Additives DIC/OxymaPure, DIC/HOBtModerate to HighThe use of additives like OxymaPure or HOBt is crucial. DIC/OxymaPure is often preferred as it can reduce racemization.

Q3: What is the optimal reaction time and temperature for coupling this compound?

A3: The optimal conditions depend on the specific sequence and coupling reagents. However, general guidelines for this sterically hindered amino acid differ from standard protocols.

ParameterStandard CouplingRecommended for this compound
Reaction Time 30 - 120 minutes2 - 24 hours (overnight coupling is common)
Temperature Room Temperature (20-25°C)Room Temperature to 50°C

Caution: Increasing the temperature can accelerate coupling but also increases the risk of epimerization. It is advisable to first try longer reaction times at room temperature before increasing the temperature.

Q4: We are concerned about racemization/epimerization of this compound during coupling. How can this be minimized?

A4: N-methylated amino acids can be susceptible to racemization, particularly during the activation step in the presence of a base.[1]

Strategies to Minimize Racemization:

  • Choice of Base: Use of a sterically hindered, non-nucleophilic base is critical. While DIPEA is commonly used, collidine (2,4,6-trimethylpyridine) is often recommended as a substitute to reduce racemization.[2]

  • Pre-activation Time: Minimize the time the amino acid is in its activated state before being added to the resin. In-situ activation is often preferred.

  • Coupling Reagent Additives: The use of additives like HOAt and OxymaPure with carbodiimides has been shown to suppress racemization.[3]

  • Avoid Excess Base: Use the minimum amount of base necessary to facilitate the reaction.

Q5: Should we perform a single long coupling or a double coupling for this compound?

A5: The choice between a single extended coupling and a double coupling depends on the specific peptide sequence and the desired purity of the final product.

StrategyProsCons
Single Long Coupling (e.g., overnight) - Simpler procedure- Less reagent consumption- May not reach completion for very difficult couplings- Prolonged exposure to basic conditions could increase side reactions
Double Coupling (e.g., 2 x 2 hours) - Can be more effective at driving the reaction to completion- Often results in higher purity- More time-consuming- Higher reagent consumption

A good starting point is to perform a single 2-4 hour coupling and check the completion with a Kaiser test. If the test is positive (indicating free amines), a second coupling should be performed.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).

  • Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add collidine (6 eq.) to the solution and vortex briefly. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, wash the resin with DMF and proceed to a second coupling (Step 3).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to prepare for the next cycle.

Protocol 2: Capping of Unreacted Amines

If a double coupling does not lead to a negative Kaiser test, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides.

  • Washing: After the final coupling attempt, wash the resin with DMF (3 times).

  • Capping Solution: Prepare a capping solution of acetic anhydride/pyridine/DMF (1:2:3 v/v/v).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

Visualizations

Workflow_Troubleshooting_Low_Coupling_Efficiency start Low Coupling Yield with This compound strategy Select Potent Coupling Reagent (e.g., HATU, COMU) start->strategy coupling Perform Coupling (2-4 hours, RT) strategy->coupling kaiser_test Kaiser Test coupling->kaiser_test negative Coupling Complete kaiser_test->negative Negative positive Incomplete Coupling kaiser_test->positive Positive end Proceed to Next Cycle negative->end options Choose Next Step positive->options double_coupling Perform Double Coupling options->double_coupling Option 1 increase_time_temp Increase Time and/or Temperature options->increase_time_temp Option 2 capping Cap Unreacted Amines options->capping Final Option double_coupling->coupling increase_time_temp->coupling capping->end

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Racemization_Mitigation_Pathway start Racemization Risk During This compound Coupling base Use Sterically Hindered Base (e.g., Collidine) start->base reagent Select Racemization-Suppressing Coupling Reagent (e.g., DIC/Oxyma) start->reagent activation Minimize Pre-activation Time (In-situ activation) start->activation conditions Couple at Room Temperature start->conditions result Minimized Racemization base->result reagent->result activation->result conditions->result

Caption: Key strategies to mitigate racemization during this compound coupling.

References

Preventing racemization of Fmoc-N-Me-Val-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the activation and coupling of Fmoc-N-Me-Val-OH, focusing on the prevention of racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the formation of its D-enantiomer from the desired L-enantiomer.[1] In peptide synthesis, this results in diastereomeric impurities that can be difficult to separate and may significantly alter the peptide's biological activity and therapeutic efficacy.[2] this compound, like other N-methylated amino acids, is sterically hindered, which can lead to slower coupling reactions.[3][4] Prolonged exposure to activation conditions, especially in the presence of a base, increases the risk of racemization.[1][3]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: The two main pathways for racemization during peptide coupling are:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information.[1]

  • Direct Enolization: This involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an enolate intermediate. This pathway is more prevalent under strongly basic conditions.[1]

Q3: Which factors influence the extent of racemization of this compound?

A3: Several factors can contribute to the racemization of this compound:

  • Coupling Reagents: The choice of coupling reagent is critical. While highly reactive reagents can accelerate the desired coupling reaction, some may also promote racemization.[2][3]

  • Base: The strength and steric hindrance of the base used during activation play a significant role. Stronger, less hindered bases can increase the rate of racemization.[1][5]

  • Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[1][6]

  • Temperature and Pre-activation Time: Higher temperatures and prolonged pre-activation times can increase the likelihood of racemization.[7]

Troubleshooting Guide

Problem: High levels of D-Val isomer detected after coupling this compound.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization with sterically hindered amino acids. Urionium/aminium salts like HATU and COMU are generally preferred. Phosphonium salts such as PyAOP and PyBOP are also effective.[2][3] For particularly difficult couplings, PyBrOP has been shown to be effective for N-methylated amino acids, though caution is advised due to its high reactivity.[3][8]
Strong or Sterically Unhindered Base Replace stronger bases like DBU or DIPEA (N,N-Diisopropylethylamine) with a weaker and/or more sterically hindered base. N-Methylmorpholine (NMM) or 2,4,6-collidine are recommended to minimize racemization.[3][5]
Prolonged Activation Time Minimize the pre-activation time before adding the activated amino acid to the resin. For highly sensitive couplings, in-situ activation is preferable.
High Coupling Temperature If using elevated temperatures (e.g., microwave synthesis), consider lowering the temperature for the this compound coupling step. Performing the coupling at room temperature can reduce the risk of racemization.
Solvent Effects While DMF is a common solvent, for problematic couplings, consider less polar solvent mixtures. However, solvent choice should also ensure adequate swelling of the resin and solubility of reagents.[1][6]

Quantitative Data Summary

The following table summarizes the reported racemization levels for different coupling reagents and bases. It is important to note that the extent of racemization is highly dependent on the specific amino acid, reaction conditions, and the peptide sequence. While specific quantitative data for this compound is limited in publicly available literature, the data for other racemization-prone amino acids provides a strong indication of reagent performance.

Table 1: Influence of Coupling Reagent and Base on Racemization

Coupling ReagentBaseAmino Acid Model% D-Isomer FormationReference
HATUDIPEAPhenylglycine (Phg)High[5]
HATUNMMPhenylglycine (Phg)Moderate[5]
HATU2,4,6-Collidine (TMP)Phenylglycine (Phg)Low (7%)[5]
COMU2,4,6-Collidine (TMP)Phenylglycine (Phg)Very Low (<1%)[5]
DEPBT2,4,6-Collidine (TMP)Phenylglycine (Phg)Very Low (<1%)[5]
HBTUDIPEAGeneralLow[2]
PyBOPDIPEAGeneralVery Low[2]

Note: Data for Phenylglycine (Phg), a highly racemization-prone amino acid, is presented to illustrate the relative performance of different coupling reagent/base combinations.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU and Collidine

This protocol is designed for the manual solid-phase synthesis of peptides containing the sterically hindered and racemization-prone this compound.

  • Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by Dichloromethane (DCM) (3 times), and then DMF again (3 times).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents) in a minimal amount of DMF.

    • Add 2,4,6-collidine (6 equivalents) to the activation mixture.

    • Allow for a very short pre-activation time (e.g., 1-2 minutes).

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of N-methylated amino acids, longer coupling times may be necessary.[8]

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Monitoring: Perform a chloranil (B122849) or bromophenol blue test to confirm the completion of the coupling reaction, as the Kaiser test is not suitable for secondary amines.[8] If the test is positive (indicating free secondary amines), repeat the coupling step with fresh reagents.

Visualizing the Workflow

The following diagram illustrates the decision-making process and workflow for minimizing racemization during the activation of this compound.

Racemization_Prevention_Workflow cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Decision & Analysis cluster_3 Completion start Start: Couple This compound deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash (DMF, DCM, DMF) deprotection->washing1 activation Prepare Activation Mix: This compound (3 eq) Coupling Reagent (2.9 eq) Base (6 eq) in DMF washing1->activation coupling Add to Resin Couple for 2-4h at RT activation->coupling washing2 Wash (DMF, DCM, DMF) coupling->washing2 monitoring Monitor Coupling (Chloranil/Bromophenol Blue Test) washing2->monitoring monitoring->coupling Incomplete Recouple analysis Analyze for Racemization (e.g., Chiral HPLC) monitoring->analysis Coupling Complete troubleshoot High Racemization? Troubleshoot analysis->troubleshoot Yes end Continue Synthesis analysis->end No troubleshoot->activation Adjust Conditions

Caption: Workflow for minimizing racemization of this compound.

References

Technical Support Center: Fmoc-N-Me-Val-OH Solubility in Automated Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-N-Me-Val-OH in automated peptide synthesizers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to solubility issues?

A1: this compound, like many N-methylated amino acids, can be challenging to dissolve due to the steric hindrance imparted by the N-methyl group. This increased bulkiness can disrupt the crystal lattice structure, but also affect the solvation properties in common solvents used in solid-phase peptide synthesis (SPPS).

Q2: What are the primary solvents for dissolving this compound?

A2: The most commonly used and effective solvents for dissolving this compound are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Dichloromethane (DCM) is generally not a good solvent for this compound on its own.

Q3: Can poor solubility of this compound affect my peptide synthesis?

A3: Yes, absolutely. Incomplete dissolution of this compound can lead to several problems in automated peptide synthesis, including:

  • Inaccurate concentration: The actual concentration of the amino acid solution will be lower than intended, leading to inefficient coupling.

  • Clogged lines: Undissolved particles can block the fluidics of the automated synthesizer, causing instrument failure.

  • Low coupling efficiency: Insufficient dissolved amino acid will result in incomplete coupling to the growing peptide chain, leading to deletion sequences and a lower yield of the desired peptide.

Q4: Are there alternatives to DMF and NMP for dissolving this compound?

A4: While DMF and NMP are the primary choices, some research explores the use of "greener" solvents or solvent mixtures. However, for routine synthesis and to ensure complete dissolution, DMF and NMP remain the standards. If you must use an alternative, thorough solubility testing is crucial.

Troubleshooting Guide

Issue: this compound is not fully dissolving in the solvent.

Root Cause Analysis and Solutions:

  • Insufficient Solvent Volume: The concentration of the this compound solution may be too high for the chosen solvent.

    • Solution: Decrease the concentration by adding more solvent. A common starting concentration is 0.5 M.

  • Inappropriate Solvent: The chosen solvent may not have sufficient solvating power for this specific N-methylated amino acid.

    • Solution: If you are not already using DMF or NMP, switch to one of these solvents. If you are using one of them and still have issues, consider the other.

  • Low Solvent Quality: The presence of impurities or water in the solvent can negatively impact solubility.

    • Solution: Use high-purity, anhydrous solvents specifically designed for peptide synthesis.

  • Low Temperature: The ambient temperature in the lab might be low, reducing the solubility.

    • Solution: Gentle warming of the solution (e.g., to 30-40°C) can aid dissolution. Ensure the solution is cooled to room temperature before use in the synthesizer.

Issue: The this compound solution appears cloudy or contains visible particles.

Root Cause Analysis and Solutions:

  • Precipitation: The amino acid may have precipitated out of the solution after initial dissolution.

    • Solution: Try sonicating the solution for 5-10 minutes to break up any aggregates and promote redissolving. If precipitation persists, consider adding a co-solvent.

  • Aggregation: N-methylated amino acids can sometimes aggregate.

    • Solution: Similar to precipitation, sonication can be effective. Using a solvent mixture may also help to disrupt aggregates.

Data Presentation

Table 1: Solubility of this compound in Common SPPS Solvents

SolventMolar Concentration (M)ObservationCitation
N,N-Dimethylformamide (DMF)0.5Clearly soluble
N-Methyl-2-pyrrolidone (NMP)0.5Generally soluble, considered a good alternative to DMF.[1]
Dichloromethane (DCM)< 0.1Poorly soluble, not recommended as a primary solvent.[1]

Note: The solubility data is based on available information and may vary depending on the specific supplier and purity of the this compound and the solvents.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound
  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the appropriate volume of high-purity DMF or NMP to achieve the desired concentration (e.g., 0.5 M).

  • Vortex the vial for 1-2 minutes.

  • Visually inspect the solution to ensure it is clear and free of any undissolved particles.

  • If the solution is not clear, sonicate the vial for 5-10 minutes.

  • Allow the solution to return to room temperature before placing it on the automated synthesizer.

Protocol 2: Dissolution of "Difficult-to-Dissolve" this compound using a Co-Solvent
  • Follow steps 1 and 2 from Protocol 1.

  • If the amino acid does not fully dissolve after vortexing and sonication, add a small amount of a co-solvent. A common choice is to add DCM to a DMF solution, starting with a 10% (v/v) addition.

  • Vortex and sonicate the solution again.

  • Gradually increase the amount of co-solvent if necessary, but do not exceed a 50:50 mixture, as this may affect coupling efficiency.

  • Ensure the final solution is clear before use.

Mandatory Visualization

Troubleshooting_Workflow cluster_start cluster_dissolution Dissolution Steps cluster_troubleshooting Troubleshooting cluster_end start This compound Solubility Issue dissolve Prepare 0.5 M Solution in DMF or NMP start->dissolve check_sol Is the solution clear? dissolve->check_sol sonicate Sonicate for 5-10 min check_sol->sonicate No proceed Proceed with Synthesis check_sol->proceed Yes check_sol2 Is it clear now? sonicate->check_sol2 add_cosolvent Add Co-solvent (e.g., 10% DCM) check_sol2->add_cosolvent No check_sol2->proceed Yes check_sol3 Is it clear now? add_cosolvent->check_sol3 consult Consult Senior Chemist or Technical Support check_sol3->consult No check_sol3->proceed Yes

Caption: Troubleshooting workflow for this compound solubility issues.

References

Managing aggregation in sequences containing N-Me-Val

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing peptide aggregation in sequences containing N-methyl-valine (N-Me-Val). This resource provides practical guidance for researchers, scientists, and drug development professionals encountering challenges during the synthesis, purification, and handling of these complex peptides.

Frequently Asked Questions (FAQs)

Q1: Why do peptide sequences containing N-Me-Val have a high tendency to aggregate?

A1: The aggregation of peptides containing N-Me-Val is primarily driven by two factors. First, the N-methylation removes the amide proton, which eliminates a critical hydrogen bond donor site in the peptide backbone.[1] This disruption of backbone hydrogen bonding can lead to altered peptide conformations. Second, the valine side chain itself is hydrophobic.[2] The combination of a modified backbone and a bulky, hydrophobic side chain promotes intermolecular hydrophobic interactions, leading the peptide chains to self-associate and aggregate to minimize their exposure to aqueous environments.[3] This process can result in the formation of anything from small, soluble oligomers to large, insoluble precipitates.[3]

Q2: At what stage of my workflow is aggregation most likely to occur?

A2: Aggregation can be a problem at multiple stages:

  • Solid-Phase Peptide Synthesis (SPPS): During synthesis, as the peptide chain elongates on the resin, it can fold into secondary structures and aggregate. This is particularly common for hydrophobic sequences and can lead to poor swelling of the resin, incomplete couplings, and difficult deprotection steps.[4]

  • Cleavage and Deprotection: After cleavage from the resin with agents like trifluoroacetic acid (TFA), the crude peptide is highly concentrated and in a non-native environment, which can trigger rapid precipitation.

  • Purification: During HPLC purification, aggregation can cause peak broadening, poor resolution, and even precipitation on the column, leading to low recovery.

  • Lyophilization and Reconstitution: The final lyophilized powder can be difficult to redissolve. The process of reconstitution itself, if not optimized, can introduce aggregation that may not be visible to the naked eye.[5]

Q3: What are the primary analytical techniques to detect and quantify N-Me-Val peptide aggregation?

A3: A multi-faceted approach is often necessary to fully characterize aggregation.[6] Key techniques include:

  • Size-Exclusion Chromatography (SEC-HPLC): This is a precise and reproducible method for detecting and quantifying soluble high-molecular-weight species (HMWs) like dimers and oligomers.[7]

  • Dynamic Light Scattering (DLS): DLS is used to measure the particle size distribution in a solution and can detect the formation of aggregates and larger particles.[8] It is particularly sensitive to larger aggregates.[6]

  • Reverse-Phase HPLC (RP-HPLC): While primarily a purity analysis tool, the appearance of new, poorly resolved peaks or peak tailing can be an indicator of aggregation issues.[8]

  • Spectroscopic Techniques: Methods like Circular Dichroism (CD) can reveal changes in the peptide's secondary structure that often precede or accompany aggregation.[8] Thioflavin T (ThT) fluorescence assays are specifically used to detect the formation of amyloid-like fibrillar aggregates.[1]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique that can assess the homogeneity of a peptide solution and characterize different oligomeric species present in the same sample.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Poor resin swelling and failed couplings during Solid-Phase Peptide Synthesis (SPPS).
Potential Cause Recommended Solution Experimental Protocol
On-resin aggregation of the growing peptide chain, preventing reagent access.[4]1. Change the primary solvent. Switch from standard solvents like DMF to more effective solvating agents like N-Methylpyrrolidone (NMP) or mixtures containing DMSO (e.g., 25% DMSO in DMF).[9]
2. Increase reaction temperature. Perform coupling steps at a higher temperature (e.g., 50-55°C) to disrupt secondary structures.[4]
3. Incorporate "structure-breaking" elements. If the sequence allows, strategically insert pseudoproline dipeptides or Dmb/Hmb-protected amino acids (e.g., Fmoc-Gly-(Dmb)Gly-OH) every 6-7 residues to disrupt the hydrogen bonding that leads to aggregation.[4][10] The native residue is restored during final TFA cleavage.[4][10]
4. Use chaotropic salts. Before coupling, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ in DMF, for 2-5 minutes to break up hydrogen bonds. Ensure to wash thoroughly with DMF afterward to remove the salt.[2][10]
Problem 2: Crude peptide precipitates immediately after cleavage/TFA evaporation.
Potential Cause Recommended Solution Experimental Protocol
High peptide concentration and hydrophobicity in a poor solvent environment.1. Precipitate and wash in a non-polar solvent. After cleavage, precipitate the peptide by adding it to cold diethyl ether. This helps to remove organic scavengers and byproducts while keeping the peptide as a solid.
2. Go directly from TFA to solubilization. Instead of evaporating the TFA completely, dilute the TFA/peptide mixture directly into a suitable solubilization buffer/solvent for purification. This avoids the highly concentrated state.
Problem 3: Peptide is insoluble or poorly soluble in aqueous buffers.
Potential Cause Recommended Solution Experimental Protocol
Hydrophobic nature of the N-Me-Val containing peptide.[5]1. Use organic co-solvents. First, attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile.[5][11] Once dissolved, slowly add the aqueous buffer to the desired final concentration.[11] Caution: Do not use DMSO if your peptide contains Cys, Met, or Trp, as it can cause oxidation.[5]
2. Modify the pH. For peptides with a net positive charge (basic), try dissolving in an acidic solution like 10% acetic acid.[11][12] For peptides with a net negative charge (acidic), try a basic solution like 10% ammonium (B1175870) bicarbonate.[11][12]
3. Use sonication. Brief periods of sonication in a water bath can help break up small particles and improve dissolution.[5][11][12] Use short bursts (e.g., 3x 10 seconds) and chill the sample on ice in between to avoid heating.[5]
4. Add denaturants (use with caution). As a last resort for non-biological assays, denaturing agents like urea (B33335) or guanidinium (B1211019) hydrochloride can be used to solubilize highly aggregated peptides.[12] Note that these will interfere with most biological systems.[12]
Data Summary: Solubilization Strategies

The following table summarizes common solvents and strategies for dissolving hydrophobic peptides. Always test solubility on a small aliquot first.[5]

Peptide Charge Primary Solvent Strategy Secondary Solvent Strategy Notes
Net Positive (Basic) Water, then acidic buffer (e.g., 10% Acetic Acid)[11][12]Small amount of TFA (<50 µL) may be added[11]-
Net Negative (Acidic) Water, then basic buffer (e.g., 10% NH₄HCO₃)[11][12]Cannot be used if Cys is present[13]Use DMF or NMP for Cys-containing acidic peptides[13]
Net Neutral / Hydrophobic Small amount of organic solvent (DMSO, DMF, Acetonitrile)[11][13]Stepwise dilution with aqueous buffer[11]Sonication can aid dissolution[5]

Visualizing Workflows

Troubleshooting Workflow for Peptide Aggregation

This diagram outlines a logical workflow for identifying and solving aggregation issues during peptide synthesis and handling.

G cluster_synthesis Synthesis Stage cluster_handling Handling & Analysis Stage Observe_SPPS Observation: Poor Swelling / Failed Coupling Solvent Change Solvent (e.g., NMP, DMSO) Observe_SPPS->Solvent Try Solution Temp Increase Temperature Observe_SPPS->Temp Try Solution StructureBreak Use Structure-Breakers (Pseudoproline, Dmb) Observe_SPPS->StructureBreak Try Solution Observe_Sol Observation: Poor Solubility / Precipitation Check_Charge Check Peptide Charge Observe_Sol->Check_Charge Organic Use Organic Co-Solvent (DMSO, ACN) Check_Charge->Organic Neutral/ Hydrophobic Acidic Use Acidic Buffer Check_Charge->Acidic Basic Basic Use Basic Buffer Check_Charge->Basic Acidic Sonication Apply Sonication Organic->Sonication If needed Final_Check Verify with SEC-HPLC / DLS Organic->Final_Check Acidic->Sonication If needed Acidic->Final_Check Basic->Sonication If needed Basic->Final_Check Sonication->Final_Check

A logical workflow for diagnosing and solving peptide aggregation issues.

Mechanism of Aggregation Disruption

This diagram illustrates how different intervention strategies work to prevent peptide chain aggregation.

G cluster_problem Problem: Aggregation cluster_solution Solutions cluster_result Result Agg Aggregated Peptides (Inter-chain H-Bonds) Solv Chaotropic Salts & Polar Solvents (NMP) Agg->Solv Targeted by Struct Structure-Breakers (e.g., Pseudoproline) Agg->Struct Targeted by Temp Increased Temperature Agg->Temp Targeted by Disrupt Disrupted H-Bonds Solv->Disrupt Leads to Struct->Disrupt Leads to Temp->Disrupt Leads to Soluble Soluble, Dispersed Peptides Disrupt->Soluble

Strategies to disrupt intermolecular hydrogen bonds and improve solubility.

References

Technical Support Center: Coupling of Fmoc-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of the sterically hindered amino acid, Fmoc-N-Me-Val-OH, in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

The primary challenge in coupling this compound lies in its steric hindrance. The presence of the N-methyl group and the bulky valine side chain sterically shields the carboxyl group, making it difficult for the incoming nucleophile (the N-terminal amine of the growing peptide chain) to attack and form a peptide bond. This can lead to low coupling yields, incomplete reactions, and an increased risk of side reactions such as racemization.[1]

Q2: What are the most common problems encountered during the coupling of this compound?

The most common issues include:

  • Low Coupling Yields: Due to the steric hindrance, standard coupling conditions often result in incomplete reactions.

  • Epimerization: The prolonged reaction times and forcing conditions required for coupling can lead to the loss of stereochemical integrity at the alpha-carbon.

  • Deletion Sequences: Incomplete coupling can lead to the absence of the this compound residue in a portion of the synthesized peptides.

  • Side Reactions: Formation of byproducts due to the reactivity of coupling reagents or prolonged reaction times.

Q3: What are the recommended alternative coupling additives for this compound?

For sterically hindered and N-methylated amino acids like this compound, more potent coupling reagents are recommended over standard carbodiimide (B86325) methods (e.g., DIC/HOBt). The most effective alternatives include:

  • Uronium/Aminium Salts:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and lower racemization rates compared to HBTU.[2]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with high efficiency, comparable to HATU, and a better safety profile.[3]

  • Phosphonium Salts:

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-methylated amino acids and does not have the risk of guanidinylation associated with uronium salts.[4][5]

  • Additives:

    • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate): A non-explosive alternative to HOBt and HOAt that can enhance coupling efficiency and reduce racemization, especially when used with carbodiimides or as a component of COMU.[6]

    • HOAt (1-Hydroxy-7-azabenzotriazole): When used as an additive with carbodiimides or as a component of HATU and PyAOP, it increases the reactivity of the active ester and can suppress racemization.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low or No Coupling Yield 1. Steric Hindrance: The bulky nature of this compound is impeding the reaction. 2. Insufficient Reagent Activity: The chosen coupling reagent is not potent enough. 3. Peptide Aggregation: The growing peptide chain on the resin is aggregated, blocking the N-terminus.1. Switch to a more potent coupling reagent: Use HATU, COMU, or PyAOP. 2. Double couple: Perform the coupling step twice with fresh reagents. 3. Increase reaction time and/or temperature: Extend the coupling time to 2-4 hours or perform the reaction at a slightly elevated temperature (e.g., 40°C). 4. Use a solvent that disrupts aggregation: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than DMF for hydrophobic sequences.
Epimerization (Racemization) 1. Prolonged Activation Time: The activated amino acid is left for too long before coupling. 2. Strong Base: The base used in the coupling reaction is too strong. 3. High Temperature: Elevated temperatures can increase the rate of epimerization.1. Use a pre-activation time of no more than 5 minutes. 2. Use a weaker base: Substitute DIPEA with a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. 3. Perform the coupling at room temperature or 0°C if possible. 4. Use a coupling reagent known for low racemization: HATU and COMU generally show lower epimerization rates.[7]
Deletion of this compound Incomplete Coupling: A significant portion of the peptide chains did not react with the activated this compound.1. Follow the solutions for "Low or No Coupling Yield." 2. Perform a capping step after the coupling: Use a reagent like acetic anhydride (B1165640) to block any unreacted N-termini, preventing the formation of deletion sequences with subsequent amino acids.
Side Product Formation (e.g., Guanidinylation) Excess Uronium Reagent: Using an excess of uronium-based reagents like HATU can lead to the guanidinylation of the N-terminal amine, capping the peptide chain.[8]1. Use a slight excess of the amino acid relative to the coupling reagent. 2. Switch to a phosphonium-based reagent like PyAOP , which does not cause guanidinylation.

Data Presentation: Comparison of Alternative Coupling Additives

The following table summarizes the expected performance of different coupling reagents for the incorporation of this compound. The data is compiled from literature on sterically hindered and N-methylated amino acids.

Coupling Reagent/AdditiveTypical Yield (%)Epimerization (%)Key AdvantagesKey Disadvantages
DIC/OxymaPure® 85-951-3Safer than HOBt/HOAt-based reagents; cost-effective.May require longer reaction times or double coupling for very difficult sequences.
HATU/HOAt >98<1Very high reactivity, excellent for hindered couplings, low racemization.[2]Higher cost; potential for guanidinylation side reaction.[8]
COMU >98<1High reactivity comparable to HATU; safer byproducts.[3]Higher cost than carbodiimides.
PyAOP >98<1Excellent for N-methylated amino acids; no risk of guanidinylation.[5]Byproducts can be difficult to remove in solution-phase synthesis.

Experimental Protocols

Protocol 1: Coupling of this compound using COMU

This protocol is recommended for achieving high coupling efficiency with minimal side reactions.

Materials:

  • This compound (3 eq.)

  • COMU (3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide-resin with a free N-terminus

Procedure:

  • Swell the resin in DMF or NMP for 30 minutes.

  • Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine (B6355638) in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

  • In a separate vessel, dissolve this compound (3 eq.) and COMU (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes at room temperature. The solution will typically change color.[2]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines or a chloranil (B122849) test for secondary amines). If the test is positive, a second coupling may be necessary.

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

Protocol 2: Coupling of this compound using HATU

This protocol is another highly effective method for coupling sterically hindered amino acids.

Materials:

  • This compound (3 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide-resin with a free N-terminus

Procedure:

  • Swell and deprotect the resin as described in Protocol 1.

  • Wash the resin thoroughly.

  • In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

  • Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion.

  • Wash the resin as described in Protocol 1.

Visualizations

Coupling_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Coupling Reaction (1-4 hours) Resin->Coupling AA_Activation This compound Activation (Coupling Reagent + Base) AA_Activation->Coupling Wash Washing Coupling->Wash Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotection Next_Cycle Next Coupling Cycle Deprotection->Next_Cycle Repeat for next AA Cleavage Final Cleavage & Purification Deprotection->Cleavage Final AA

General workflow for a single coupling cycle in SPPS.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Fmoc-N-Me-Val-COOH + Base (-H+) Carboxylate Fmoc-N-Me-Val-COO- Carboxylic_Acid->Carboxylate Active_Ester OAt-Active Ester + Tetramethylurea Carboxylate->Active_Ester + HATU HATU HATU (Uronium Salt) Peptide_Bond Fmoc-N-Me-Val-CO-NH-Peptide-Resin + HOAt Active_Ester->Peptide_Bond + H2N-Peptide-Resin Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond

Simplified mechanism of peptide coupling using HATU.

Troubleshooting_Logic Start Coupling of This compound Monitor Monitor Coupling (e.g., Kaiser Test) Start->Monitor Result Complete? Monitor->Result Success Proceed to Next Step Result->Success Yes Failure Incomplete Coupling Result->Failure No Troubleshoot Troubleshooting Steps Failure->Troubleshoot Double_Couple Double Couple Troubleshoot->Double_Couple Change_Reagent Change Coupling Reagent (e.g., to COMU/HATU) Troubleshoot->Change_Reagent Optimize_Conditions Optimize Conditions (Time, Temp, Solvent) Troubleshoot->Optimize_Conditions Double_Couple->Monitor Change_Reagent->Monitor Optimize_Conditions->Monitor

A logical workflow for troubleshooting incomplete coupling.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming Fmoc-N-Me-Val-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of N-methylated amino acids, such as Fmoc-N-Me-Val-OH, into peptide sequences is a critical step in the development of therapeutic peptides with enhanced properties. Verifying the correct incorporation of these modified residues is essential for ensuring the desired structure and function of the final peptide. This guide provides a comparative overview of key analytical methods used to confirm the incorporation of this compound, complete with experimental data and detailed protocols.

Comparison of Analytical Methods

A multi-faceted approach is often the most robust strategy for verifying the incorporation of this compound. The choice of method will depend on the specific information required, such as purity assessment, molecular weight confirmation, or detailed structural elucidation.

Analytical MethodInformation ProvidedSample RequirementThroughputKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of modified and unmodified peptides.[1][2]Low to moderate (nmol to pmol)HighExcellent for assessing purity and quantifying the extent of incorporation.[1]May not provide definitive structural confirmation on its own.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation of the peptide.[2][3]Low (pmol to fmol)HighProvides definitive mass evidence of incorporation with high sensitivity and specificity.[1][2]May not distinguish between isomers.
Tandem Mass Spectrometry (MS/MS) Sequence verification and localization of the N-methylated residue.Low (pmol to fmol)HighConfirms the exact position of the this compound within the peptide sequence.[1]Can be destructive to the sample.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation and confirmation of N-methylation.[1][2]High (mg)LowThe gold standard for providing detailed structural information.[1]Requires larger sample amounts and specialized equipment.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of Fmoc-protected and N-methylated amino acids.[1][2][3]

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the peptide and quantify the incorporation of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., XBridge BEH C18, 3.5 µm, 4.6 mm × 100 mm).[3]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide, for example, 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV absorbance at 220 nm (for the peptide backbone) and 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve the peptide in the initial mobile phase composition.

  • Data Analysis: The incorporation of the hydrophobic this compound will result in a significantly longer retention time compared to the unmodified peptide. Purity is determined by integrating the peak area of the desired peptide.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the peptide containing this compound.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF).[2]

  • Column: C18 reverse-phase column (e.g., XSelect C18, 3.5 µm, 4.6 mm × 50 mm).[3]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A fast gradient appropriate for peptide separation, for instance, 10% to 90% B in 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range.

  • Data Analysis: Compare the observed molecular weight with the theoretical mass of the peptide containing the this compound residue.

Tandem Mass Spectrometry (MS/MS)

Objective: To verify the amino acid sequence and confirm the precise location of the this compound residue.

  • Instrumentation: A mass spectrometer with fragmentation capabilities (e.g., Q-TOF, Orbitrap).

  • Sample Infusion: The peptide can be introduced via LC or direct infusion.

  • Fragmentation: Isolate the parent ion corresponding to the peptide of interest and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Acquisition: Acquire the fragment ion spectrum (MS/MS spectrum).

  • Data Analysis: Analyze the resulting b- and y-ion series. A mass shift of +14 Da (for the methyl group) on the fragment ion containing the N-terminus relative to the unmodified equivalent will confirm the location of the N-methylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain unambiguous structural confirmation of this compound incorporation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2]

  • Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, and two-dimensional (2D) spectra such as COSY and HMQC if necessary.[2]

  • Data Analysis: The presence of the characteristic signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm) and a distinct N-methyl signal (a singlet around 2.5-3.0 ppm) should be observed.[1] The chemical shifts and coupling patterns of the valine residue will also be altered by the N-methylation, providing definitive proof of incorporation.

Visualized Workflow

The following diagram illustrates a typical workflow for the confirmation of this compound incorporation in a synthetic peptide.

G Workflow for Confirmation of this compound Incorporation cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analytical Confirmation cluster_results Results Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis Cleavage and Deprotection Cleavage and Deprotection Solid-Phase Peptide Synthesis->Cleavage and Deprotection Crude Peptide Crude Peptide Cleavage and Deprotection->Crude Peptide Preparative HPLC Preparative HPLC Crude Peptide->Preparative HPLC Lyophilization Lyophilization Preparative HPLC->Lyophilization Purified Peptide Purified Peptide Lyophilization->Purified Peptide HPLC_Analysis HPLC_Analysis Purified Peptide->HPLC_Analysis Purity Check LCMS_Analysis LCMS_Analysis Purified Peptide->LCMS_Analysis Mass Confirmation NMR_Analysis NMR_Analysis Purified Peptide->NMR_Analysis Structural Elucidation Purity_Data Purity_Data HPLC_Analysis->Purity_Data MSMS_Analysis MSMS_Analysis LCMS_Analysis->MSMS_Analysis Sequence Verification Mass_Data Mass_Data LCMS_Analysis->Mass_Data Sequence_Data Sequence_Data MSMS_Analysis->Sequence_Data Structure_Data Structure_Data NMR_Analysis->Structure_Data Final_Confirmation Incorporation Confirmed Purity_Data->Final_Confirmation Mass_Data->Final_Confirmation Sequence_Data->Final_Confirmation Structure_Data->Final_Confirmation

Caption: General workflow for synthesis, purification, and analytical confirmation of this compound incorporation.

References

Navigating the Labyrinth of N-Methylated Peptides: A Comparative Guide to Mass Spectrometry Analysis of N-Me-Val-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the analysis of N-methylated peptides, understanding their distinct behavior in mass spectrometry is paramount. The incorporation of an N-methyl group, particularly on a residue like valine (N-Me-Val), introduces significant changes to a peptide's fragmentation characteristics compared to its non-methylated counterpart. This guide provides a comprehensive comparison of the mass spectrometric analysis of peptides with and without N-Me-Val, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

N-methylation of the peptide backbone, a common modification in natural products and a strategic tool in medicinal chemistry, profoundly impacts a peptide's conformational flexibility and proteolytic stability. However, this modification also presents unique challenges and opportunities in their characterization by mass spectrometry. The presence of an N-methyl group on the amide nitrogen of a valine residue alters the typical fragmentation pathways observed in techniques like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).

The Influence of N-Methylation on Peptide Fragmentation: A Head-to-Head Comparison

The primary effect of N-methylation on peptide fragmentation is the alteration of the preferred cleavage sites along the peptide backbone. In traditional CID, protonation of the amide nitrogen is a key step in initiating fragmentation, leading to the characteristic b- and y-type ions. The substitution of the amide proton with a methyl group in N-Me-Val residues can hinder this process, leading to distinct changes in the resulting mass spectrum.

A comparative analysis of a model peptide containing valine and its N-methylated counterpart reveals a significant shift in the observed fragment ions.

Table 1: Comparison of Major Fragment Ions in CID Analysis of a Model Peptide (Ac-Ala-X-Ala-Lys-NH2) where X is Val or N-Me-Val

Fragment Ionm/z (X = Val)Relative Intensity (X = Val)m/z (X = N-Me-Val)Relative Intensity (X = N-Me-Val)Observation
y3345.2100%359.280%Shift of +14 Da due to N-methylation.
b3314.275%328.240%Reduced intensity of the b-ion containing N-Me-Val.
y2244.160%244.195%Enhanced intensity of the y-ion C-terminal to the N-Me-Val residue.
b2143.185%157.125%Significant reduction in the b-ion intensity immediately following the N-terminus.
Immonium (Val)72.150%--Presence of Val immonium ion.
Immonium (N-Me-Val)--86.165%Presence of N-Me-Val immonium ion.

Note: The data presented is a representative summary compiled from literature and illustrates the expected trends. Actual intensities may vary based on experimental conditions.

The data indicates that N-methylation of valine can lead to a preferential cleavage C-terminal to the modified residue, resulting in a more prominent y-ion series. Conversely, the cleavage N-terminal to the N-Me-Val, which generates b-ions, is often suppressed. This is attributed to the increased basicity of the N-methylated amide bond, which can influence proton mobility and direct fragmentation pathways.

Alternative Fragmentation Techniques: Unlocking the N-Methylated Code

While CID provides valuable information, alternative fragmentation methods like Electron Transfer Dissociation (ETD) and Higher-Energy Collisional Dissociation (HCD) can offer complementary and often more comprehensive data for N-methylated peptides.

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that cleaves the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. This method is particularly advantageous for N-methylated peptides as it is less dependent on proton mobility and can provide more complete backbone fragmentation, especially for larger peptides. Studies have shown that ETD can effectively fragment through N-methylated residues, providing clear sequencing information where CID might fail.[1]

  • Higher-Energy Collisional Dissociation (HCD): HCD, a beam-type CID method, often results in a more diverse range of fragment ions, including immonium ions and internal fragments. For N-Me-Val containing peptides, HCD can be useful in generating a characteristic immonium ion at m/z 86.1, which can serve as a diagnostic marker for the presence of this modified residue.

Experimental Protocols for Mass Spectrometry Analysis

Accurate and reproducible analysis of N-Me-Val-containing peptides requires meticulous experimental design and execution. Below are detailed protocols for sample preparation and mass spectrometry analysis.

Sample Preparation
  • Peptide Synthesis and Purification: Peptides with and without N-Me-Val should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[2] The N-methylated amino acid can be incorporated using commercially available Fmoc-N-Me-Val-OH. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Desalting: Prior to mass spectrometry analysis, it is crucial to desalt the peptide samples using C18 ZipTips or equivalent to remove any interfering salts from the synthesis and purification steps.

  • Sample Concentration: The final peptide concentration should be adjusted to approximately 1 pmol/µL in a solution of 50% acetonitrile/50% water with 0.1% formic acid for optimal ionization.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, equipped with CID, HCD, and ETD fragmentation capabilities is recommended.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the standard method for peptide analysis.

  • Data Acquisition:

    • Full MS Scan: Acquire a full MS scan to determine the precursor ion m/z and charge state.

    • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS experiments on the precursor ion of interest.

      • CID/HCD: Use a normalized collision energy of 25-35% to induce fragmentation.

      • ETD: Utilize an appropriate ETD reagent and reaction time to achieve optimal fragmentation. Supplemental activation of the charge-reduced precursor ions may enhance fragmentation efficiency.[3]

  • Data Analysis: The resulting MS/MS spectra can be analyzed manually or using de novo sequencing software to identify the fragment ions and determine the peptide sequence.

Visualizing the Workflow

To illustrate the logical flow of analyzing N-Me-Val containing peptides, the following diagram outlines the key steps from sample preparation to data interpretation.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_frag Fragmentation Methods cluster_analysis Data Analysis & Interpretation Peptide_Synthesis Peptide Synthesis (with/without N-Me-Val) Purification RP-HPLC Purification Peptide_Synthesis->Purification Desalting Desalting (C18 ZipTip) Purification->Desalting Concentration Concentration Adjustment Desalting->Concentration ESI Electrospray Ionization Concentration->ESI Full_MS Full MS Scan (Precursor Selection) ESI->Full_MS MSMS Tandem MS (Fragmentation) Full_MS->MSMS CID CID MSMS->CID HCD HCD MSMS->HCD ETD ETD MSMS->ETD Spectral_Analysis Spectral Analysis (Fragment Ion Identification) CID->Spectral_Analysis HCD->Spectral_Analysis ETD->Spectral_Analysis Sequence_Determination Sequence Determination Spectral_Analysis->Sequence_Determination Comparison Comparative Analysis (N-Me-Val vs. Val) Sequence_Determination->Comparison

Experimental workflow for the mass spectrometry analysis of N-Me-Val peptides.

Signaling Pathways and Logical Relationships

The choice of fragmentation method is dictated by the specific analytical goal. The following diagram illustrates the logical relationship between the peptide characteristics and the optimal fragmentation strategy.

Fragmentation_Strategy cluster_cid CID/HCD Analysis cluster_etd ETD Analysis Peptide N-Me-Val Peptide CID_Goal Goal: Routine Sequencing, Immonium Ion Detection Peptide->CID_Goal If... ETD_Goal Goal: Complete Backbone Fragmentation, Analysis of Labile Modifications Peptide->ETD_Goal If... CID_Outcome b/y-ions (altered pattern), Diagnostic immonium ion (m/z 86.1) CID_Goal->CID_Outcome Conclusion Comprehensive Sequence Information CID_Outcome->Conclusion ETD_Outcome c/z-ions, Unaffected by N-methylation ETD_Goal->ETD_Outcome ETD_Outcome->Conclusion

Decision pathway for selecting the optimal fragmentation method.

References

Unveiling the Conformational Landscape: A Comparative Guide to NMR and Mass Spectrometry for N-Methylated Peptide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptide therapeutics offers a powerful approach to enhance metabolic stability and modulate conformation. However, the unique structural features of these modified peptides necessitate robust analytical techniques for their comprehensive characterization. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two cornerstone analytical methods, for the detailed analysis of N-methylated peptides, supported by experimental data and detailed protocols.

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, introduces significant conformational constraints and can lead to the presence of cis and trans isomers around the N-methylated peptide bond. These structural nuances are critical to a peptide's biological activity and pharmacokinetic profile. Therefore, choosing the appropriate analytical methodology is paramount for successful drug development.

At a Glance: NMR vs. Mass Spectrometry for N-Methylated Peptide Analysis

The selection between NMR and Mass Spectrometry hinges on the specific analytical question at hand. NMR excels in providing detailed three-dimensional structural and dynamic information in solution, while MS is unparalleled in its sensitivity for molecular weight determination and sequence verification.

FeatureNMR SpectroscopyMass Spectrometry
Primary Information 3D structure, conformation, dynamics, cis/trans isomerization, proton proximitiesMolecular weight, elemental composition, peptide sequence, post-translational modifications
Sensitivity Lower (typically requires mg of sample)Higher (can detect pmol to fmol quantities)[1]
Resolution Atomic level for structural detailsHigh mass resolution allows differentiation of molecules with very similar masses
Sample Requirements 0.1-5.0 mM concentration in 0.3-0.6 mL of deuterated solventLower sample concentration, compatible with various matrices
Quantitative Capability Inherently quantitative, allowing for determination of isomer ratiosCan be quantitative with appropriate standards and calibration
Throughput Lower, experiments can be time-consumingHigher, rapid analysis times
Key Advantage for N-Methylated Peptides Direct observation and quantification of cis/trans conformersUnambiguous molecular weight confirmation and sequencing

Delving Deeper: NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides unparalleled insight into the solution-state structure and dynamics of N-methylated peptides. The presence of the N-methyl group introduces unique spectral signatures that can be leveraged for detailed conformational analysis.

Key NMR Experiments for N-Methylated Peptides:
  • 1D ¹H NMR: This is often the first step in the analysis. The chemical shift of the N-methyl protons, typically appearing between 2.5 and 3.5 ppm, can provide initial evidence of N-methylation. The presence of multiple peaks in this region often indicates the existence of slowly interconverting cis and trans isomers on the NMR timescale.[2]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through chemical bonds (typically 2-3 bonds apart). It is crucial for assigning protons within the same amino acid residue.

  • 2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system (i.e., all protons within a single amino acid residue). This is particularly useful for identifying amino acid types.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for determining the three-dimensional structure of peptides. They identify protons that are close in space, regardless of whether they are connected by bonds. NOESY is effective for larger peptides, while ROESY is often preferred for small to medium-sized peptides where the NOE may be close to zero. The intensity of the cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is particularly useful for resolving spectral overlap in the proton spectrum and for confirming assignments. The N-methyl group gives a characteristic cross-peak in the HSQC spectrum.

Experimental Protocol: 2D NOESY of an N-Methylated Peptide
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified N-methylated peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN/D₂O mixture). The choice of solvent should be based on the peptide's solubility and the desired experimental conditions.

    • Ensure the final peptide concentration is between 1-5 mM. For structural studies, higher concentrations are generally preferred.

    • Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • The experiment is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Tune and match the probe for both ¹H.

    • Acquire a 1D ¹H spectrum to check the sample and optimize spectral width and transmitter offset.

    • Set up a 2D NOESY experiment using standard pulse sequences.

    • Key Parameter - Mixing Time (τm): The mixing time is crucial for observing NOE cross-peaks. For peptides, a range of mixing times (e.g., 100-400 ms) should be tested to monitor the build-up of NOE signals and avoid spin diffusion. A typical starting point is 200 ms.

    • Set the number of scans and increments in the indirect dimension to achieve adequate signal-to-noise and resolution.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

    • Assign the proton resonances using a combination of COSY, TOCSY, and NOESY spectra.

    • Integrate the NOESY cross-peaks to obtain volume integrals.

    • Convert the cross-peak volumes into upper distance restraints using a calibration method (e.g., by referencing to a known distance, such as the distance between geminal protons).

    • Use the distance restraints in molecular modeling software to calculate the three-dimensional structure of the peptide.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_H1 1D ¹H Spectrum NMR_Tube->OneD_H1 TwoD_NMR 2D NMR Experiments (COSY, TOCSY, NOESY) OneD_H1->TwoD_NMR Processing Data Processing TwoD_NMR->Processing Assignment Resonance Assignment Processing->Assignment Restraints Distance & Dihedral Restraints Assignment->Restraints Structure_Calc Structure Calculation & Refinement Restraints->Structure_Calc

NMR Characterization Workflow

The Power of Precision: Mass Spectrometry for Sequence and Molecular Weight Verification

Mass spectrometry is an indispensable tool for the initial characterization of N-methylated peptides, providing rapid and highly accurate molecular weight determination and sequence verification.

Key Mass Spectrometry Techniques:
  • MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight): This is a high-throughput technique ideal for determining the molecular weight of the crude and purified peptide. It provides a rapid confirmation of a successful synthesis.

  • ESI-MS (Electrospray Ionization Mass Spectrometry): ESI-MS is often coupled with liquid chromatography (LC-MS) and is highly sensitive. It is excellent for analyzing complex mixtures and for obtaining accurate mass measurements.

  • Tandem MS (MS/MS): This technique is crucial for peptide sequencing. A specific peptide ion is selected and fragmented, and the resulting fragment ions provide information about the amino acid sequence. The presence of an N-methyl group can influence the fragmentation pattern, often leading to characteristic neutral losses and the formation of specific immonium ions.

Experimental Protocol: LC-MS/MS Analysis of an N-Methylated Peptide
  • Sample Preparation:

    • Dissolve a small amount of the lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to facilitate ionization.

    • The final concentration can be in the low micromolar to nanomolar range, depending on the instrument's sensitivity.

    • Filter the sample to remove any particulates.

  • LC-MS/MS Data Acquisition:

    • The analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight or Orbitrap instrument).

    • Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column).

    • Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing 0.1% formic acid.

    • The eluting peptide is ionized by ESI and enters the mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition mode. A full scan MS spectrum is acquired to identify the precursor ions (the protonated peptide molecules).

    • The most intense precursor ions are automatically selected for fragmentation (MS/MS) using collision-induced dissociation (CID) or a similar fragmentation technique.

  • Data Analysis:

    • Analyze the full scan MS spectrum to determine the accurate molecular weight of the N-methylated peptide.

    • Use specialized software to analyze the MS/MS spectra. The software will attempt to match the observed fragment ions to the theoretical fragmentation pattern of the expected peptide sequence.

    • The presence of the N-methyl group will result in a 14 Da mass shift for the fragment ions containing the methylated residue. Careful analysis of the b- and y-ion series will confirm the location of the N-methylation.

MS_vs_NMR cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry NMR_Adv Advantages: - Detailed 3D Structure - Conformational Dynamics - Cis/Trans Isomer Quantification MS_Disadv Disadvantages: - Limited Structural Information - Indirect Conformational Data NMR_Disadv Disadvantages: - Lower Sensitivity - Requires More Sample - Longer Experiment Times MS_Adv Advantages: - High Sensitivity - Accurate Molecular Weight - Peptide Sequencing

NMR vs. MS: Key Strengths

Conclusion: A Synergistic Approach

For the comprehensive characterization of N-methylated peptides, NMR spectroscopy and mass spectrometry are not competing but rather highly complementary techniques. Mass spectrometry provides the initial, essential confirmation of the peptide's identity, while NMR spectroscopy unveils the intricate details of its three-dimensional structure and dynamic behavior in solution. The strategic application of both methodologies will empower researchers to gain a complete understanding of their N-methylated peptides, paving the way for the rational design of next-generation peptide therapeutics.

References

A Comparative Guide to Fmoc-N-Me-Val-OH and Boc-N-Me-Val-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as N-methyl-L-valine (N-Me-Val), into peptide structures is a critical strategy for enhancing their therapeutic potential. N-methylation can significantly improve proteolytic stability, increase membrane permeability, and modulate conformation, thereby positively impacting the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[1] The two most prevalent strategies in solid-phase peptide synthesis (SPPS), Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) chemistry, each present distinct advantages and challenges when incorporating sterically hindered residues like N-Me-Val.

This guide provides an objective comparison of Fmoc-N-Me-Val-OH and Boc-N-Me-Val-OH, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal strategy for their specific synthetic needs.

Performance Comparison: Fmoc vs. Boc for N-Methyl-Valine Incorporation

The choice between Fmoc and Boc protection for the synthesis of peptides containing N-Me-Val is often dictated by the overall peptide sequence, its hydrophobicity, and its propensity for aggregation. While Fmoc chemistry is more widely used for standard SPPS due to its milder deprotection conditions, the Boc strategy can offer advantages for particularly challenging sequences.[2]

Data Presentation

FeatureThis compoundBoc-N-Me-Val-OHKey Considerations
Deprotection Chemistry Base-labile (e.g., 20% piperidine (B6355638) in DMF)[3]Acid-labile (e.g., 50% TFA in DCM)[4]Fmoc deprotection is milder and avoids repeated acidolysis of the growing peptide chain.[2]
Handling of Hydrophobic/Aggregating Sequences More prone to aggregation, especially with hydrophobic and N-methylated residues.Generally more effective; N-terminal protonation after deprotection can reduce aggregation.[2][5]N-methylated peptides can be highly hydrophobic, making the Boc strategy potentially advantageous in preventing synthetic failure due to aggregation.
Coupling Efficiency Challenging due to steric hindrance; often requires specialized, stronger coupling reagents like HATU, HCTU, or PyBOP, and longer reaction times.[2][3]Also challenging; requires optimized coupling reagents (e.g., HBTU/HOBt, PyAOP) and potentially double coupling.[2][6]The steric bulk of the N-methyl group and the valine side chain significantly slows down the coupling reaction in both strategies.
Racemization Racemization can occur during the activation/coupling step, influenced by the choice of base and coupling reagent. The use of hindered bases like collidine is recommended.[3][7]N-methyl amino acids can be susceptible to racemization during coupling, particularly with certain activation methods.[7]While N-acyl N-methylamino acids cannot form oxazolones, racemization can still occur through other mechanisms. Careful selection of coupling reagents and conditions is crucial.
Orthogonality Fully orthogonal protection schemes are readily available (e.g., tBu, Trt, Boc for side chains).[3]Orthogonal side-chain protection (e.g., Bzl-based) is standard, but less diverse than in Fmoc chemistry.Fmoc chemistry offers greater flexibility in the synthesis of complex peptides with various post-translational modifications.
Final Cleavage Mild acidic cleavage (e.g., TFA-based cocktails) simultaneously removes side-chain protecting groups and cleaves the peptide from the resin.[8]Requires strong acids like HF or TFMSA for final cleavage from the resin and removal of side-chain protecting groups.[4]Boc strategy's final cleavage requires specialized equipment and handling procedures for strong acids.

Experimental Protocols

Detailed methodologies for the incorporation of this compound and Boc-N-Me-Val-OH in SPPS are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.

Fmoc-SPPS Protocol for this compound Incorporation

This protocol assumes a manual synthesis on a rink amide resin.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 1 hour.[9]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 7 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5 times).[9]

  • Coupling of this compound:

    • Pre-activate a solution of this compound (3-5 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF with a hindered base such as collidine or N-methylmorpholine (6 equivalents) for 5-10 minutes.[9]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours, or until a negative colorimetric test (e.g., Isatin test for secondary amines) is obtained. Double coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.[9]

  • Capping (Optional): If coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIEA) in DMF.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, wash the resin with DCM, and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether.

Boc-SPPS Protocol for Boc-N-Me-Val-OH Incorporation

This protocol outlines a manual synthesis on a Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (B109758) (DCM) for at least 1 hour.[6]

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes, followed by a second treatment for 20 minutes. Wash the resin with DCM and isopropanol (B130326) (IPA).[4]

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM. Wash the resin with DCM.[8]

  • Coupling of Boc-N-Me-Val-OH:

    • Pre-activate a solution of Boc-N-Me-Val-OH (3 equivalents) with a coupling reagent such as PyAOP (3 equivalents) and HOAt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture.[6]

    • Add the activated amino acid solution to the neutralized resin.

    • Allow the coupling to proceed for 2-4 hours, monitoring with the Isatin test. A second coupling may be required.

  • Washing: Wash the resin thoroughly with DMF and DCM.[6]

  • Capping (Optional): Cap any unreacted amino groups using acetic anhydride.

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids.

  • Final Deprotection and Cleavage: After the final coupling cycle, wash and dry the resin. Perform the final cleavage using anhydrous hydrogen fluoride (B91410) (HF) with a scavenger cocktail (e.g., anisole) at 0°C for 1-2 hours in a specialized HF apparatus. Precipitate the crude peptide in cold diethyl ether.[4][6]

Mandatory Visualizations

Fmoc_SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (this compound, HATU/HOAt, Collidine) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: Workflow for Fmoc-SPPS incorporating this compound.

Boc_SPPS_Workflow Resin Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-N-Me-Val-OH, PyAOP/HOAt, DIEA) Neutralization->Coupling Wash DMF/DCM Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Cleavage Final Cleavage (HF/Anisole) Repeat->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: Workflow for Boc-SPPS incorporating Boc-N-Me-Val-OH.

Logical_Comparison cluster_Fmoc This compound cluster_Boc Boc-N-Me-Val-OH Fmoc_Pros Pros: - Milder Deprotection - Greater Orthogonality - Milder Final Cleavage Decision Optimal Strategy Choice Fmoc_Pros->Decision Fmoc_Cons Cons: - Prone to Aggregation - Challenging Coupling Fmoc_Cons->Decision Boc_Pros Pros: - Better for Aggregating Sequences Boc_Pros->Decision Boc_Cons Cons: - Harsh Deprotection/Cleavage - Challenging Coupling - Requires Special Equipment Boc_Cons->Decision

Caption: Decision matrix for selecting the appropriate N-Me-Val derivative.

References

Advantages of using Fmoc-N-Me-Val-OH over other N-methylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based therapeutics and research, the incorporation of N-methylated amino acids is a key strategy for enhancing peptide stability, conformational rigidity, and bioavailability. Among these, Fmoc-N-Me-Val-OH (Fmoc-N-methyl-L-valine) stands out for its unique ability to introduce steric bulk and conformational constraints. This guide offers a comparative analysis of this compound against other N-methylated amino acids, providing researchers, scientists, and drug development professionals with experimental insights to inform their synthesis strategies.

Performance Comparison: The Challenge of Steric Hindrance

The primary advantage of this compound lies in the properties conferred by the N-methylated valine residue. N-methylation of the amide bond protects against enzymatic degradation, prolonging the peptide's half-life. The bulky isopropyl side chain of valine, combined with the N-methyl group, significantly restricts the conformational freedom of the peptide backbone, which can be crucial for locking in a bioactive conformation and improving receptor selectivity.

However, these advantageous properties come with synthetic challenges, primarily due to steric hindrance. The bulky nature of the N-methylated valine residue makes it more difficult to couple during solid-phase peptide synthesis (SPPS) compared to less sterically hindered N-methylated amino acids like Fmoc-N-Me-Ala-OH. This can result in lower coupling yields and requires optimized coupling conditions. Furthermore, the risk of racemization at the activated carboxyl group is a critical consideration for all N-methylated amino acids, and the extent can be influenced by the specific amino acid, coupling reagents, and reaction conditions.

Quantitative Performance Comparison

While direct head-to-head comparative studies with extensive quantitative data for a wide range of N-methylated amino acids are limited, the following table summarizes the expected performance based on established principles of peptide chemistry and data from various studies on sterically hindered and N-methylated amino acids. The data presented are illustrative and can vary depending on the specific peptide sequence and synthesis conditions.

ParameterThis compoundFmoc-N-Me-Ala-OHFmoc-N-Me-Leu-OHNotes
Coupling Efficiency (Illustrative) 85-95%>98%90-97%Efficiency is highly sequence-dependent and often requires optimized, potent coupling reagents and longer reaction times or double coupling for sterically hindered residues like N-Me-Val.
Relative Racemization Risk Moderate to HighLow to ModerateModerateRacemization risk is influenced by the choice of coupling reagents and base. Steric hindrance can sometimes exacerbate racemization with certain activators.
Steric Hindrance HighLowModerateThe bulky isopropyl side chain of valine significantly increases steric hindrance compared to the methyl group of alanine.
Conformational Rigidity HighLowModerateThe combination of the N-methyl group and the bulky side chain provides a high degree of conformational constraint.

Experimental Protocols

To objectively compare the performance of this compound with other N-methylated amino acids, a standardized experimental workflow is crucial. Below are detailed protocols for key experiments.

Protocol 1: Comparative Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

Objective: To quantitatively compare the coupling efficiency of this compound, Fmoc-N-Me-Ala-OH, and Fmoc-N-Me-Leu-OH in the synthesis of a model peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the N-methylated variants to be tested)

  • Coupling reagent: HCTU (1H-Benzotriazolium, 1-chloro-N,N,N',N'-tetramethyl-, hexafluorophosphate(1-), (OC-6-11)-)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • HPLC-grade acetonitrile (B52724) and water with 0.1% TFA for analysis

Procedure:

  • Resin Preparation: Swell Rink Amide MBHA resin in DMF for 1 hour in separate reaction vessels for each N-methylated amino acid to be tested.

  • Synthesis of a Model Peptide: Synthesize a short model peptide sequence (e.g., H-Gly-Phe-Ala-) on the resin using standard Fmoc-SPPS protocols.

  • Comparative Coupling Step:

    • For each reaction vessel, couple the respective Fmoc-N-methylated amino acid (this compound, Fmoc-N-Me-Ala-OH, or Fmoc-N-Me-Leu-OH).

    • Use a standardized coupling protocol: 4 equivalents of the Fmoc-N-methylated amino acid, 3.9 equivalents of HCTU, and 8 equivalents of DIPEA in DMF.

    • Allow the coupling reaction to proceed for a fixed time (e.g., 2 hours) at room temperature.

  • Capping and Completion of Synthesis: After the comparative coupling step, cap any unreacted amines with acetic anhydride. Complete the synthesis of a short flanking sequence (e.g., -Gly-NH2) to facilitate analysis.

  • Cleavage and Deprotection: Cleave the peptides from the resin and remove side-chain protecting groups using the cleavage cocktail for 2 hours.

  • Analysis by RP-HPLC:

    • Precipitate, wash, and dry the crude peptides.

    • Dissolve each peptide in a known concentration and analyze by reverse-phase HPLC.

    • Use a C18 column with a linear gradient of acetonitrile in water (both with 0.1% TFA).

    • Monitor the absorbance at 214 nm.

    • Calculate the coupling efficiency by comparing the peak area of the desired full-length peptide to the peak areas of deletion sequences (lacking the N-methylated amino acid).

Protocol 2: Determination of Racemization by Chiral HPLC

Objective: To quantify the extent of racemization of the N-methylated amino acid residue during the coupling step.

Materials:

  • Crude peptides from the comparative coupling efficiency experiment.

  • Chiral HPLC column (e.g., a cyclodextrin-based or P-CAP column).

  • HPLC-grade mobile phase solvents as recommended for the specific chiral column.

Procedure:

  • Sample Preparation: Use the purified full-length peptides from the previous experiment.

  • Chiral HPLC Analysis:

    • Inject the purified peptide onto the chiral HPLC column.

    • Use an isocratic or gradient elution method optimized for the separation of the diastereomeric peptides (L-N-Me-Xxx and D-N-Me-Xxx containing peptides, where Xxx is Val, Ala, or Leu).

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm).

  • Quantification of Racemization:

    • Identify the peaks corresponding to the desired diastereomer (all L-amino acids) and the epimer containing the D-N-methylated amino acid.

    • Calculate the percentage of racemization by dividing the peak area of the D-epimer by the total area of both diastereomeric peaks and multiplying by 100.

Visualizing the Advantages and Workflow

To better understand the implications of using this compound and the experimental approach to its comparison, the following diagrams illustrate the key concepts.

Advantages_of_Fmoc_N_Me_Val_OH cluster_advantages Advantages of this compound This compound This compound Increased Proteolytic Stability Increased Proteolytic Stability This compound->Increased Proteolytic Stability Conformational Rigidity Conformational Rigidity This compound->Conformational Rigidity Improved Bioavailability Improved Bioavailability Increased Proteolytic Stability->Improved Bioavailability Conformational Rigidity->Improved Bioavailability

Caption: Key advantages of incorporating this compound into peptides.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow start Start: Prepare 3 Resin Batches sp_synthesis Synthesize Model Peptide Sequence start->sp_synthesis coupling_val Couple this compound sp_synthesis->coupling_val coupling_ala Couple Fmoc-N-Me-Ala-OH sp_synthesis->coupling_ala coupling_leu Couple Fmoc-N-Me-Leu-OH sp_synthesis->coupling_leu cleavage Cleave Peptides from Resin coupling_val->cleavage coupling_ala->cleavage coupling_leu->cleavage hplc Analyze Crude Peptides by RP-HPLC (Determine Coupling Efficiency) cleavage->hplc chiral_hplc Analyze Purified Peptides by Chiral HPLC (Determine Racemization) hplc->chiral_hplc

Caption: Experimental workflow for comparing N-methylated amino acids.

N-Methyl-Valine: A Subtle Modification with a Profound Impact on Peptide Performance

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of an N-methyl group onto a valine residue (N-Me-Val) within a peptide backbone is a powerful tool in medicinal chemistry, offering a nuanced approach to refining a peptide's conformational landscape and enhancing its therapeutic potential. This guide provides a comparative analysis of N-Me-Val containing peptides against their non-methylated counterparts, supported by experimental data, to illuminate the impact of this modification on peptide conformation and bioactivity.

Conformational Control: The "Molecular Speed Bump"

The addition of a methyl group to the amide nitrogen of a valine residue introduces a "molecular speed bump" that significantly restricts the conformational flexibility of the peptide backbone. This steric hindrance prevents the formation of typical hydrogen bonds and can induce specific secondary structures, such as β-turns, which can be crucial for receptor recognition and binding.

Experimental Evidence: Spectroscopic Insights

Circular Dichroism (CD) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are pivotal techniques for elucidating the conformational changes induced by N-methylation.

  • Circular Dichroism (CD): CD spectroscopy provides a macroscopic view of a peptide's secondary structure in solution. A comparison of the CD spectra of a native peptide and its N-Me-Val analog often reveals a distinct shift in the spectral profile, indicating a change in the overall secondary structure. For instance, a peptide that exists in a random coil conformation may adopt a more ordered structure upon N-methylation.

  • Nuclear Magnetic Resonance (NMR): NMR offers a more detailed, atom-level picture of peptide conformation. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can determine the precise three-dimensional structure of a peptide in solution. Comparative NMR studies of Val and N-Me-Val containing peptides can reveal localized changes in the backbone dihedral angles and side-chain orientations, providing direct evidence of the conformational constraints imposed by N-methylation.

Enhancing Bioactivity and Stability: A Double-Edged Sword

The conformational rigidity imparted by N-Me-Val can have a significant, though not always predictable, effect on a peptide's biological activity and metabolic stability.

Receptor Binding and Bioactivity

The pre-organization of a peptide into a bioactive conformation can lead to enhanced receptor binding affinity and, consequently, increased potency. However, if the induced conformation is not optimal for receptor interaction, a decrease in activity can be observed. The impact of N-methylation is therefore highly context-dependent and must be evaluated on a case-by-case basis.

Table 1: Comparative Bioactivity of Peptides with and without N-Me-Val

Peptide/AnalogTargetBioactivity AssayIC50/EC50 (nM)Fold Change
Example 1
Peptide A (with Val)Receptor XBinding Affinity150-
Peptide A (with N-Me-Val)Receptor XBinding Affinity503-fold increase
Example 2
Peptide B (with Val)Enzyme YInhibition Assay25-
Peptide B (with N-Me-Val)Enzyme YInhibition Assay1004-fold decrease

Note: The data presented in this table is illustrative and intended to demonstrate the potential effects of N-methylation. Actual values will vary depending on the specific peptide and biological system.

Enzymatic Stability

A key advantage of N-methylation is the enhanced resistance it confers against proteolytic degradation. The methyl group shields the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life in biological fluids. This improved stability is a critical factor in the development of peptide-based therapeutics.

Table 2: Comparative Enzymatic Stability of Peptides with and without N-Me-Val

Peptide/AnalogBiological MatrixHalf-life (t½)Improvement Factor
Example 1
Peptide C (with Val)Human Serum30 minutes-
Peptide C (with N-Me-Val)Human Serum180 minutes6-fold
Example 2
Peptide D (with Val)Plasma1 hour-
Peptide D (with N-Me-Val)Plasma> 24 hours> 24-fold

Note: The data presented in this table is illustrative. Actual values will vary.

Case Study: Cyclosporine A

A prominent example of a naturally occurring peptide containing N-Me-Val is Cyclosporine A, a potent immunosuppressant. The N-methylated valine at position 11, along with other N-methylated residues, is crucial for its bioactivity. These modifications lock the peptide into a specific conformation that allows it to bind to its intracellular target, cyclophilin, initiating a signaling cascade that ultimately suppresses the immune response. Analogs of Cyclosporine A where the N-Me-Val is replaced with Val exhibit significantly reduced immunosuppressive activity, highlighting the critical role of this modification.

Signaling Pathways and Experimental Workflows

The introduction of N-Me-Val can influence various signaling pathways by modulating the peptide's interaction with its target receptor, often a G-protein coupled receptor (GPCR). An enhanced binding affinity, for instance, can lead to a more sustained activation or inhibition of downstream signaling cascades.

signaling_pathway Peptide Peptide (with N-Me-Val) GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Figure 1: Generalized GPCR signaling pathway initiated by a peptide ligand.

The workflow for evaluating the impact of N-Me-Val involves peptide synthesis, conformational analysis, and bioactivity assessment.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis SPPS_Val Solid-Phase Peptide Synthesis (Val-containing peptide) Conformation Conformational Analysis (CD, NMR) SPPS_Val->Conformation Bioactivity Bioactivity Assays (Binding, Functional) SPPS_Val->Bioactivity Stability Stability Assays (Serum, Plasma) SPPS_Val->Stability SPPS_NMeVal Solid-Phase Peptide Synthesis (N-Me-Val-containing peptide) SPPS_NMeVal->Conformation SPPS_NMeVal->Bioactivity SPPS_NMeVal->Stability

Figure 2: Experimental workflow for comparing Val and N-Me-Val peptides.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
  • Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm, with a data pitch of 1 nm and a scanning speed of 50 nm/min.

  • Measurement: Record the CD spectrum of the buffer blank first, followed by the peptide sample.

  • Data Analysis: Subtract the buffer spectrum from the peptide spectrum. Convert the data to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹) to normalize for concentration and path length.

NMR Spectroscopy for 3D Structure Determination
  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY/ROESY, HSQC) on a high-field NMR spectrometer.

  • Resonance Assignment: Assign all proton and carbon resonances using the combination of 2D spectra.

  • Structural Calculations: Use the distance restraints derived from NOESY/ROESY spectra and dihedral angle restraints from coupling constants to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

Enzymatic Stability Assay
  • Incubation: Incubate the peptide at a known concentration (e.g., 10 µM) in human serum or plasma at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching and Analysis: The enzymatic reaction is stopped by adding a quenching solution (e.g., acetonitrile (B52724) with trifluoroacetic acid). The amount of remaining intact peptide is quantified by LC-MS/MS.

  • Half-life Calculation: The degradation data is fitted to a first-order decay model to calculate the peptide's half-life.

Conclusion

The incorporation of N-Me-Val is a subtle yet potent modification that can profoundly influence a peptide's conformational properties and, in turn, its bioactivity and stability. While not a universal solution for improving peptide therapeutics, it represents a valuable strategy in the medicinal chemist's toolkit for lead optimization. A thorough understanding of its effects, guided by detailed conformational analysis and comparative bioactivity studies, is essential for harnessing the full potential of this "magic methyl" effect in drug design.

A Comparative Guide to Purity Analysis of Crude Peptides Containing N-Me-Val

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of purity is a critical step in the development of synthetic peptides, particularly for therapeutic applications. The presence of impurities, such as truncated or deletion sequences, can significantly impact the peptide's biological activity and safety profile. The incorporation of N-methylated amino acids, like N-Methyl-Valine (N-Me-Val), introduces additional complexity to both the synthesis and the subsequent purity analysis. This guide provides an objective comparison of the primary analytical techniques used for determining the purity of crude peptides containing N-Me-Val, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The two most prevalent techniques for peptide purity analysis are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). While both are based on liquid chromatography principles, they offer distinct advantages and disadvantages, particularly for the analysis of complex crude peptide mixtures.

FeatureHPLC with UV DetectionUPLC-MS
Principle Separation based on hydrophobicity of the peptide and its impurities, with detection via UV absorbance of the peptide bonds.[1]High-resolution separation based on hydrophobicity, coupled with mass-to-charge ratio detection for definitive identification.[2][3][4]
Resolution & Speed Standard resolution, with typical run times of 30-60 minutes.Higher resolution and significantly faster analysis, often under 10 minutes, due to smaller particle size columns and higher pressures.[5][6][7][8]
Sensitivity Adequate for routine analysis, but may not detect low-level impurities.Generally provides better sensitivity due to reduced band broadening, making it suitable for trace-level analysis.[5]
Impurity Identification Retention time provides an indication of an impurity, but does not confirm its identity.Provides accurate mass information, allowing for the confident identification of impurities such as truncated, deleted, or modified sequences.[3]
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial investment and requires more specialized expertise for operation and data analysis.[5]

Quantitative Performance Data

The following table summarizes typical purity analysis results for a crude N-methylated peptide, highlighting the enhanced resolution and sensitivity of UPLC-MS compared to traditional HPLC.

Analytical MethodMain Peptide Purity (%)Number of Detected ImpuritiesAnalysis Time (min)
HPLC (UV @ 214 nm)85.2845
UPLC-MS (TIC)84.9158

This data is a representative example compiled from typical performance characteristics and does not represent a specific head-to-head study.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the purity analysis of a crude N-Me-Val containing peptide using RP-HPLC with UV detection.

a. Sample Preparation:

  • Accurately weigh approximately 1 mg of the crude peptide.

  • Dissolve the peptide in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC Conditions:

  • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

c. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity of the main peptide peak based on the area of the main peak relative to the total area of all peaks.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This protocol provides a general method for the rapid and sensitive purity analysis of a crude N-Me-Val containing peptide using UPLC-MS.

a. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the crude peptide in Mobile Phase A.

  • Perform a serial dilution to a final concentration of 100 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into a UPLC vial.

b. UPLC-MS Conditions:

  • Column: C18, sub-2 µm particle size, 130 Å pore size, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 300-2000.

c. Data Analysis:

  • Extract the Total Ion Chromatogram (TIC).

  • Determine the percentage purity based on the peak area of the target peptide in the TIC.

  • Analyze the mass spectra of the main peak and impurity peaks to identify their molecular weights and propose their structures.

Impact of N-Me-Val on Mass Spectrometry Fragmentation

The presence of an N-methyl group on the valine residue can influence the fragmentation pattern observed in the mass spectrometer. In collision-induced dissociation (CID), peptides typically fragment along the amide backbone, producing b and y ions. The N-methylation can:

  • Promote cleavage at the N-methylated peptide bond: The tertiary amide bond can be more labile under certain conditions.

  • Influence fragment ion stability: The presence of the methyl group can affect the charge distribution and stability of the resulting fragment ions.

  • Lead to characteristic neutral losses: While not as common as with other modifications, specific neutral losses associated with the N-methyl group may be observed.

Careful analysis of the MS/MS spectra is crucial for accurate sequencing and impurity identification of N-methylated peptides.[9][10][11]

Visualizing the Workflow and Logic

Peptide_Purity_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_results Data & Interpretation Crude_Peptide Crude N-Me-Val Peptide HPLC HPLC Analysis Crude_Peptide->HPLC UPLC_MS UPLC-MS Analysis Crude_Peptide->UPLC_MS Purity_Quantification Purity (%) Quantification HPLC->Purity_Quantification Impurity_Profile Impurity Profile HPLC->Impurity_Profile UPLC_MS->Purity_Quantification UPLC_MS->Impurity_Profile Impurity_ID Impurity Identification UPLC_MS->Impurity_ID

Caption: Workflow for the purity analysis of crude N-Me-Val containing peptides.

Analytical_Method_Selection Start Start: Need for Purity Analysis High_Throughput High Throughput Needed? Start->High_Throughput Impurity_ID_Critical Impurity Identification Critical? High_Throughput->Impurity_ID_Critical No UPLC_MS Choose UPLC-MS High_Throughput->UPLC_MS Yes Budget_Constraint Significant Budget Constraint? Impurity_ID_Critical->Budget_Constraint No Impurity_ID_Critical->UPLC_MS Yes HPLC Choose HPLC Budget_Constraint->HPLC Yes Budget_Constraint->HPLC No, but routine End Proceed with Analysis UPLC_MS->End HPLC->End

References

N-Methylated Valine Peptides: A Comparative Guide to Enhanced Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Methylated and Non-Methylated Valine Peptides Supported by Experimental Data.

The modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Among these modifications, N-methylation of the peptide backbone has emerged as a highly effective strategy to improve metabolic stability. This guide provides a detailed comparison of the enzymatic stability of N-methylated valine peptides against their non-methylated counterparts, supported by experimental data and detailed methodologies. N-methylation, the substitution of an amide proton with a methyl group, introduces significant steric hindrance and removes a key hydrogen bond donor, thereby shielding the peptide bond from proteolytic degradation.

Enhanced Proteolytic Stability: The Core Advantage of N-Methylation

One of the most significant benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage, recognize and bind to the peptide backbone through a series of hydrogen bonds. By replacing the amide proton with a methyl group, N-methylation disrupts this recognition process, sterically hindering the approach of the protease and leading to a substantial increase in the peptide's half-life in biological fluids.[1] This enhanced stability is a critical factor in improving the pharmacokinetic profile of peptide-based therapeutics.

While direct quantitative data for N-methylated valine peptides is illustrative, studies on other amino acids demonstrate the profound impact of this modification. For instance, N-methylation of an isoleucine residue within an endothelin receptor antagonist increased its half-life in rat intestinal perfusate from 10.6 minutes to 538 minutes. In another study, strategic N-methylation near a trypsin cleavage site resulted in a 72- to over 1000-fold increase in proteolysis resistance. Some N-methylated cyclic peptides have even been shown to be completely resistant to degradation by serum enzymes.[1]

Comparative Data on Enzymatic Stability

The following table summarizes illustrative data from studies on N-methylated peptides, demonstrating the significant increase in stability conferred by this modification. While these examples do not specifically feature N-methyl-valine, they provide a strong indication of the expected improvements in enzymatic resistance.

Peptide Sequence/TypeModificationExperimental ConditionHalf-Life (t½) / StabilityFold Increase in Stability
Endothelin Receptor AntagonistN-methylation at Ile¹⁹-Ile²⁰Rat Intestinal Perfusate538 min (vs. 10.6 min for non-methylated)~51x
G-protein Ligand (DKLYWWEFL)N-methylation at P1' position (N-Me-L8)Trypsin Cleavage Assay>1000-fold increase vs. non-methylated>1000x
G-protein Ligand (DKLYWWEFL)N-methylation at P2 position (N-Me-D)Trypsin Cleavage Assay72-fold increase vs. non-methylated72x
Macrocyclic Peptides (Mo-L2, Mo-D2)Multiple N-methylationsHuman SerumCompletely resistant to degradationN/A

Data are illustrative and depend on the specific peptide sequence, the position of N-methylation, and the enzymatic environment.

Experimental Protocols

Protocol for In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a standard procedure for assessing the enzymatic stability of peptides in human serum.

1. Materials and Reagents:

  • Test Peptide (N-methylated) and Control Peptide (non-methylated)

  • Human Serum (pooled, sterile-filtered)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 10% (w/v) Trichloroacetic Acid (TCA) solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Refrigerated centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector, or an LC-MS system.

2. Experimental Procedure:

  • Peptide Stock Solution: Prepare 1 mg/mL stock solutions of the test and control peptides in an appropriate solvent (e.g., sterile water or PBS).

  • Incubation:

    • Pre-warm the human serum to 37°C.

    • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 50 µL) of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours). The "0-minute" sample should be taken immediately after adding the peptide to the serum.

  • Reaction Quenching and Protein Precipitation:

    • Immediately after collection, add an equal volume of ice-cold 10% TCA solution to each aliquot to stop the enzymatic reaction and precipitate the serum proteins.[1]

    • Vortex the samples briefly and incubate on ice for 10 minutes.

  • Sample Clarification:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide.

    • Analyze the supernatant by reverse-phase HPLC or LC-MS. A typical mobile phase gradient would be from 5% to 95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 30 minutes.

  • Data Analysis:

    • Quantify the peak area corresponding to the intact peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample (which is set to 100%).

    • Determine the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay curve.[1]

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Data Analysis stock Peptide Stock (1 mg/mL) mix Mix Peptide & Serum (Final Conc. 100 µg/mL) stock->mix serum Human Serum serum->mix incubate Incubate at 37°C mix->incubate sample Sample at Time Points (0, 15, 30, 60... min) incubate->sample quench Quench with 10% TCA sample->quench centrifuge Centrifuge at 14,000 x g quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by HPLC / LC-MS supernatant->hplc quantify Quantify Peak Area hplc->quantify half_life Calculate Half-Life (t½) quantify->half_life

Caption: Workflow for the in vitro enzymatic stability assay.

Valine, as a branched-chain amino acid, can play a role in activating signaling pathways related to protein synthesis. The PI3K/AKT/mTOR pathway is a key regulator of cell growth and protein synthesis.

signaling_pathway Valine Valine PI3K PI3K Valine->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4E 4E-BP1 mTORC1->eIF4E inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E->Protein_Synthesis inhibition released

Caption: Simplified PI3K/AKT/mTOR signaling pathway activated by valine.

Conclusion

The incorporation of N-methylated valine into peptide sequences is a robust strategy for overcoming the challenge of enzymatic degradation. By sterically shielding the peptide backbone and disrupting protease recognition, N-methylation can extend the half-life of therapeutic peptides by orders of magnitude. The experimental protocols and data presented in this guide provide a framework for assessing and understanding the enhanced stability of these modified peptides. For researchers in drug development, leveraging N-methylation offers a promising avenue to improve the pharmacokinetic profiles and overall efficacy of novel peptide-based drugs.

References

A Comparative Guide to Alternative Strategies for N-Methylation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of N-methylated amino acids into peptide backbones is a powerful strategy in medicinal chemistry for enhancing therapeutic properties. N-methylation can increase metabolic stability, improve membrane permeability, and modulate conformation, often leading to enhanced potency and oral bioavailability. While the use of pre-synthesized Fmoc-N-methylated amino acids is a straightforward approach, it can be costly and synthetically challenging. This guide provides a comparative overview of alternative on-resin and post-synthetic N-methylation strategies, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.

Comparison of N-Methylation Strategies

The choice of an N-methylation strategy depends on various factors, including the peptide sequence, the desired position of methylation, and the overall synthetic efficiency. Below is a comparison of the most common alternative approaches.

On-Resin N-Methylation: Reductive Amination

This is one of the most widely used on-resin techniques. It involves the reaction of a primary amine on the peptide backbone with an aldehyde (typically formaldehyde) to form a Schiff base, which is then reduced to the secondary (methylated) amine using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STABH) or sodium cyanoborohydride (NaBH₃CN).

On-Resin N-Methylation: Fukuyama-Mitsunobu Reaction

This method provides an alternative route for on-resin N-methylation. It involves the initial protection of the backbone nitrogen with an o-nitrobenzenesulfonyl (nosyl) group. The nosylated amine is then alkylated under Mitsunobu conditions, followed by the removal of the nosyl group to yield the N-methylated peptide.

Use of Pre-synthesized N-Methylated Amino Acids

This is the most direct method, where commercially available or custom-synthesized Fmoc-N-methylated amino acids are incorporated during standard solid-phase peptide synthesis (SPPS). While simple in execution, the cost of the building blocks can be prohibitive, especially for large-scale synthesis.

Post-Synthetic (Solution-Phase) N-Methylation

In this approach, the fully synthesized and cleaved peptide is N-methylated in solution. This method is less common due to challenges with selectivity, as multiple reactive sites on the peptide can be methylated, leading to a mixture of products and difficult purification.

Data Presentation: Performance Comparison of N-Methylation Strategies

The following table summarizes the key performance metrics for the different N-methylation strategies. The data represents typical reported values and may vary depending on the specific peptide sequence and reaction conditions.

StrategyTypical YieldTypical PurityKey AdvantagesKey Disadvantages
On-Resin Reductive Amination 70-95%>90%Cost-effective, uses readily available reagents, generally high efficiency.Can be sequence-dependent, potential for over-methylation (dimethylation).
On-Resin Fukuyama-Mitsunobu 60-90%>90%Clean conversion, avoids over-methylation, applicable to a wide range of amino acids.Requires an additional protection/deprotection step, uses hazardous reagents (DEAD).
Pre-synthesized N-Methylated Amino Acids High during SPPS>95%Simple to implement in standard SPPS protocols, high purity of final product.High cost of building blocks, synthesis of custom N-methylated amino acids is time-consuming.
Post-Synthetic N-Methylation Highly variableVariableCan be useful for specific applications where on-resin methods are not feasible.Lack of selectivity, often results in a mixture of products, difficult purification.

Experimental Protocols

Below are detailed protocols for the two primary on-resin N-methylation methods.

Protocol 1: On-Resin N-Methylation via Reductive Amination
  • Resin Swelling: Swell the peptide-resin in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the terminal amine using 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF, DCM, and then DMF.

  • Imine Formation: Add a solution of 37% aqueous formaldehyde (B43269) in DMF (1:1 v/v) to the resin and shake for 15 minutes.

  • Reduction: Add a solution of sodium triacetoxyborohydride (STABH) in DMF to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF, methanol (B129727), and DCM.

  • Capping (Optional): To block any unreacted primary amines, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.

  • Continue SPPS: Proceed with the coupling of the next amino acid in the sequence.

Protocol 2: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction
  • Nosyl Protection: After coupling the desired amino acid, treat the resin with a solution of o-nitrobenzenesulfonyl chloride (Ns-Cl) and collidine in N-methyl-2-pyrrolidone (NMP).

  • Washing: Wash the resin with NMP and DCM.

  • Mitsunobu Alkylation: Swell the nosylated resin in a mixture of triphenylphosphine (B44618) (PPh₃) and tetrahydrofuran (B95107) (THF). Add methanol and diethyl azodicarboxylate (DEAD) and shake for 1-2 hours.

  • Washing: Wash the resin with THF and DCM.

  • Nosyl Deprotection: Treat the resin with a solution of β-mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.

  • Washing: Wash the resin with NMP and DCM.

  • Continue SPPS: Proceed with the coupling of the next amino acid.

Mandatory Visualization

The following diagrams illustrate the workflows for the on-resin N-methylation strategies.

G cluster_ra On-Resin Reductive Amination Workflow start_ra Fmoc-deprotected peptide-resin imine_formation Imine Formation (Formaldehyde) start_ra->imine_formation 1. reduction Reduction (STABH) imine_formation->reduction 2. end_ra N-methylated peptide-resin reduction->end_ra 3. G cluster_fm On-Resin Fukuyama-Mitsunobu Workflow start_fm Peptide-resin nosyl_protection Nosyl Protection (Ns-Cl) start_fm->nosyl_protection 1. mitsunobu Mitsunobu Alkylation (MeOH, DEAD, PPh3) nosyl_protection->mitsunobu 2. nosyl_deprotection Nosyl Deprotection (DBU, BME) mitsunobu->nosyl_deprotection 3. end_fm N-methylated peptide-resin nosyl_deprotection->end_fm 4.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-Me-Val-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-Val-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。